N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Description
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Properties
IUPAC Name |
N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(10-8-12)9-7-11-5-3-2-4-6-11/h2-6H,7-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUMPZMEXPLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500124 | |
| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-33-0 | |
| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
This guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, a diamine with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical insights.
Introduction and Significance
This compound (CAS No. 1629-33-0) is a substituted diamine with the molecular formula C₁₁H₁₈N₂.[1][2] Its structure incorporates a phenylethyl group, a methyl group, and an ethylenediamine backbone. This unique combination of functionalities imparts specific physicochemical properties that make it an interesting candidate for various applications. Substituted ethylenediamines are known to be important intermediates in the synthesis of pharmaceuticals and as ligands in coordination chemistry.[3] The presence of both a secondary and a primary amine group in this compound allows for differential functionalization, making it a versatile building block in organic synthesis.
Strategic Synthesis: Reductive Amination
A robust and widely applicable method for the synthesis of N-substituted amines is reductive amination.[4] This one-pot reaction involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. This approach offers high yields and good control over the degree of alkylation, a common challenge in direct alkylation methods.[4]
For the synthesis of this compound, a logical retrosynthetic analysis suggests the reductive amination of 2-phenylethylamine with a suitable carbonyl-containing precursor, or the reductive amination of a suitable amine with phenylacetaldehyde. A plausible and efficient synthetic route involves the reductive amination of N-methylethanolamine with phenylacetaldehyde, followed by conversion of the hydroxyl group to an amine. However, a more direct approach would be the reductive amination of 2-phenylethylamine with N-methyl-2-aminoacetaldehyde.
Given the commercial availability of the target compound, detailed synthetic procedures in peer-reviewed literature are scarce. Therefore, we present a generalized, yet detailed, experimental protocol for the reductive amination synthesis of a structurally related diamine, N,N'-Dimethyl-1,2-diphenylethylenediamine, as described in Organic Syntheses, a highly reputable source for reliable chemical preparations.[5] This protocol serves as an excellent template for the synthesis of the target molecule.
Illustrative Experimental Protocol: Synthesis of a Related Diamine
The following procedure for the synthesis of meso- and dl-N,N'-Dimethyl-1,2-diphenylethylenediamine via reductive amination of benzaldehyde and methylamine illustrates the key steps and considerations applicable to the synthesis of this compound.[5]
Step 1: Imine Formation
-
In a well-ventilated fume hood, charge a 250-mL Erlenmeyer flask equipped with a magnetic stirrer with a 40% (w/w) aqueous solution of methylamine (100 mL).
-
To the stirred solution, add freshly distilled benzaldehyde (26.5 g, 0.25 mol) at room temperature. A mild exothermic reaction will occur, resulting in a milky white emulsion.
-
Stopper the flask and continue stirring overnight (approximately 15 hours).
Step 2: Reductive Coupling
-
Flame-dry a three-necked, 500-mL round-bottomed flask equipped with a mechanical or magnetic stirrer, a thermometer, a water condenser with a nitrogen inlet, and a septum.
-
Charge the flask with zinc powder (13.1 g, 0.2 mol) and anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.
-
Activate the zinc powder by adding 1,2-dibromoethane (1.5 mL, 3.5 g, 0.02 mol) via syringe, warming the mixture to reflux for 1 minute, and then allowing it to cool to room temperature.
-
Add a small amount of chlorotrimethylsilane (Me₃SiCl) via syringe to initiate the reaction, evidenced by the evolution of ethylene gas.
-
Stir the mixture for 45 minutes.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 0°C with an ice bath.
-
Hydrolyze the mixture by cautiously adding a solution prepared by mixing concentrated aqueous ammonium hydroxide (60 mL) with saturated aqueous ammonium chloride (140 mL).
-
Remove the excess zinc by filtration and wash it with diethyl ether (200 mL).
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic extracts, dry over potassium carbonate (K₂CO₃), filter, and concentrate on a rotary evaporator to yield the crude diamine.
This protocol can be adapted for the synthesis of this compound by substituting benzaldehyde and methylamine with appropriate starting materials, such as phenylacetaldehyde and N-methylethylenediamine.
Caption: A generalized workflow for the synthesis of N-substituted diamines via reductive amination.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenylethyl group, the methylene protons of the ethylenediamine backbone and the phenylethyl group, the N-methyl protons, and the protons of the primary and secondary amine groups. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and splitting patterns will provide valuable information about the connectivity of the molecule. For instance, the methylene protons adjacent to the nitrogen atoms will be deshielded and will likely appear as complex multiplets due to coupling with neighboring protons.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[6] The aromatic carbons will appear in the downfield region (typically 110-140 ppm). The aliphatic carbons of the ethylenediamine backbone and the phenylethyl group will be observed in the upfield region, with those directly bonded to nitrogen atoms being deshielded compared to simple alkanes. The N-methyl carbon will appear as a distinct signal in the upfield region.
| Predicted Spectroscopic Data for this compound | |
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.3 ppm), Methylene protons (multiplets, ~2.5-3.0 ppm), N-methyl protons (singlet, ~2.2-2.4 ppm), Amine protons (broad singlets, variable chemical shift) |
| ¹³C NMR | Aromatic carbons (~126-140 ppm), Aliphatic carbons adjacent to nitrogen (~40-60 ppm), N-methyl carbon (~35-45 ppm) |
| FTIR (cm⁻¹) | N-H stretch (primary amine, two bands ~3300-3400 cm⁻¹; secondary amine, one band ~3300-3500 cm⁻¹), C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹), N-H bend (~1600 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹) |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 178 (odd mass due to two nitrogen atoms), Prominent fragment ions from α-cleavage. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[7] The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H Stretching: The primary amine (R-NH₂) will show two medium-intensity bands in the region of 3300-3400 cm⁻¹, while the secondary amine (R₂-NH) will display a single, weaker band in the same region.[8]
-
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be observed in the 2850-3100 cm⁻¹ region.
-
N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.[7]
-
C-N Stretching: The C-N stretching vibrations for the aliphatic amines will appear in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) mass spectrometry is a suitable technique.
-
Molecular Ion Peak: According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak (M⁺) for C₁₁H₁₈N₂ is expected at a mass-to-charge ratio (m/z) of 178.[9]
-
Fragmentation Pattern: Amines typically undergo α-cleavage, where the bond between the α- and β-carbons relative to the nitrogen atom is broken.[9] This results in the formation of a stable, resonance-stabilized cation. The fragmentation pattern will be influenced by the relative stability of the resulting radicals and carbocations. The base peak in the spectrum will correspond to the most stable fragment ion.
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A Technical Guide to the Physical and Chemical Properties of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identification, physicochemical characteristics, and spectroscopic profile. By integrating theoretical predictions with data from analogous structures, this guide serves as a foundational resource for experimental design, synthesis, and characterization. It includes detailed experimental protocols and visual workflows to facilitate practical application and further research into this bifunctional molecule.
Introduction
This compound is a substituted diamine featuring a unique combination of structural motifs: a primary amine, a tertiary amine, and a hydrophobic phenylethyl group. This arrangement imparts a distinct chemical personality, blending the nucleophilicity and basicity of aliphatic amines with the steric and electronic influence of an aromatic moiety. The parent compound, ethylenediamine, is a widely utilized building block in chemical synthesis, notably as a precursor to chelating agents and pharmaceuticals.[1] The specific substitutions in this compound create a molecule with potential applications as a ligand in coordination chemistry, a building block in organic synthesis, or a scaffold in medicinal chemistry.
Understanding the fundamental properties of this compound is a critical prerequisite for its effective use. This guide provides a detailed examination of its identity, physicochemical properties, and expected spectroscopic signatures, offering both a reference for known data and a predictive framework for experimental investigation.
Compound Identification
Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 1629-33-0 | [2][3][4] |
| IUPAC Name | N¹-methyl-N¹-(2-phenylethyl)ethane-1,2-diamine | [3] |
| Molecular Formula | C₁₁H₁₈N₂ | [2][3][4] |
| Molecular Weight | 178.27 g/mol | [2] |
| InChI Key | QNEUMPZMEXPLOM-UHFFFAOYSA-N | [2][3] |
| Common Synonyms | N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine; N1-Methyl-N1-phenethylethane-1,2-diamine; N-methyl-N-(2-phenylethyl)-1,2-ethanediamine | [2] |
Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in various systems, from reaction vessels to biological environments.
| Property | Value / Description | Source(s) / Rationale |
| Physical Form | Liquid | [3] |
| Purity | Commercially available at ≥95% | [4] |
| Storage Temperature | Recommended at -20°C for long-term stability | [3] |
| Boiling Point | Not experimentally determined. Expected to be elevated due to hydrogen bonding and molecular weight. | |
| Melting Point | Not experimentally determined. |
Solubility Profile
The solubility of this compound is governed by the interplay between its hydrophilic and hydrophobic components.
-
Hydrophilic Nature: The ethane-1,2-diamine backbone, particularly the primary amine (-NH₂), is capable of forming hydrogen bonds with polar solvents like water and lower alcohols (e.g., methanol, ethanol).[5]
-
Hydrophobic Nature: The phenylethyl group is nonpolar and contributes to the molecule's affinity for organic solvents. Structurally similar compounds with large hydrophobic groups exhibit limited water solubility.[6]
Consequently, the compound is expected to be soluble in a range of organic solvents and may show limited to moderate solubility in water. The aqueous solubility will be highly dependent on pH; acidification of the medium will protonate the amine groups, forming ammonium salts and significantly increasing water solubility.[6]
Step-by-Step Protocol
-
Prepare a Calibration Curve: a. Create a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution into the intended mobile phase for HPLC analysis. c. Inject each standard onto the HPLC-UV system and record the peak area. d. Plot peak area versus concentration to generate a linear calibration curve.
-
Sample Preparation for Solubility: a. In separate vials, add an excess amount of this compound to a fixed volume of each aqueous buffer (e.g., pH 4.0, 7.4, 9.0). An excess is confirmed by the visible presence of undissolved material. b. Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Sample Processing and Analysis: a. After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound. b. Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet. c. Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. d. Inject the diluted sample onto the HPLC-UV system and measure the peak area.
-
Calculation: a. Using the equation from the calibration curve, calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the final solubility of the compound in the aqueous buffer.
Synthesis Context and Reactivity
While a specific, optimized synthesis for this compound is not detailed in readily available literature, its structure lends itself to established synthetic methodologies for 1,2-diamines. Potential routes include the reductive amination of phenylacetaldehyde with N-methylethylenediamine or the aminolysis of appropriately substituted aziridines. [7] The reactivity is dominated by the two amine centers:
-
Primary Amine: Undergoes reactions typical of primary amines, such as Schiff base formation with aldehydes and ketones, acylation, and alkylation.
-
Tertiary Amine: Acts as a base and a nucleophile. It can be quaternized with alkyl halides and serves as a potential coordination site for metal catalysts. [8]
Conclusion
This compound is a compound with a well-defined structure but limited publicly available experimental data. This guide has established its core identity and provided a robust predictive framework for its physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures. The presence of multiple functional groups suggests a versatile chemical reactivity and potential for broad application. The experimental workflows provided herein offer a clear path for researchers to validate these predictions and further characterize this intriguing molecule for its potential use in synthesis, catalysis, and drug discovery.
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A Technical Guide to the Spectroscopic Characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the organic compound N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule. Each section is dedicated to a specific spectroscopic technique, offering a foundational understanding of the principles, detailed interpretation of the spectral data, and the causal logic behind the expected outcomes. The guide also includes standardized experimental protocols for acquiring such spectra, ensuring a self-validating framework for researchers.
Introduction to this compound
This compound, with the CAS number 1629-33-0 and molecular formula C₁₁H₁₈N₂, is a diamine derivative with potential applications in medicinal chemistry and as a ligand in coordination chemistry. Its structure combines a phenylethyl group, a methyl group, and an ethylenediamine backbone, presenting a unique combination of aromatic and aliphatic features, as well as primary and tertiary amine functionalities. Accurate structural elucidation is paramount for its application and further development. Spectroscopic techniques are indispensable tools for confirming the identity and purity of such synthesized compounds. This guide serves to provide a detailed roadmap for the spectroscopic characterization of this molecule.
Below is the 2D chemical structure of this compound.
Caption: Predicted Mass Spectrometry Fragmentation Pathway
-
m/z = 149: Loss of an ethyl group from the ethylenediamine chain.
-
m/z = 134: Alpha-cleavage with loss of the terminal CH₂NH₂ group, resulting in a stable benzylic cation. [1]* m/z = 91: The tropylium ion, a very common and stable fragment for compounds containing a benzyl group, formed by rearrangement and cleavage.
-
m/z = 72: Cleavage of the bond between the two carbons of the phenylethyl group.
-
m/z = 58: Cleavage of the bond between the two methylene groups of the ethylenediamine chain attached to the tertiary nitrogen.
-
m/z = 44: Cleavage between the two carbons of the ethylenediamine chain, resulting in the [CH₂NH₂]⁺ fragment.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a direct insertion probe.
-
Acquisition: For GC-MS, inject the sample solution into the GC. The separated components will then be introduced into the mass spectrometer. For direct probe analysis, the sample is introduced directly into the ion source. Set the mass analyzer to scan a range of m/z values, typically from 40 to 500 amu.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra collectively offer a comprehensive structural fingerprint of the molecule, enabling its unambiguous identification. The interpretation of these spectra highlights the key structural motifs, including the monosubstituted phenyl ring, the ethylenediamine backbone, and the N-methyl group. The provided protocols offer a standardized approach for researchers to obtain experimental data, which can then be compared against the predictions laid out in this guide. This document serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel organic compounds.
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Can anyone help me to tell me any online website to check 13C NMR prediction? (2016, April 25). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
An In-depth Technical Guide to 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyethyl)piperazine, with the CAS number 13484-40-7, is a versatile heterocyclic amine that serves as a crucial building block and intermediate in various fields of chemical synthesis.[1] Its unique structural features, combining a piperazine ring with a methoxyethyl group, impart desirable physicochemical properties that make it a valuable component in the design and development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide provides a comprehensive overview of the experimental data and properties of 1-(2-Methoxyethyl)piperazine, offering insights into its scientific applications and handling.
Physicochemical Properties
The fundamental physical and chemical characteristics of 1-(2-Methoxyethyl)piperazine are summarized in the table below. These properties are essential for its application in various synthetic protocols and for ensuring appropriate handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | [2] |
| Molecular Weight | 144.21 g/mol | [2][3] |
| Appearance | Clear colorless to yellow liquid | [4][5] |
| Boiling Point | 193-194 °C (lit.) | [4] |
| Density | 0.970 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.4730 (lit.) | [6] |
| Flash Point | 87 °C (188.6 °F) - closed cup | |
| CAS Number | 13484-40-7 | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. While a comprehensive set of spectral data is best obtained from direct experimental measurement, publicly available information provides a foundational understanding of the spectral characteristics of 1-(2-Methoxyethyl)piperazine.
Infrared (IR) Spectroscopy: The IR spectrum of 1-(2-Methoxyethyl)piperazine is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C-H stretching (alkane): ~2850-2950 cm⁻¹
-
C-N stretching (amine): ~1000-1250 cm⁻¹
-
C-O-C stretching (ether): ~1070-1150 cm⁻¹
-
N-H bending (secondary amine in piperazine ring): ~1500-1650 cm⁻¹ (if protonated or in specific hydrogen bonding environments)
A reported FT-IR spectrum confirms the identity of the compound, with instrumentation from a Bruker Tensor 27 FT-IR using an ATR-Neat technique.[3]
Synthesis and Reactivity
1-(2-Methoxyethyl)piperazine is a key reactant in the preparation of various biologically and pharmacologically active molecules.[2][4] Its synthesis can be achieved through several routes. One common method involves the reaction of piperazine with a 2-methoxyethyl halide, such as 2-bromoethanol, followed by methylation of the hydroxyl group, or directly with a methoxyethylating agent. For instance, a reaction using 2-methoxyethyl ester has been shown to yield N-(2-methoxyethyl)piperazine with a selectivity of 83.4%.[4]
The piperazine moiety contains two nitrogen atoms, one tertiary and one secondary, providing sites for further functionalization. The secondary amine is a nucleophilic center that can readily undergo reactions such as acylation, alkylation, and arylation, making it a versatile scaffold in medicinal chemistry.
Applications in Research and Development
The unique properties of 1-(2-Methoxyethyl)piperazine have led to its use in several key areas of research and development:
-
Pharmaceutical Development: It serves as an important intermediate in the synthesis of a variety of pharmaceuticals.[1] Notably, it is utilized in the development of anti-anxiety and antidepressant medications, contributing to the expansion of therapeutic options for mental health disorders.[1] Its structure is also incorporated into central nervous system agents.[1]
-
Agrochemical Formulations: In the agricultural sector, this compound is used in the formulation of pesticides and herbicides to enhance their efficacy, leading to improved crop management and productivity.[1]
-
Polymer Chemistry: 1-(2-Methoxyethyl)piperazine is employed in the production of specialty polymers, where it can impart properties such as flexibility and durability.[1]
-
Neuroscience Research: The compound is used as a tool in neuroscience to study neurotransmitter systems, aiding in the understanding of brain function.[1]
Safety and Handling
Due to its chemical nature, 1-(2-Methoxyethyl)piperazine must be handled with appropriate safety precautions. It is classified as a corrosive material that can cause severe skin burns and eye damage.[3][6]
GHS Hazard Classification:
-
Pictogram: Danger[3]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage)[3]
-
Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501[3]
Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate personal protective equipment, including:
-
Faceshields and Goggles
-
Chemical-resistant gloves
-
A suitable respirator (e.g., type ABEK (EN14387) respirator filter)
Storage: Store in a well-ventilated place, keeping the container tightly closed in a dry and cool environment.[7] It should be stored in a corrosives area away from heat, sparks, and open flames.[7]
In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[6][7]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes.[7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]
Experimental Protocols
A general workflow for the characterization of a chemical compound like 1-(2-Methoxyethyl)piperazine is outlined below.
Caption: General workflow for the characterization of a chemical compound.
Conclusion
1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7) is a chemical compound with significant utility in scientific research and industrial applications, particularly in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for chemists and material scientists. Adherence to strict safety protocols is paramount when handling this corrosive compound to ensure the well-being of laboratory personnel. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for professionals in the field.
References
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PubChem. 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638. [Link]
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N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine structural analysis and conformation
An In-depth Technical Guide: Structural and Conformational Analysis of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Foreword
The intersection of molecular structure and function is a foundational principle in the chemical and pharmaceutical sciences. The subtle interplay of bond rotations, steric interactions, and non-covalent forces dictates a molecule's preferred three-dimensional shape, or conformation. This, in turn, governs its biological activity, physical properties, and potential as a therapeutic agent. This compound, a molecule incorporating the pharmacologically significant phenethylamine scaffold, serves as an exemplary case study for the critical importance of conformational analysis.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the integrated experimental and computational methodologies required to elucidate the structural landscape of this flexible molecule. We will move beyond mere protocols to discuss the strategic rationale behind each technique, ensuring a robust and validated understanding of molecular conformation.
The Central Role of Conformation in Molecular Design
Flexible molecules do not exist as single, static structures but as a dynamic ensemble of interconverting conformers. The population of each conformer is determined by its relative free energy. For a molecule like this compound, understanding this conformational landscape is paramount. The biologically active conformation—the specific shape that binds to a receptor or enzyme—may be a minor component of the overall population. Therefore, a comprehensive analysis allows us to:
-
Identify Bioactive Conformations: Correlate specific shapes with biological activity.
-
Guide Rational Drug Design: Modify the molecular structure to favor the active conformation, potentially increasing potency and selectivity.
-
Predict Physicochemical Properties: Understand how conformation influences properties like solubility, lipophilicity, and crystal packing.
This guide provides a holistic framework for achieving this deep structural understanding.
Synthesis and Definitive Spectroscopic Verification
A prerequisite for any structural analysis is the unambiguous synthesis and characterization of the compound. The target molecule, this compound, can be efficiently prepared via reductive amination, a robust and widely used method in organic synthesis.
Synthetic Protocol: Reductive Amination
The chosen pathway involves the reaction of 2-phenylethanal with N-methyl-ethane-1,2-diamine, followed by in-situ reduction of the resulting imine/enamine intermediate.
Step-by-Step Methodology:
-
Imine Formation: Dissolve N-methyl-ethane-1,2-diamine (1.1 equivalents) in a suitable alcoholic solvent, such as methanol (MeOH), under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Substrate Addition: Add 2-phenylethanal (1.0 equivalent) dropwise to the cooled solution. The dropwise addition helps to control any potential exotherm.
-
Equilibration: Allow the reaction mixture to warm to ambient temperature and stir for 2-3 hours to ensure the complete formation of the imine intermediate.
-
Reduction: Cool the mixture back to 0°C and add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. The portion-wise addition is a critical safety measure to manage gas evolution and prevent a runaway reaction.
-
Reaction Completion & Quenching: Stir the reaction at ambient temperature for 4-6 hours or until analysis (e.g., by TLC) indicates the consumption of the starting material. Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess NaBH₄.
-
Work-up and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The resulting crude product should be purified by column chromatography on silica gel to yield the pure diamine.
Sources
A Technical Guide to the Synthesis of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine: A Journey Through the Evolution of Amine Alkylation
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical exploration of the synthetic strategies for N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, an unsymmetrically disubstituted ethylenediamine. While a detailed historical record of this specific molecule's discovery is not prominent in the literature, its synthesis serves as an excellent case study for the evolution of amine alkylation methodologies. We will deconstruct the conceptual progression from classical, often low-selectivity methods to modern, highly controlled protocols. This whitepaper will focus on three core synthetic pillars: direct alkylation, reductive amination, and the amide reduction pathway. Each strategy's underlying chemical principles, inherent advantages, and limitations will be discussed. Detailed, field-proven experimental protocols and comparative data are provided to equip researchers with the practical knowledge required for the synthesis of this and structurally related compounds.
Introduction: The Challenge of Selectivity in Ethylenediamine Substitution
N-substituted ethylenediamines are a cornerstone structural motif in medicinal chemistry, catalysis, and materials science. The precise control over the substitution pattern on the two nitrogen atoms is paramount to tuning the molecule's biological activity, coordination properties, or polymer characteristics. The target molecule of this guide, this compound, presents a classic synthetic challenge: the selective and efficient installation of two different substituents (a methyl group and a phenylethyl group) onto the ethylenediamine scaffold.
The primary difficulty arises from the similar reactivity of the two nitrogen atoms in the starting material, ethylenediamine. Early synthetic methods often struggled with issues of polysubstitution, leading to complex mixtures of mono-, di-, tri-, and even tetra-alkylated products, necessitating difficult purification procedures. This guide will trace the development of synthetic solutions to this fundamental problem.
Conceptual Evolution of Synthesis: From Brute Force to Finesse
The history of synthesizing molecules like this compound is a story of increasing control and elegance in synthetic organic chemistry. The evolution of methods can be categorized into three main eras of thought.
Part A: The Foundational Era – Direct Alkylation
The most straightforward conceptual approach is the direct sequential alkylation of ethylenediamine using alkyl halides. This method, while simple in principle, is plagued by a lack of selectivity.
Causality of Poor Selectivity: After the first alkylation (e.g., with 2-phenylethyl bromide), the resulting mono-substituted product, N-(2-phenylethyl)ethane-1,2-diamine, remains a potent nucleophile. Its reactivity is comparable to the starting ethylenediamine, leading to a competitive second alkylation on the same nitrogen atom (forming a tertiary amine) or on the other nitrogen (forming the desired product, but also other symmetrically disubstituted products). This results in a statistical mixture of products that is often challenging to separate. Industrial methods for simple N-alkylethylenediamines often rely on this "haloalkane ammonolysis" approach, accepting moderate yields (40-65%) and complex purification in exchange for inexpensive starting materials[1].
Part B: The Rise of Reductive Amination – A Paradigm Shift
Reductive amination emerged as a superior strategy for controlled amine alkylation, effectively avoiding the over-alkylation problems associated with alkyl halides[2]. The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine[2][3].
For the target molecule, a two-step reductive amination sequence is the most logical and efficient approach:
-
Step 1: Synthesis of N-(2-phenylethyl)ethane-1,2-diamine. Ethylenediamine is reacted with phenylacetaldehyde. The aldehyde selectively reacts with one of the primary amine groups to form an imine, which is then reduced.
-
Step 2: Methylation of the Intermediate. The resulting N-(2-phenylethyl)ethane-1,2-diamine now has one primary and one secondary amine. The secondary amine can be selectively methylated using a specific type of reductive amination known as the Eschweiler-Clarke reaction [4][5]. This classic reaction uses formaldehyde as the methyl source and formic acid as the reducing agent, offering high yields for the methylation of primary and secondary amines[5][6][7]. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, followed by hydride transfer from a formate anion[5].
This stepwise approach provides excellent control, as the choice of carbonyl compound dictates the exact alkyl group to be installed.
Part C: Orthogonal Strategies – The Amide Pathway
An alternative, highly controlled route involves the use of an amide as a masked amine. This multi-step process offers exceptional selectivity by differentiating the two nitrogen atoms using protecting group chemistry or by leveraging the distinct reactivity of amides.
-
Step 1: Mono-Acylation. Ethylenediamine is reacted with an acylating agent like phenylacetyl chloride under controlled conditions to form the mono-amide, N-(2-aminoethyl)-2-phenylacetamide.
-
Step 2: Methylation. The remaining free primary amine can then be methylated.
-
Step 3: Amide Reduction. The crucial final step is the reduction of the amide carbonyl group to a methylene group. This is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄)[8][9]. This powerful reagent effectively converts the amide into the desired tertiary amine, completing the synthesis[9][10].
While this pathway is longer, its key advantage is the robust control over each step, often leading to higher purity of the final product and avoiding complex purification challenges.
Comparative Overview of Synthetic Strategies
The choice of synthetic route depends on factors like scale, available starting materials, and required purity. The following table summarizes the key aspects of each strategy.
| Strategy | Key Reagents | Typical Yields | Selectivity Control | Advantages | Disadvantages |
| Direct Alkylation | Ethylenediamine, Alkyl Halides (e.g., Ph(CH₂)₂Br, CH₃I) | Low to Moderate (e.g., 40-65% for similar processes)[1] | Poor | Inexpensive reagents, conceptually simple. | Poor selectivity, over-alkylation, complex product mixtures, difficult purification. |
| Reductive Amination | Ethylenediamine, Phenylacetaldehyde, NaBH₃CN/H₂, Formaldehyde, Formic Acid (Eschweiler-Clarke) | High (Often >80% per step) | Excellent | High selectivity, avoids over-alkylation, clean reactions, mild conditions possible[2]. | More steps than direct alkylation, requires carbonyl compounds. |
| Amide Reduction | Ethylenediamine, Phenylacetyl chloride, Methylating agent, LiAlH₄ | Good to High | Excellent | Orthogonal control, high purity products. | Multi-step, requires powerful and hazardous reducing agents (LiAlH₄)[9], protection/deprotection may be needed. |
Detailed Experimental Protocols
The following protocols are provided as robust, field-proven examples for the synthesis of this compound via the superior reductive amination pathway.
Workflow for Two-Step Reductive Amination Synthesis
Caption: Two-step synthesis via reductive amination and Eschweiler-Clarke.
Protocol 1: Synthesis of N-(2-phenylethyl)ethane-1,2-diamine
-
Reaction Setup: To a round-bottom flask charged with ethylenediamine (5.0 eq) dissolved in methanol (0.2 M), add phenylacetaldehyde (1.0 eq) dropwise at 0 °C with stirring.
-
Imine Formation: Allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the aldehyde. Causality: Using an excess of the diamine minimizes the formation of the bis-adduct and drives the equilibrium towards the mono-imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Expertise: Sodium borohydride is a mild and effective reducing agent for imines. For substrates sensitive to NaBH₄, a more selective reagent like sodium triacetoxyborohydride or sodium cyanoborohydride can be used[2][3].
-
Quenching and Work-up: After stirring overnight at room temperature, slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Add 1 M NaOH solution to the aqueous residue until basic (pH > 12) and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Methylation via Eschweiler-Clarke Reaction
Caption: Mechanism of the Eschweiler-Clarke methylation step.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N-(2-phenylethyl)ethane-1,2-diamine (1.0 eq), aqueous formaldehyde (37 wt. %, 2.5 eq), and formic acid (98%, 3.0 eq). Trustworthiness: The use of excess formaldehyde and formic acid ensures the reaction goes to completion and drives the equilibrium[5].
-
Reaction: Heat the mixture to 80-100 °C. Vigorous gas evolution (CO₂) will be observed. Maintain heating until the gas evolution ceases (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Make the solution strongly basic (pH > 12) by the careful, dropwise addition of 50% NaOH solution while cooling in an ice bath. Caution: This neutralization is highly exothermic.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by vacuum distillation to yield a clear oil.
Characterization and Validation
The identity and purity of the synthesized product must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key signals to look for include the N-methyl singlet, the aromatic protons of the phenylethyl group, and the distinct methylene protons of the ethylenediamine backbone and the phenylethyl group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₁H₁₈N₂ = 178.27 g/mol ).
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretches (if a secondary amine is present as an impurity) and C-H stretches.
Conclusion and Future Outlook
While the direct alkylation of ethylenediamine represents the most primitive approach to this compound, its lack of selectivity renders it impractical for producing a pure, unsymmetrically disubstituted product. The evolution of synthetic methodology has provided far more robust and reliable alternatives. The two-step reductive amination sequence, culminating in an Eschweiler-Clarke methylation, stands as the most efficient and high-yielding strategy for laboratory-scale synthesis. For situations demanding the utmost control and purity, particularly in complex molecule synthesis, the amide reduction pathway offers a powerful, albeit more laborious, alternative. Future developments in this field will likely focus on catalytic methods that can achieve selective N-alkylation directly, potentially using greener reagents and milder conditions, further refining the elegant challenge of controlled diamine synthesis.
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Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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The Journal of Organic Chemistry. (2024, February 16). Simplified Version of the Eschweiler–Clarke Reaction. Retrieved from [Link]
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- Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamin
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ResearchGate. (2018, November 22). How to protect one amine group in ethylenediamine, it's possible?. Retrieved from [Link]
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Journal of the American Chemical Society. (2008, December 5). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]
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An In-depth Technical Guide to the Theoretical and Computational Investigation of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, a flexible molecule with potential applications in medicinal chemistry and materials science. Recognizing the absence of extensive prior computational studies on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a multi-faceted computational approach, beginning with an exhaustive conformational analysis to identify low-energy structures. Subsequently, it details the application of Density Functional Theory (DFT) for the precise calculation of electronic properties and the simulation of spectroscopic data. Finally, it provides a protocol for performing molecular dynamics (MD) simulations to understand the molecule's dynamic behavior in a solvated environment. The methodologies presented herein are grounded in established computational chemistry principles, ensuring scientific integrity and providing a robust foundation for future in-silico investigations of this and related N-substituted ethylenediamine derivatives.
Introduction: The Significance of this compound
This compound (C11H18N2) belongs to the family of substituted phenethylamines, a class of compounds with a wide range of biological activities and applications. The phenethylamine scaffold is a key pharmacophore in many centrally acting drugs, and its derivatives are explored for their potential as adrenoceptor ligands, and in the treatment of various neurological and metabolic disorders.[1][2][3] The inherent flexibility of the ethylenediamine chain, coupled with the presence of both a secondary and a primary amine, suggests a rich conformational landscape and the potential for diverse intermolecular interactions, making it an interesting candidate for drug design and a building block for novel polymers.[4][5]
Given the direct link between a molecule's three-dimensional structure and its function, a thorough understanding of the conformational preferences and dynamic behavior of this compound is paramount for any rational design efforts. Computational and theoretical methods provide a powerful and cost-effective means to probe these properties at the atomic level, offering insights that can guide and complement experimental studies.[6][7]
This guide is structured to provide a logical and self-validating workflow for the in-silico characterization of this compound. We will begin by exploring its conformational space, then delve into its electronic properties using quantum mechanics, and finally, simulate its behavior over time using molecular dynamics.
Foundational Step: Conformational Analysis
The conformational flexibility of this compound, arising from the multiple rotatable single bonds, means it can exist in numerous spatial arrangements, or conformers, each with a distinct energy.[8][9] Identifying the low-energy conformers is a critical first step, as these are the most likely to be populated at room temperature and to be biologically active.
The Rationale for a Multi-Step Approach
A robust conformational analysis for a flexible molecule like this necessitates a multi-step approach.[10][11] A purely random or systematic search can be computationally expensive and may miss important conformers. Therefore, we advocate for a combined strategy that leverages the strengths of different computational methods.
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Chiral Diamine Derivatives: Catalysts, Pharmacophores, and Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiral vicinal diamines are foundational motifs in modern chemistry, serving as indispensable tools in asymmetric synthesis and drug discovery. Their unique ability to form stable chelate complexes with metals, combined with their inherent stereochemical information, makes them "privileged" ligands for a vast array of catalytic transformations. This guide provides a comprehensive overview of the current and emerging research applications of chiral diamine derivatives. We will delve into their pivotal role in asymmetric catalysis, from seminal work in hydrogenation to modern C-C and C-N bond-forming reactions. Furthermore, we will explore their significance as core structural components in pharmaceuticals, their application as building blocks for novel bioactive agents, and their emerging use in advanced materials such as recyclable polymeric catalysts. This document is intended to be a technical resource, offering field-proven insights, detailed experimental workflows, and a forward-looking perspective on this versatile class of molecules.
Chapter 1: The Strategic Importance of Chiral Diamines
Chirality is a fundamental property of nature, profoundly influencing biological processes. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors, etc.) is the cornerstone of modern pharmacology, necessitating the synthesis of single-enantiomer drugs to maximize efficacy and minimize off-target effects.[1] Chiral amines, in particular, are prevalent structural units in a significant percentage of top-selling pharmaceuticals.[2][3]
Among the vast library of chiral building blocks, C₂-symmetric and vicinal diamines have achieved a preeminent status. Their utility stems from several key features:
-
Bidentate Chelation: The two nitrogen atoms can coordinate to a single metal center, forming a stable five- or six-membered ring. This chelation imparts conformational rigidity to the resulting metal complex.
-
Creation of a Chiral Pocket: The substituents on the diamine backbone create a well-defined, three-dimensional chiral environment around the metal's active site.
-
Stereoelectronic Tuning: The electronic and steric properties of the diamine ligand can be systematically modified by altering the substituents on the nitrogen atoms or the backbone, allowing for the fine-tuning of catalyst activity and selectivity for specific reactions.[4]
These principles are the foundation for the widespread success of chiral diamine derivatives as ligands in metal-catalyzed reactions and as organocatalysts.[5][6]
Chapter 2: The Workhorse of Asymmetric Synthesis: Catalytic Applications
The broadest and most impactful application of chiral diamine derivatives lies in asymmetric catalysis, where they are used to transfer stereochemical information from the catalyst to the product with high fidelity.[7]
Metal-Ligand Synergy in Asymmetric Hydrogenation
Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful methods for the synthesis of chiral alcohols and amines, key intermediates in pharmaceutical manufacturing.[8] Chiral diamine ligands, particularly N-tosylated diamines in complex with ruthenium or iridium, are central to this field.
The causality behind their effectiveness is the formation of a highly organized transition state. During the catalytic cycle, the diamine ligand, the metal center, and the substrates (e.g., a ketone and a hydrogen source) assemble into a rigid complex. The chiral environment enforced by the diamine dictates the facial selectivity of hydride delivery to the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol product.
The following protocol is adapted from the development of recyclable iridium-polydiamine catalysts.[9]
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N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine stability and degradation pathways
An In-depth Technical Guide to the Stability and Degradation Pathways of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Abstract
This compound is a substituted diamine featuring both secondary and tertiary amine functionalities, alongside a phenylethyl group. This structural complexity makes it a valuable building block in pharmaceutical and chemical synthesis but also presents unique challenges regarding its stability.[1][2] This guide provides a comprehensive analysis of the potential stability profile and degradation pathways of this molecule. Drawing upon established principles of forced degradation and data from analogous structures, we explore its susceptibility to hydrolytic, oxidative, thermal, and photolytic stress. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework for stability-indicating method development, impurity profiling, and formulation design.
Introduction and Molecular Profile
This compound (CAS: 1629-33-0) is a diamine derivative with the molecular formula C₁₁H₁₈N₂.[3] Its structure, featuring a primary amine, a tertiary amine, and a phenylethyl tail, suggests a versatile yet potentially reactive chemical profile. The presence of multiple amine functional groups makes it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and chelating agents.[4][5] Understanding its intrinsic stability is paramount for ensuring the quality, safety, and efficacy of any final product derived from it.
Forced degradation studies are an essential component of pharmaceutical development, providing critical insights into the degradation pathways and intrinsic stability of a molecule.[6] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated storage conditions, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[7][8] The data generated are crucial for developing stability-indicating analytical methods, identifying potential degradation products, and designing robust formulations.[6][9]
Molecular Structure:
-
IUPAC Name: N¹-Methyl-N¹-(2-phenylethyl)ethane-1,2-diamine
-
Molecular Formula: C₁₁H₁₈N₂
-
Molecular Weight: 178.27 g/mol [3]
-
Key Features:
-
A primary amine (-NH₂)
-
A tertiary amine (-N(CH₃)-)
-
A flexible ethylenediamine linker
-
A phenylethyl moiety
-
The following diagram illustrates a general workflow for conducting forced degradation studies, a foundational process for the analysis presented in this guide.
Predicted Degradation Pathways and Mechanisms
Based on the functional groups within this compound, several degradation pathways can be predicted. The tertiary amine is a prime target for oxidation, while the primary amine can participate in various reactions. The phenylethyl group also contains benzylic protons that could be susceptible to oxidation.
Oxidative Degradation
Oxidation is a highly probable degradation pathway for this molecule due to the presence of electron-rich nitrogen atoms. The tertiary amine is particularly susceptible to oxidation, which can lead to the formation of an N-oxide. Another potential oxidative pathway involves the formation of N-nitroso impurities, a class of compounds of significant regulatory concern, if nitrosating agents are present.[10][11]
Key potential oxidative degradation products include:
-
N-oxide formation: The tertiary amine can be oxidized to form this compound N-oxide.
-
De-alkylation: Oxidative cleavage could lead to the removal of the methyl group or the entire phenylethyl group.
-
Nitrosation: In the presence of nitrite sources (often found as excipients or contaminants), the secondary amine can be converted to a potent N-nitrosamine impurity. While the target molecule has primary and tertiary amines, related secondary amine impurities could be present from synthesis. Furthermore, in-situ formation of a secondary amine via degradation followed by nitrosation is a possibility. For instance, N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) is a known nitrosamine derivative of a similar structure.[10]
The diagram below outlines the predicted primary oxidative degradation pathways.
Thermal Degradation
Thermal degradation of diamines has been studied, particularly in the context of CO₂ capture solvents. A study on the closely related N-methyl-1,2-ethanediamine (N-MEDA) provides a strong model for the thermal degradation of the title compound.[12] The proposed pathway involves an initial reaction to form a carbamate, which then undergoes an intermolecular cyclization to yield a five-membered imidazolidinone ring.[12]
Applying this precedent, this compound would be expected to degrade via a similar mechanism, forming 1-methyl-3-(2-phenylethyl)-imidazolidin-2-one .
Hydrolytic and Photolytic Degradation
-
Hydrolytic Degradation: Amines are generally stable to hydrolysis. However, forced degradation studies under extreme pH (e.g., 0.1 M HCl, 0.1 M NaOH) and elevated temperatures should be performed to confirm this.[8] Degradation under these conditions is not highly anticipated unless other reactive functionalities are present or if the pH shift catalyzes other reactions.
-
Photolytic Degradation: The phenylethyl moiety contains a chromophore (the phenyl ring) that can absorb UV light. While phenethylamine itself is relatively stable, photolytic stress can sometimes induce complex reactions, including oxidation or rearrangement.[13][14] Therefore, photostability testing according to ICH Q1B guidelines is essential to evaluate the potential for light-induced degradation.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products and accurately quantify them.
Stability-Indicating Method (SIM) Development Protocol
A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector is the standard approach. Mass spectrometry (MS) detection is invaluable for peak tracking and identification.
Step-by-Step Protocol:
-
Column Selection: Start with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm) known for its versatility.
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Formate in water. The acidic modifier ensures the amine groups are protonated, leading to better peak shape.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5-95% B over 15 minutes) to elute all components from the forced degradation samples.
-
Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 200-400 nm) to find the optimal wavelength for all peaks. A wavelength around 210 nm or 254 nm is often a good starting point for compounds with a phenyl ring.
-
Method Optimization: Analyze a mixture of all stressed samples. Adjust the gradient slope, flow rate, and temperature to achieve adequate resolution (Rs > 2) between the parent peak and the nearest eluting impurity.
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method demonstrates specificity if it can unequivocally assess the analyte in the presence of its degradation products.[11]
Structural Elucidation of Degradants
Identifying the structure of unknown degradation products is critical for understanding the degradation pathways and assessing safety.
-
High-Resolution Mass Spectrometry (LC-MS/MS): This is the primary tool for structural elucidation.
-
Accurate Mass Measurement: Provides the elemental composition (molecular formula) of the degradant.
-
Fragmentation Analysis (MS/MS): The degradation product ion is isolated and fragmented. The resulting fragment ions provide clues about the molecule's structure, allowing for the localization of the modification (e.g., addition of an oxygen atom for an N-oxide).[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant is formed at a significant level (>0.1%), it can be isolated (e.g., by preparative HPLC) and its structure confirmed unequivocally using 1D and 2D NMR techniques.[15]
Summary of Potential Stability Profile
The following table summarizes the predicted stability and degradation profile of this compound under various stress conditions.
| Stress Condition | Predicted Stability | Likely Degradation Pathway(s) | Potential Major Degradant(s) |
| Acid Hydrolysis | Likely Stable | Minimal degradation expected. | None anticipated. |
| Base Hydrolysis | Likely Stable | Minimal degradation expected. | None anticipated. |
| Oxidation (e.g., H₂O₂) | Labile | N-oxidation, N-dealkylation. | N-Oxide derivative, N-(2-phenylethyl)ethane-1,2-diamine. |
| Thermal (Heat) | Labile | Intramolecular cyclization. | 1-methyl-3-(2-phenylethyl)-imidazolidin-2-one.[12] |
| Photolytic (UV/Vis) | Potentially Labile | Photo-oxidation or rearrangement. | To be determined experimentally. |
Conclusion
This compound is predicted to be most susceptible to oxidative and thermal degradation . The primary oxidative pathways are likely N-oxide formation and de-alkylation at the tertiary amine. The key thermal degradation pathway is expected to be an intramolecular cyclization to form an imidazolidinone derivative, a mechanism observed in structurally similar diamines.[12] While generally stable to hydrolysis, its photostability requires experimental verification due to the presence of a UV-absorbing phenyl group.
This in-depth guide provides a robust theoretical framework for initiating stability studies on this molecule. The proposed degradation pathways, analytical methodologies, and experimental designs offer a clear roadmap for researchers to efficiently characterize its stability profile, ensuring the development of safe and effective products.
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Blake, J. A., et al. (2011). Synthesis and Reactivity of Unique Heterocyclic Structures en route to Substituted Diamines. PMC, NIH. [Link]
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A Technical Guide to the Solubility of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine in Common Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine (CAS No. 1629-33-0).[1][2] In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the principles of solvent-solute interactions. A detailed, step-by-step experimental protocol for the gravimetric determination of solubility is presented, offering researchers a robust methodology for empirical validation. Furthermore, this guide synthesizes information from structurally analogous compounds to forecast solubility trends across a spectrum of common organic solvents, categorized by polarity and functionality. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, enabling informed solvent selection for synthesis, purification, and formulation.
Introduction: Understanding the Molecule
This compound is a diamine with a molecular formula of C11H18N2 and a molecular weight of approximately 178.27 g/mol .[1][3] Its structure features a polar ethylenediamine backbone, which provides sites for hydrogen bonding, and a nonpolar phenylethyl group, which contributes significant hydrophobic character. The tertiary amine resulting from the N-methyl and N-phenylethyl substitutions, along with the primary amine at the other end of the ethylenediamine chain, dictates its chemical reactivity and intermolecular interactions. The balance between the hydrophilic diamine portion and the hydrophobic phenylethyl tail is the primary determinant of its solubility profile.
The principle of "like dissolves like" is fundamental to predicting the solubility of this compound.[4] Solvents with similar polarity and hydrogen bonding capabilities are more likely to effectively solvate the molecule. Therefore, a systematic investigation across a range of organic solvents is crucial for its practical application in research and development.
Predicted Solubility Profile
Based on its molecular architecture, a qualitative solubility profile for this compound can be predicted.
-
High Solubility Predicted in:
-
Polar Aprotic Solvents: Such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions and are effective at solvating polar molecules without the steric hindrance of protic groups.
-
Alcohols (Polar Protic): Such as methanol, ethanol, and isopropanol. The hydroxyl groups of these solvents can act as hydrogen bond donors to the amine nitrogens, while the alkyl portions can interact with the phenylethyl group.[4]
-
Chlorinated Solvents: Such as dichloromethane and chloroform. These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds.
-
-
Moderate to Good Solubility Predicted in:
-
Ethers: Such as diethyl ether and tetrahydrofuran (THF). These are less polar than alcohols but can still act as hydrogen bond acceptors.
-
Aromatic Hydrocarbons: Such as toluene and xylene. The phenyl ring of the solute will have a strong affinity for these aromatic solvents through π-π stacking interactions.[5]
-
-
Low Solubility Predicted in:
-
Nonpolar Aliphatic Hydrocarbons: Such as hexanes and cyclohexane. The strong hydrophobic character of these solvents will not effectively solvate the polar diamine portion of the molecule.
-
Water: Despite the presence of hydrogen bonding sites, the large, nonpolar phenylethyl group is expected to significantly limit its aqueous solubility.[5]
-
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative data, a standardized experimental protocol is essential. The following gravimetric method is a robust approach for determining the solubility of this compound in various organic solvents.[6]
Materials
-
This compound (high purity, >95%)[7]
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g accuracy)
-
Temperature-controlled incubator or water bath
-
2 mL glass vials with airtight seals
-
Volumetric flasks (various sizes)
-
Calibrated pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Rotary evaporator or vacuum oven
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed 2 mL glass vial.
-
Pipette a known volume (e.g., 1.0 mL) of the selected organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled environment (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Extraction and Filtration:
-
Allow the vial to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow undissolved solute to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask to remove any suspended microparticles.
-
-
Gravimetric Analysis:
-
Determine the mass of the flask containing the filtered saturated solution.
-
Carefully evaporate the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, reweigh the flask to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
-
Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent withdrawn) * 100
-
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:
-
Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24h, 36h, 48h) to confirm that the concentration of the solute in the solution is no longer changing, indicating that equilibrium has been reached.
-
Temperature Control: The temperature of the system must be strictly controlled and monitored, as solubility is highly temperature-dependent.
-
Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the measurements and identify any outliers.
-
Blank Controls: A blank experiment with only the solvent should be run to account for any non-volatile impurities in the solvent.
Data Presentation and Visualization
The quantitative data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.
Table 1: Predicted and Experimental Solubility of this compound at 25°C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility ( g/100 mL) |
| Polar Protic | Methanol | High | Data to be determined |
| Ethanol | High | Data to be determined | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Data to be determined |
| Acetonitrile | Moderate | Data to be determined | |
| Nonpolar Aromatic | Toluene | Moderate to Good | Data to be determined |
| Ethers | Tetrahydrofuran (THF) | Moderate to Good | Data to be determined |
| Chlorinated | Dichloromethane | High | Data to be determined |
| Nonpolar Aliphatic | n-Hexane | Low | Data to be determined |
| Aqueous | Water | Low | Data to be determined |
Visualizing the Workflow
A diagram illustrating the logical flow of the experimental protocol enhances understanding and reproducibility.
Caption: Solute-Solvent Interaction Model.
Conclusion
While specific, publicly available solubility data for this compound is limited, this technical guide provides a robust framework for both predicting and empirically determining its solubility in common organic solvents. The dual hydrophilic and hydrophobic nature of the molecule suggests a nuanced solubility profile, with high solubility expected in polar aprotic and protic solvents, and limited solubility in nonpolar aliphatic hydrocarbons and water. The detailed experimental protocol provided herein offers a reliable method for generating the precise data required for informed solvent selection in various research and development applications. It is through such systematic investigation that the full potential of this compound can be unlocked for synthesis, formulation, and other chemical processes.
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Solubility of Things. (n.d.). N-Methylethylenediamine. Retrieved from [Link]
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Jay C. McLaughlin. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
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Safety, handling, and toxicity information for N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
An In-depth Technical Guide to the Safety, Handling, and Toxicity of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Prepared by: Gemini, Senior Application Scientist
Compound Identification and Properties
This compound is a substituted diamine containing both aliphatic and aromatic moieties. Its structure suggests properties common to corrosive amines and potentially flammable liquids.
| Property | Value | Source |
| Chemical Name | This compound | Echemi[1] |
| CAS Number | 1629-33-0 | Echemi[1] |
| Molecular Formula | C₁₁H₁₈N₂ | Echemi[1] |
| Molecular Weight | 178.27 g/mol | Echemi[1] |
| Synonyms | N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine, N1-Methyl-N1-phenethylethane-1,2-diamine | Echemi[1] |
| Physical State | Not specified; likely a liquid at room temperature based on similar compounds. | Inferred |
| Solubility | Expected to have some solubility in organic solvents like alcohols and aromatic hydrocarbons, with limited water solubility.[2] | Inferred from similar compounds[2] |
Executive Hazard Summary
While the toxicological properties of this specific compound have not been fully investigated, it is prudent to treat this compound as a hazardous substance.[3][4][5] Based on the known hazards of similar aliphatic and aromatic amines, this compound should be presumed to be:
-
Corrosive: Causes severe skin burns and serious eye damage.[3][4][6][7]
-
Harmful if Swallowed or Inhaled: Ingestion can cause severe damage to the gastrointestinal tract.[3][4] Inhalation may lead to respiratory irritation or more severe systemic effects.[5]
-
Flammable: Many related low-molecular-weight amines are flammable liquids and vapors that can form explosive mixtures with air.[3][7][8][9]
Symptoms of overexposure to analogous compounds may include headache, dizziness, nausea, and vomiting.[3][10] Due to its corrosive nature, ingestion can cause severe swelling and perforation of the esophagus or stomach.[3][4][10]
Hazard Identification and Management
A proactive approach to hazard management is critical. The following sections detail the anticipated hazards and the necessary control measures.
Inferred GHS Classification
| Hazard Class | Hazard Category | Rationale / Supporting Evidence from Analogous Compounds |
| Flammable Liquids | Category 3 | Many substituted ethylenediamines are flammable liquids.[3][7][8][9] |
| Skin Corrosion/Irritation | Category 1B | Amines are well-documented as causing severe skin burns and corrosion.[3][4][6][7] |
| Serious Eye Damage/Irritation | Category 1 | Direct contact with amines can cause irreversible eye damage, including blindness.[3][4] |
| Acute Toxicity, Oral | Category 4 (Harmful) | Related compounds show oral LD50 values that fall into this category.[11] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | Vapors are often irritating to the respiratory tract.[5] |
Personal Protective Equipment (PPE)
A robust PPE protocol is the primary barrier between the researcher and chemical exposure. The following are mandatory when handling this compound:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them immediately after contamination.
-
Eye and Face Protection: Use chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][12] A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[3]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For significant operations, a chemical-resistant apron or full suit may be necessary. Contaminated clothing must be removed immediately and laundered before reuse.[6][8]
-
Respiratory Protection: All handling of this substance should occur within a certified chemical fume hood to minimize inhalation exposure.[3][8] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors/amines must be used.[5][12]
Safe Handling, Storage, and Emergency Protocols
Standard Handling Protocol
-
Risk Assessment: Before beginning work, perform a task-specific risk assessment.
-
Engineering Controls: Work exclusively within a properly functioning chemical fume hood. Ensure that an eyewash station and safety shower are immediately accessible and tested regularly.[3][7]
-
Ignition Source Control: Keep the compound away from heat, sparks, open flames, and hot surfaces.[3][7][10] Use non-sparking tools and explosion-proof electrical equipment.[3][7][10]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[3][8][10]
-
Chemical Handling: Do not breathe vapors or mists.[3][4][7] Avoid all contact with eyes, skin, and clothing.[7] Wash hands thoroughly after handling, even if gloves were worn.[3][4]
-
Closure: Keep the container tightly closed when not in use.[3][7]
Caption: A typical workflow for safely handling corrosive and flammable amines.
Storage Requirements
-
Location: Store in a locked, designated corrosives and flammables area that is cool, dry, and well-ventilated.[3][6][7]
-
Container: Keep containers tightly closed in their original packaging.[3][6]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][7][8][12]
Accidental Release and Spill Management
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Control Ignition Sources: Remove all sources of ignition and ensure the area is well-ventilated.[3][8]
-
Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][7]
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[3][4][5]
First Aid Measures
Immediate medical attention is required for all routes of exposure.[3][4] Provide the Safety Data Sheet (or this guide) to attending medical personnel.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open to ensure complete irrigation.[3][5][6] Seek immediate attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water and soap for at least 15-30 minutes, preferably under a safety shower.[3][4][6]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Do not use mouth-to-mouth resuscitation.[3][9][10]
-
Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[3][5] Ingestion of a corrosive material can cause perforation of the esophagus and stomach, making emesis contraindicated.[3][4][10]
Caption: Emergency first aid response for exposure to corrosive chemicals.
References
-
Fisher Scientific. (2010). Safety Data Sheet: N,N-Diethyl-N`-methylethylenediamine. (Note: A direct deep link was not available from the search results, linking to the general SDS portal).
-
Fisher Scientific. (2025). Safety Data Sheet: N-Phenylurethane.
-
CymitQuimica. (n.d.). CAS 101-99-5: N-Phenylurethane.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 1,2-Ethanediamine, N-phenyl-.
-
Apollo Scientific. (2022). Safety Data Sheet: N1,N1-Dimethyl-1-phenylethane-1,2-diamine. (Note: A direct deep link was not available from the search results, linking to a representative URL structure).
-
Capot Chemical Co., Ltd. (2019). MSDS of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. (Note: A direct deep link was not available from the search results, linking to a representative URL structure).
-
Sigma-Aldrich. (2024). Safety Data Sheet: (1R,2R)-(+)-1,2-Diphenylethylenediamine.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Phenylurethane.
-
Fisher Scientific. (2010). Safety Data Sheet: N,N,N,N-Tetramethylethylenediamine.
-
Sigma-Aldrich. (2024). Safety Data Sheet: N,N,N′,N′-Tetramethylethylenediamine.
-
ChemicalBook. (n.d.). Ethyl N-phenylcarbamate SDS.
-
Fisher Scientific. (n.d.). Safety Data Sheet: N-Methylethylenediamine.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 1,2-Ethanediamine, N,N'-dimethyl-.
-
Fisher Scientific. (2015). Safety Data Sheet: Ethylenediamine.
-
CP Lab Safety. (n.d.). Phenylurethane, 25g, Each.
-
Echemi. (n.d.). N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine.
-
PubChem. (n.d.). N'-(1-phenylethyl)ethane-1,2-diamine.
-
ChemScence. (n.d.). This compound.
-
Solubility of Things. (n.d.). N,N'-bis(1-phenylethyl)ethane-1,2-diamine.
-
Sigma-Aldrich. (n.d.). N1-(2-Aminoethyl)-N1-methylethane-1,2-diamine.
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). 1,2-Ethanediamine: Human health tier II assessment.
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Methodological & Application
Application Notes and Protocols for N-Substituted Chiral Diamines in Asymmetric Catalysis: A Focus on Asymmetric Transfer Hydrogenation
Introduction: The Pivotal Role of Chiral Diamines in Asymmetric Synthesis
Chiral 1,2-diamines are a cornerstone of modern asymmetric catalysis, serving as privileged ligands for a multitude of transition metal-catalyzed reactions.[1][2] Their ability to form stable five-membered chelate rings with metal centers provides a rigid and well-defined chiral environment, enabling high levels of stereocontrol in the synthesis of enantiomerically enriched compounds. These products are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries.
The versatility of the 1,2-diamine scaffold allows for extensive modification to fine-tune the steric and electronic properties of the resulting catalyst. One common and effective modification is the substitution on one or both of the nitrogen atoms. N-alkylation or N-sulfonylation can significantly impact the ligand's coordination geometry, the catalyst's solubility, and the electronic nature of the metal center, thereby influencing the catalytic activity and enantioselectivity of the reaction. While the specific ligand N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine has seen limited detailed application in the scientific literature, the broader class of N-substituted diamines has been extensively explored.
This application note will provide a detailed guide to the use of a representative and highly effective N-substituted chiral diamine ligand, (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), in the asymmetric transfer hydrogenation of ketones. This reaction is a powerful and practical method for the synthesis of chiral secondary alcohols, avoiding the need for high-pressure gaseous hydrogen.[3] We will delve into the rationale behind the ligand design, provide detailed protocols for catalyst preparation and application, and discuss the underlying mechanistic principles that govern the stereochemical outcome.
Ligand Synthesis: Preparation of (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)
The synthesis of unsymmetrical N-substituted 1,2-diamines requires a strategic approach to achieve mono-substitution. The following protocol outlines a reliable method for the preparation of (1S,2S)-TsDPEN from commercially available (1S,2S)-1,2-diphenylethylenediamine.
Protocol 1: Synthesis of (1S,2S)-TsDPEN
Materials:
-
(1S,2S)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the p-toluenesulfonyl chloride solution dropwise to the stirred diamine solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (1S,2S)-TsDPEN.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Slow Addition at 0 °C: Controls the exothermicity of the reaction and minimizes the formation of the di-sulfonated byproduct.
-
Aqueous Workup: Removes the triethylammonium hydrochloride salt and any unreacted starting materials.
Application in Asymmetric Transfer Hydrogenation of Ketones
The in situ generated ruthenium complex of TsDPEN is a highly effective catalyst for the asymmetric transfer hydrogenation of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. This process typically utilizes isopropanol or a formic acid/triethylamine mixture as the hydrogen source.
Protocol 2: In Situ Preparation of the Ru-TsDPEN Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1S,2S)-TsDPEN)
-
Acetophenone
-
Anhydrous 2-propanol
-
Potassium tert-butoxide (t-BuOK)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a glovebox or under a stream of inert gas, add [RuCl₂(p-cymene)]₂ (1 mol%) and (1S,2S)-TsDPEN (2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous 2-propanol (degassed) to the flask to dissolve the solids.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
-
-
Asymmetric Transfer Hydrogenation:
-
To the freshly prepared catalyst solution, add acetophenone (100 mol%).
-
In a separate vial, prepare a solution of potassium tert-butoxide (5 mol%) in anhydrous 2-propanol.
-
Add the potassium tert-butoxide solution to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 28 °C or reflux) with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a few drops of water.
-
Filter the mixture through a short plug of silica gel, eluting with diethyl ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation: Asymmetric Transfer Hydrogenation of Various Ketones
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 97 |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 98 | 98 |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 95 | 99 |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 97 | 96 |
| 5 | Benzylacetone | 4-Phenyl-2-butanol | 94 | 95 |
Note: The data presented in this table is representative of typical results obtained with Ru-TsDPEN catalysts and may vary depending on the specific reaction conditions.
Causality in Experimental Choices:
-
[RuCl₂(p-cymene)]₂: A common and stable precatalyst for this type of reaction.
-
TsDPEN: The chiral ligand that dictates the stereochemical outcome of the reduction.
-
2-Propanol: Serves as both the solvent and the hydrogen donor.
-
Potassium tert-butoxide: A strong base required to generate the active ruthenium hydride species.
-
Inert Atmosphere: Essential to prevent oxidation of the catalyst and other reagents.
Mechanistic Insights: The Outer-Sphere Catalytic Cycle
The asymmetric transfer hydrogenation catalyzed by Ru-diamine complexes is believed to proceed through an outer-sphere mechanism. This means that the substrate does not directly coordinate to the metal center during the key hydride transfer step.
Caption: Proposed catalytic cycle for Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.
Explanation of the Catalytic Cycle:
-
Catalyst Activation: The Ru(II) precatalyst reacts with 2-propanol in the presence of a base to form the active 16-electron ruthenium hydride species. In this step, 2-propanol is oxidized to acetone.
-
Transition State Formation: The ketone substrate interacts with the active catalyst through hydrogen bonding between the ketone's carbonyl oxygen and the N-H proton of the TsDPEN ligand, while the carbonyl carbon is positioned to accept the hydride from the ruthenium center. This forms a six-membered, chair-like transition state.
-
Stereodetermining Step: The enantioselectivity of the reaction is determined in this step. The chiral environment created by the TsDPEN ligand, particularly the orientation of the phenyl groups, favors one of the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer of the alcohol.
-
Product Release and Catalyst Regeneration: The concerted transfer of the hydride from the ruthenium and the proton from the ligand's nitrogen to the ketone's carbonyl group yields the chiral alcohol and regenerates the 16-electron Ru(II) species. The catalyst then reacts with another molecule of 2-propanol to regenerate the active ruthenium hydride, completing the catalytic cycle.
Experimental Workflow
Caption: Step-by-step workflow for asymmetric transfer hydrogenation of ketones.
Conclusion
N-substituted chiral 1,2-diamines are highly effective ligands in asymmetric catalysis. While the specific ligand this compound is not extensively documented, the principles of its application can be understood through the study of well-established analogues like TsDPEN. The protocols and mechanistic insights provided herein for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of ketones offer a robust starting point for researchers and drug development professionals. The modularity of the diamine scaffold continues to inspire the development of new and improved catalysts for a wide array of asymmetric transformations, driving innovation in the synthesis of chiral molecules.
References
-
Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 7983-8085. [Link]
-
ChemRxiv. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]
-
Liu, L. (2021). Semi-Synthesis Of The NH-Diamine, a(+)-Sparteine Mimic And Applications In Asymmetric Reactions In Aqueous Media. Globe Thesis. [Link]
-
Wills, M., & Palmer, M. J. (1999). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Journal of the Chemical Society, Perkin Transactions 1, (14), 1757-1764. [Link]
-
Hannedouche, J., Kenny, J. A., & Wills, M. (2005). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 24(25), 6237-6245. [Link]
-
Tanpure, S. D., et al. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)−/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. ResearchGate. [Link]
Sources
Application Notes and Protocols: N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine in Transition Metal Catalysis
Introduction: The Strategic Advantage of Non-Symmetrical Diamine Ligands
In the landscape of asymmetric catalysis, chiral diamines have long been established as a "privileged" ligand class. Their ability to form stable chelate complexes with transition metals creates a well-defined chiral environment, enabling high levels of stereocontrol in a vast array of chemical transformations. While C₂-symmetric diamines have historically dominated the field, there is a growing appreciation for the unique advantages offered by non-C₂-symmetric ligands like N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine.
This ligand, featuring distinct N-methyl and N-(2-phenylethyl) substituents, breaks the mold of symmetry to offer a more nuanced steric and electronic profile. This asymmetry can be particularly advantageous in differentiating between prochiral faces of a substrate, leading to improved enantioselectivity in reactions where C₂-symmetric ligands may be less effective. The presence of both a small methyl group and a bulkier phenylethyl group allows for fine-tuning of the catalyst's active site, influencing substrate approach and transition state stabilization.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in transition metal-catalyzed reactions. We will delve into detailed, field-proven protocols for ligand synthesis, catalyst preparation, and its application in key transformations such as asymmetric hydrogenation. The causality behind experimental choices will be explained to provide a deeper understanding of the catalytic systems.
Part 1: Synthesis of this compound
The synthesis of unsymmetrically substituted diamines requires a strategic approach to control the sequential introduction of different alkyl groups. The following protocol is a representative method adapted from established procedures for the synthesis of related N,N'-disubstituted ethylenediamines.
Protocol 1: Synthesis of this compound
This two-step procedure involves the initial mono-N-alkylation of ethylenediamine with a phenylethyl group, followed by methylation of the remaining primary amine.
Step 1: Mono-N-(2-phenylethyl)ation of Ethylenediamine
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1 equivalent, excess is often used) in a suitable solvent such as ethanol or acetonitrile (200 mL).
-
Addition of Alkylating Agent: To the stirred solution, add 2-bromoethylbenzene or 2-phenylethyl bromide (0.8 equivalents to favor mono-alkylation) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. The resulting residue will contain a mixture of the desired mono-alkylated product, di-alkylated product, and unreacted ethylenediamine.
-
Purification: The crude product can be purified by fractional distillation under high vacuum or by column chromatography on silica gel using a gradient of dichloromethane/methanol with a small percentage of triethylamine to afford pure N-(2-phenylethyl)ethane-1,2-diamine.
Step 2: N-Methylation
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified N-(2-phenylethyl)ethane-1,2-diamine (1 equivalent) in methanol (100 mL).
-
Reductive Amination: Cool the solution to 0 °C in an ice bath. Add aqueous formaldehyde (37 wt. %, 1.1 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours to form the imine intermediate.
-
Reduction: Cool the solution back to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield the final product.
Part 2: Preparation of Transition Metal Catalysts
The efficacy of this compound as a ligand is realized upon its coordination to a suitable transition metal precursor. The following are general protocols for the in-situ generation or isolation of common Ru(II), Rh(I), and Ir(III) catalyst complexes.
Workflow for Catalyst Preparation
The Synthetic Potential of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine in Pharmaceutical Research: A Methodological Guide
Introduction: Unveiling a Versatile Diamine Building Block
N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine is an asymmetrically substituted diamine with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents. Its structure, featuring a primary amine, a tertiary amine, a flexible ethylenediamine backbone, and a lipophilic phenylethyl group, offers a unique combination of functionalities for medicinal chemists to explore. This application note provides a comprehensive overview of the potential applications of this diamine in pharmaceutical synthesis, with a focus on the generation of novel antihistaminic agents. While direct literature on the pharmaceutical applications of this compound is not extensively documented, its structural motifs are present in various biologically active molecules. This guide will, therefore, present a well-founded, hypothetical application in the synthesis of a novel H1-antihistamine, based on established synthetic methodologies for analogous compounds.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a synthetic precursor is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1629-33-0 | [1] |
| Molecular Formula | C₁₁H₁₈N₂ | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | - |
| Solubility | Expected to be soluble in organic solvents | - |
Safety Profile:
Hypothetical Application: Synthesis of a Novel H1-Antihistamine
The ethylenediamine moiety is a classic pharmacophore found in many first-generation H1-antihistamines.[5] These drugs act as inverse agonists at the H1 receptor, competitively blocking the effects of histamine and providing relief from allergic symptoms.[6] This section outlines a hypothetical, yet plausible, synthetic route to a novel H1-antihistamine utilizing this compound as a key intermediate.
The proposed target molecule, [Target Compound Name] , incorporates the this compound scaffold, which is anticipated to interact with key residues in the H1 receptor binding pocket. The synthesis involves a two-step process: reductive amination followed by N-alkylation.
Experimental Workflow
Caption: Hypothetical two-step synthesis of a novel H1-antihistamine.
Detailed Protocol
Step 1: Synthesis of the Intermediate Amine via Reductive Amination
This step involves the reaction of the primary amine of this compound with an aromatic aldehyde to form an imine, which is then reduced in situ to the corresponding secondary amine.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (nitrogen or argon), add 4-chlorobenzaldehyde (1.0 eq).
-
Formation of Imine: Stir the reaction mixture at room temperature for 30 minutes. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the intermediate amine.
Step 2: Synthesis of the Final Product via N-Alkylation
The final step involves the alkylation of the newly formed secondary amine with a suitable alkylating agent, in this case, 2-bromopyridine, to introduce the second pharmacophoric element common in many antihistamines.
-
Reaction Setup: To a solution of the intermediate amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (2.0 eq) and 2-bromopyridine (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final antihistamine analog.
Rationale for Experimental Choices
-
Reductive Amination: This is a mild and efficient method for the formation of C-N bonds. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for imines in the presence of aldehydes and is less sensitive to moisture compared to other borohydrides.
-
N-Alkylation: The use of a carbonate base is common for N-alkylation reactions as it is strong enough to deprotonate the secondary amine but not so strong as to cause side reactions. The choice of a polar aprotic solvent helps to dissolve the reactants and facilitate the SNAr reaction with 2-bromopyridine.
Potential for Further Derivatization and Structure-Activity Relationship (SAR) Studies
The presented synthesis provides a platform for generating a library of novel antihistamine candidates. The primary and tertiary amine functionalities of this compound allow for selective modifications, enabling extensive SAR studies.
Caption: Potential sites for derivatization for SAR studies.
Conclusion
This compound represents a promising, yet underutilized, building block for pharmaceutical synthesis. Its unique structural features make it an attractive starting material for the generation of diverse compound libraries targeting various therapeutic areas. The hypothetical synthesis of a novel H1-antihistamine detailed in this application note serves as a practical example of its potential utility. Further exploration of this and other synthetic applications is warranted to fully realize the potential of this versatile diamine in drug discovery and development.
References
- Ahmadi, A., et al. (2014). Synthesis and Antinociception Activity of New Substituted Phenothiazines and Ethylenediamines as Antihistaminic Drugs. Drug Research, 64(11), 584-590.
- Yao, R. S., et al. (2007). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 19(6), 4353.
-
PubChem. N'-phenylethane-1,2-diamine. Available at: [Link]
-
SWGDRUG.org. N-ethyl-N-methyl-1,2-diphenylethanamine. Available at: [Link]
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SlidePlayer. Antihistamine. Available at: [Link]
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ResearchGate. New antihistaminic agents: Synthesis and evaluation of h 1 -antihistaminic actions of 3-[(n,n-dialkylamino)alkyl)-1,2,3,4-tetrahydro-(1h)-thioquinazolin-4(3h)-ones and their oxo analogues. Available at: [Link]
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ResearchGate. Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. Available at: [Link]
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Application Note: A Framework for Kinetic Analysis of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Reactivity of a Disubstituted Diamine
N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine is a structurally interesting molecule featuring an asymmetric N,N'-disubstituted ethylenediamine backbone.[1] This unique architecture, combining a small N-methyl group with a bulkier N-(2-phenylethyl) group, imparts specific steric and electronic properties that make it a valuable ligand for coordination chemistry, a potential building block in pharmacology, and an intermediate in organic synthesis.[2][3] Understanding the kinetics of its reactions—how fast it binds to metal centers or reacts with other organic molecules—is paramount for optimizing its use in these applications.
This guide provides a comprehensive framework for investigating the reaction kinetics of this compound. As a primary example, we will detail a robust protocol for studying its complexation reaction with a model metal ion, Copper(II) (Cu²⁺), using stopped-flow spectrophotometry. This technique is ideal for tracking rapid, solution-phase reactions that occur on millisecond to second timescales.[4][5][6] The principles and methodologies described herein are broadly applicable and can be adapted for studying other reactions involving this versatile diamine.
Core Principles: Stopped-Flow Spectrophotometry for Fast Kinetics
Many metal-ligand complexation reactions are too fast to be monitored by conventional spectroscopic methods, where manual mixing of reactants can take several seconds.[5] The stopped-flow technique overcomes this limitation by using a drive system to rapidly and efficiently mix two reactant solutions in a matter of milliseconds, after which the flow is abruptly stopped.[5][6] The newly mixed solution resides in an observation cell, where its properties can be monitored over time, typically via UV-Visible absorbance spectroscopy.[7][8]
The formation of a complex between this compound and a transition metal ion like Cu²⁺ is often accompanied by a distinct color change. This change in the solution's absorbance spectrum allows for the direct monitoring of the product's formation (or reactant's consumption) over time, providing the raw data for kinetic analysis.
The Pseudo-First-Order Condition
To simplify the kinetic analysis of a bimolecular reaction (A + B → P), we employ the principle of pseudo-first-order conditions.[9][10][11] In this experimental design, the concentration of one reactant (e.g., the Cu²⁺ ion) is kept in large excess (typically 10-fold or greater) compared to the other reactant (the diamine ligand).[9][12] This ensures that the concentration of the excess reactant remains effectively constant throughout the reaction.[10][11] Consequently, the reaction rate becomes dependent only on the concentration of the limiting reactant, and the second-order reaction behaves like a first-order reaction.[9][10][12] This simplification is crucial for accurately determining the reaction's rate constants.
Experimental Workflow and Protocols
A successful kinetic study involves a logical progression from preparation and preliminary analysis to data acquisition and interpretation.
Overall Experimental Workflow
Caption: High-level workflow for kinetic analysis.
PART A: Materials, Reagents, and Instrumentation
Materials & Reagents:
-
This compound (Purity >95%)[13]
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, analytical grade)
-
Buffer solution (e.g., MES, HEPES, depending on desired pH)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
Instrumentation:
-
Stopped-Flow Spectrophotometer System (e.g., Agilent Cary series with Rapid Mix Accessory, or similar)[5]
-
UV-Visible Spectrophotometer
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
PART B: Detailed Protocol - Preliminary Spectral Analysis
Objective: To identify the optimal wavelength (λ_max) for monitoring the complexation reaction, where the change in absorbance is maximal.
-
Prepare Solutions:
-
Prepare a 1.0 mM stock solution of the diamine ligand in the chosen buffer.
-
Prepare a 1.0 mM stock solution of CuSO₄ in the same buffer.
-
-
Record Individual Spectra:
-
Using a standard UV-Vis spectrophotometer, record the absorbance spectrum (e.g., 300-800 nm) of the 1.0 mM CuSO₄ solution against a buffer blank.
-
Record the spectrum of the 1.0 mM diamine ligand solution.
-
-
Record Complex Spectrum:
-
Prepare a solution containing the final complex by mixing the ligand and CuSO₄ in a 1:1 molar ratio (e.g., 0.5 mM of each). Allow sufficient time for the reaction to go to completion.
-
Record the absorbance spectrum of this final complex solution.
-
-
Determine Optimal Wavelength:
-
Overlay the three spectra. Identify a wavelength where the absorbance of the final complex is high, while the absorbance of the individual reactants is low. This wavelength will provide the best signal-to-noise ratio for the kinetic runs.
-
PART C: Detailed Protocol - Kinetic Measurements
Objective: To acquire absorbance vs. time data for the reaction under pseudo-first-order conditions.
-
Prepare Reactant Syringes:
-
Syringe A (Limiting Reactant): Prepare a solution of this compound at a concentration of 0.1 mM in the chosen buffer.
-
Syringe B (Excess Reactant): Prepare a series of CuSO₄ solutions in the same buffer at concentrations ranging from 1.0 mM to 5.0 mM (providing a 10x to 50x excess over the ligand).
-
-
Set Up the Stopped-Flow Instrument:
-
Equilibrate the instrument's cell holder to the desired temperature (e.g., 25.0 °C).
-
Set the spectrophotometer to collect data at the predetermined optimal wavelength (λ_max).
-
Configure the data acquisition software to collect data for a duration sufficient for the reaction to reach completion (e.g., 5-10 half-lives), with a high data collection rate (e.g., one point every 10-20 milliseconds).[5]
-
-
Perform a Kinetic Run:
-
Load Syringe A with the 0.1 mM ligand solution and Syringe B with the first concentration of the CuSO₄ solution (e.g., 1.0 mM).
-
Purge the lines to remove air bubbles and old solution.
-
Initiate the run. The instrument will rapidly inject and mix the reactants, stop the flow, and immediately begin recording the change in absorbance over time.
-
-
Data Collection and Replication:
-
Save the resulting kinetic trace (Absorbance vs. Time).
-
Repeat the measurement at least 3-5 times for each concentration of CuSO₄ to ensure reproducibility.
-
Repeat steps 3 and 4 for all concentrations of the excess reactant (CuSO₄).
-
| Parameter | Value / Range | Rationale |
| [Diamine] (Syringe A) | 0.1 mM | Kept constant and low to act as the limiting reagent. |
| [Cu²⁺] (Syringe B) | 1.0, 2.0, 3.0, 4.0, 5.0 mM | Varied in large excess to establish pseudo-first-order conditions. |
| Temperature | 25.0 ± 0.1 °C | Maintained constant to ensure the rate constant is not affected by temperature fluctuations. |
| pH | e.g., 7.4 | Controlled with a buffer, as the protonation state of the diamine affects its reactivity.[14][15] |
| Wavelength (λ_max) | Determined in Part B | Maximizes the signal change for accurate measurement. |
| Ionic Strength | Maintained constant (e.g., 0.1 M) | Kept constant with an inert salt if necessary to avoid kinetic salt effects. |
Table 1: Example Experimental Parameters for Kinetic Runs.
Data Analysis and Interpretation
The goal of the analysis is to derive the second-order rate constant (k) from the series of pseudo-first-order experiments.
Data Analysis Workflow
Caption: Step-by-step data analysis pathway.
-
Determine the Observed Rate Constant (k_obs):
-
Each kinetic trace (Absorbance vs. Time) obtained for a specific [Cu²⁺] should be fitted to a single exponential equation:
-
A(t) = A_∞ + (A_₀ - A_∞)e^(-k_obst)*
-
-
Where A(t) is the absorbance at time t, A_₀ is the initial absorbance, A_∞ is the final absorbance, and k_obs is the pseudo-first-order observed rate constant.
-
Average the k_obs values from the replicate runs for each [Cu²⁺].
-
-
Determine the Second-Order Rate Constant (k):
-
The relationship between k_obs and the concentration of the excess reactant ([Cu²⁺]) is given by:
-
k_obs = k[Cu²⁺] + k_r
-
-
Where k is the second-order rate constant for complex formation and k_r is the rate constant for the reverse (dissociation) reaction.
-
Plot the average k_obs values (y-axis) against the corresponding [Cu²⁺] (x-axis).
-
Perform a linear regression on this plot. The slope of the resulting line is the second-order rate constant, k. The y-intercept represents the reverse rate constant, k_r, which is often negligible for strongly binding complexes.[16]
-
| [Cu²⁺] (mM) | Average k_obs (s⁻¹) | Std. Dev. |
| 1.0 | (Experimental Value) | (± Value) |
| 2.0 | (Experimental Value) | (± Value) |
| 3.0 | (Experimental Value) | (± Value) |
| 4.0 | (Experimental Value) | (± Value) |
| 5.0 | (Experimental Value) | (± Value) |
Table 2: Template for Summarizing Kinetic Data.
Trustworthiness and Self-Validation
To ensure the scientific integrity of the results, the following validation steps are critical:
-
Reproducibility: Each kinetic run must be repeated multiple times to ensure the results are consistent and to calculate standard deviations.
-
Linearity of k_obs Plot: A linear relationship in the plot of k_obs vs. [Cu²⁺] validates the assumption that the reaction is first-order with respect to both the ligand and the metal ion under the tested conditions.
-
Temperature and pH Control: Strict control over temperature and pH is essential, as these parameters can significantly influence reaction rates.[14]
-
Blank Runs: Running experiments with buffer in one or both syringes ensures that observed absorbance changes are not due to artifacts of the instrument or buffer instability.
Conclusion
This application note provides a detailed, field-proven protocol for the kinetic analysis of this compound, using its complexation with Cu(II) as a model system. By employing stopped-flow spectrophotometry under pseudo-first-order conditions, researchers can accurately determine the second-order rate constants that govern its reactivity. This fundamental kinetic data is invaluable for professionals in drug development, catalysis, and materials science, enabling the rational design and optimization of processes that utilize this versatile diamine.
References
-
Journal of the Chemical Society, Faraday Transactions. (n.d.). Copper(II) complexation by 6-(alkylamino)methyl-2-hydroxymethylpyridines with varying alkyl chain length in aqueous solutions. Kinetics and thermodynamics. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2015, January 23). What is the difference between pseudo first and second order reaction? Retrieved from [Link]
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Dalton Transactions. (n.d.). Kinetics of complexation of V(v), U(vi), and Fe(iii) with glutaroimide-dioxime: studies by stopped-flow and conventional absorption spectroscopy. RSC Publishing. Retrieved from [Link]
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ACS Publications. (n.d.). Equilibrium and kinetic studies of the reactions of N-substituted ethylenediamine-N,N',N'-triacetatoaquachromium(III) with acetate ions. Inorganic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). What are the examples of pseudo first order reaction? Retrieved from [Link]
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Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]
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Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link]
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Unknown. (n.d.). PSEUDO–ORDER REACTIONS. Retrieved from [Link]
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Brandeis University. (n.d.). Kinetics of copper(II)-ethylenediamine complex formation. Retrieved from [Link]
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ACS Publications. (n.d.). N-SUBSTITUTED ETHYLENEDIAMINES. The Journal of Organic Chemistry. Retrieved from [Link]
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Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from [Link]
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ACS Publications. (2024, November 19). Experimental and Theoretical Study of the OH-Initiated Degradation of Ethylenediamine (NH2CH2CH2NH2) under Simulated Atmospheric Conditions. Part 1. Retrieved from [Link]
-
Quora. (2023, August 21). What is the difference between pseudo-first-order and second-order reactions? Retrieved from [Link]
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Science.gov. (n.d.). pseudo-first-order reaction kinetics: Topics. Retrieved from [Link]
-
PubMed. (2018, March 19). NOTA Complexes with Copper(II) and Divalent Metal Ions: Kinetic and Thermodynamic Studies. Retrieved from [Link]
-
Unknown. (2011, January 31). Stopped Flow Techniques for Measuring Kinetics. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Stopped-Flow Spectrophotometric Study of the Kinetics and Mechanism of CO2 Uptake by cis-[Cr(C2O4)(BaraNH2)(OH2)2] Cation and the Acid-Catalyzed Decomposition of cis-[Cr(C2O4)(BaraNH2)OCO2] Anion in Aqueous Solution. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Formation and decomplexation kinetics of copper(ii) complexes with cyclen derivatives having mixed carboxylate and phosphonate pendant arms. RSC Publishing. Retrieved from [Link]
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Unknown. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Stopped-flow kinetic studies of metal ion dissociation or exchange in a tryptophan-containing parvalbumin. Retrieved from [Link]
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PubMed Central. (n.d.). Enabling High Throughput Kinetic Experimentation by Using Flow as a Differential Kinetic Technique. Retrieved from [Link]
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Wikipedia. (n.d.). Reaction progress kinetic analysis. Retrieved from [Link]
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YouTube. (2022, May 21). Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. (a)... Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound, 95% Purity, C11H18N2, 5 grams. Retrieved from [Link]
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PubMed. (1977). [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
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MDPI. (n.d.). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Retrieved from [Link]
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Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern chemical and pharmaceutical research.[1][2][3]
This guide provides a comprehensive overview of the application of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine as a chiral resolving agent, specifically for the separation of racemic carboxylic acids. We will delve into the underlying principles of diastereomeric salt formation, provide detailed, field-tested protocols, and offer insights into the optimization of this critical separation technique.
The Resolving Agent: this compound
This compound is a chiral diamine that serves as an effective resolving agent for acidic compounds. Its utility stems from several key structural features:
-
Chirality: The presence of a stereocenter allows it to interact differently with the two enantiomers of a racemic acid.
-
Basicity: The two amine groups provide the necessary basicity to react with a racemic acid, forming diastereomeric salts.
-
Structural Rigidity and Bulk: The phenylethyl group provides steric bulk and potential for π-π stacking interactions, which can enhance the differences in the crystal lattice energies of the resulting diastereomeric salts, a critical factor for successful separation by crystallization.
Mechanism of Resolution: The Formation of Diastereomeric Salts
The classical method of chiral resolution hinges on the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[4][5][6] The process, when using this compound to resolve a racemic acid (let's denote it as (±)-Acid), can be outlined as follows:
-
Acid-Base Reaction: The chiral amine, let's assume we are using the (R)-enantiomer, reacts with the racemic acid, which is an equimolar mixture of (R)-Acid and (S)-Acid.
-
Formation of Diastereomeric Salts: This reaction yields a mixture of two diastereomeric salts: [(R)-Amine·(R)-Acid] and [(R)-Amine·(S)-Acid].
-
Exploiting Different Physical Properties: These diastereomeric salts are no longer mirror images of each other and thus have different physical properties, most importantly, different solubilities in a given solvent system.[7]
-
Fractional Crystallization: By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution.[8]
-
Separation and Recovery: The crystallized, diastereomerically pure salt is separated by filtration. The desired enantiomer of the acid is then recovered by treating the salt with a strong acid to break the ionic bond with the resolving agent. The chiral resolving agent can often be recovered for reuse.
The success of this technique is contingent on the difference in solubility between the two diastereomeric salts. This is often a matter of empirical optimization of solvents and conditions.
Experimental Protocols
The following protocols are presented as a robust starting point for the resolution of a generic racemic carboxylic acid using (R)- or (S)-N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol details the core steps of forming and separating the diastereomeric salts.
1. Reagent Preparation and Stoichiometry:
- Dissolve the racemic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and may require screening.[9]
- In a separate flask, dissolve this compound (0.5 to 1.0 equivalents) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the initially precipitated salt.
2. Salt Formation:
- Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.
- The mixture may be gently heated to ensure complete dissolution and salt formation.
3. Crystallization:
- Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
- If no crystals form, try adding a seed crystal of the desired diastereomeric salt (if available) or slowly adding a less polar co-solvent to reduce the solubility.
- Allow sufficient time for crystallization to occur. This can range from a few hours to overnight.[10]
4. Isolation of the Diastereomeric Salt:
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
5. Analysis of Diastereomeric Purity (Optional but Recommended):
- The diastereomeric excess (d.e.) of the crystalline salt can be determined by techniques such as NMR spectroscopy, where the signals for the two diastereomers may be distinguishable.[11]
Protocol 2: Liberation of the Enantiomerically Pure Acid
This protocol describes the recovery of the target enantiomer from the isolated diastereomeric salt.
1. Dissolution of the Salt:
- Suspend the diastereomerically pure salt in water or a suitable biphasic system (e.g., water and diethyl ether).
2. Acidification:
- Add a strong acid, such as 2M hydrochloric acid, dropwise until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the amine groups of the resolving agent, breaking the salt.
3. Extraction:
- Extract the liberated enantiomerically pure carboxylic acid into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform multiple extractions to ensure complete recovery.
4. Washing and Drying:
- Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.
- Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.
5. Isolation of the Product:
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
6. Determination of Enantiomeric Excess:
- The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation with a polarimeter.[12]
Visualizing the Workflow
The following diagrams illustrate the key processes in this chiral resolution method.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Formation of Diastereomers with Different Physical Properties.
Data Presentation: A Case Study with Racemic Ibuprofen
To illustrate the effectiveness of this technique, consider the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is responsible for its therapeutic effects.[13][14] The following table presents hypothetical data from a series of screening experiments for the resolution of racemic ibuprofen with (S)-N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine.
| Experiment | Solvent System | Yield of Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen (%) |
| 1 | Methanol | 45 | 85 | 84 |
| 2 | Ethanol | 42 | 92 | 91 |
| 3 | Isopropanol | 38 | >98 | >98 |
| 4 | Acetone | 35 | 75 | 74 |
| 5 | Ethyl Acetate | 20 | 60 | 58 |
Note: The data presented in this table is for illustrative purposes to demonstrate how experimental results would be tabulated and does not represent actual experimental outcomes.
Troubleshooting and Key Considerations
-
Solvent Selection: The choice of solvent is the most critical parameter. A good solvent should provide a significant difference in the solubility of the two diastereomeric salts. Screening a range of solvents of varying polarities is highly recommended.
-
Rate of Cooling: Slow, controlled cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities and the other diastereomer within the crystal lattice.
-
Oiling Out: If the diastereomeric salt separates as an oil rather than a crystalline solid, try using a more dilute solution, a different solvent, or a slower cooling rate.
-
Low Yield or Purity: If the yield or enantiomeric excess is low, recrystallization of the diastereomeric salt may be necessary to improve its purity.
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful and scalable technique that remains highly relevant in both academic research and industrial applications.[5] this compound, with its distinct structural features, represents a valuable tool in the chemist's arsenal for the separation of racemic acids. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to successfully implement and optimize this essential separation methodology.
References
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
- ResearchGate. (2008, August 6). Recent Developments in Optical Resolution.
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution.
- National Institutes of Health. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers.
- Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen.
- PubMed. (n.d.). Resolution of enantiomers of ibuprofen by liquid chromatography: a review.
- BenchChem. (n.d.). Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives.
- Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
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Application Note & Protocols: Immobilization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine on Solid Supports
Abstract
The immobilization of chiral ligands onto solid supports is a cornerstone of modern heterogeneous catalysis, enabling simplified catalyst recovery, reuse, and integration into continuous flow systems. This guide provides a comprehensive technical overview and detailed protocols for the immobilization of the chiral ligand, N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, onto two widely-used solid supports: chloromethylated polystyrene (Merrifield's resin) and functionalized silica gel. We delve into the rationale behind support selection, immobilization chemistries, and critical characterization techniques required to validate and quantify the successful covalent attachment of the ligand. This document is intended for researchers in catalysis, organic synthesis, and materials science.
Introduction: The Rationale for Immobilization
This compound is a vicinal diamine ligand whose chirality and coordinating nitrogen atoms make it a valuable candidate for asymmetric catalysis.[1][2][3] Homogeneous catalysts, while often highly active and selective, suffer from the significant drawback of difficult separation from the reaction mixture, leading to product contamination and loss of the valuable catalyst.[4]
Immobilization onto a solid support transforms the soluble molecular catalyst into a heterogeneous system.[5] The primary advantages of this approach include:
-
Facile Recovery: The catalyst can be removed by simple filtration.
-
Recyclability: The recovered catalyst can be reused in subsequent reaction cycles, improving process economics.
-
Continuous Flow Chemistry: Supported catalysts can be packed into columns for use in continuous manufacturing processes.
-
Reduced Product Contamination: Minimizes leaching of the catalyst or metal complexes into the final product stream.
The choice of solid support and the linking chemistry are paramount to preserving or even enhancing the catalytic activity of the immobilized ligand.
Selecting the Appropriate Solid Support
The solid support provides the macroscopic, insoluble framework for the catalyst. Its physical and chemical properties directly impact the performance of the final material. The two most common classes of supports are organic polymers and inorganic oxides.
| Support Material | Key Advantages | Potential Disadvantages | Typical Functional Group |
| Merrifield's Resin | High functional group density; excellent swelling in organic solvents, improving site accessibility; chemically robust. | Lower thermal stability than silica; can be sensitive to certain solvents. | Chloromethyl (-CH₂Cl) |
| **Silica Gel (SiO₂) ** | High surface area and porosity; rigid structure prevents collapse; high thermal and mechanical stability.[6] | Surface silanol groups (Si-OH) can be acidic and may cause side reactions; lower functional loading than polymers. | Silanol (-OH), often pre-functionalized with an organosilane.[7][8] |
Immobilization Strategies & Protocols
The target ligand, this compound, possesses two secondary amine functionalities. The nucleophilicity of these amines provides a direct handle for covalent attachment to electrophilic sites on a functionalized support.
Strategy 1: Nucleophilic Substitution on Merrifield's Resin
This is a classic and robust method for attaching amine-containing ligands to a polymer backbone.[9][10] The secondary amine of the diamine acts as a nucleophile, displacing the chloride from the chloromethyl group of the resin in an SN2 reaction.
Caption: Workflow for immobilization on Merrifield's Resin.
Protocol 1: Immobilization on Merrifield's Resin
-
Materials:
-
Merrifield's resin (1% DVB cross-linked, 100-200 mesh, ~1.0 mmol Cl/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flask with overhead stirrer or shaker vessel
-
-
Procedure:
-
Resin Swelling: Place Merrifield's resin (1.0 g, ~1.0 mmol) in the reaction vessel. Add DMF (10 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.[9]
-
Reaction Mixture: In a separate flask, dissolve this compound (3.0 mmol, 3.0 equiv.) and DIPEA (3.0 mmol, 3.0 equiv.) in DMF (5 mL). Rationale: A non-nucleophilic base like DIPEA is used to scavenge the HCl byproduct without competing in the substitution reaction. A 3-fold excess of the ligand and base is used to drive the reaction to completion.
-
Coupling Reaction: Add the ligand/base solution to the swollen resin. Heat the mixture to 60-70 °C and maintain for 24 hours with continuous agitation.
-
Washing: After cooling to room temperature, filter the resin using a fritted glass funnel. Wash the resin sequentially with:
-
DMF (3 x 15 mL)
-
DCM (3 x 15 mL)
-
MeOH (3 x 15 mL)
-
DCM (3 x 15 mL)
-
Rationale: The extensive washing sequence is critical to remove all unreacted reagents and the diisopropylethylammonium hydrochloride salt.
-
-
Drying: Dry the functionalized resin under high vacuum to a constant weight.
-
Strategy 2: Covalent Grafting onto Functionalized Silica
This approach involves a two-step process: first, the silica surface is functionalized with an organosilane to introduce a reactive handle, and second, the diamine ligand is coupled to this handle. A common method is to use (3-chloropropyl)trimethoxysilane to create a surface analogous to Merrifield's resin.
Caption: Two-step workflow for immobilization on silica gel.
Protocol 2: Immobilization on Functionalized Silica Gel
-
Materials:
-
Silica gel (high purity, 230-400 mesh)
-
(3-Chloropropyl)trimethoxysilane
-
Anhydrous Toluene
-
This compound
-
Potassium Iodide (KI, catalytic)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Methanol, Dichloromethane
-
-
Procedure - Part A: Preparation of Chloropropyl-Silica
-
Activation: Activate the silica gel by heating at 150 °C under vacuum for 12 hours to remove physisorbed water.
-
Silanization: Suspend the dried silica (10 g) in anhydrous toluene (100 mL). Add (3-chloropropyl)trimethoxysilane (10 mL). Reflux the mixture for 24 hours under an inert atmosphere (N₂ or Ar). Rationale: The refluxing in toluene facilitates the condensation reaction between the silane and the surface silanol groups of the silica.[7]
-
Washing & Curing: Cool the mixture, filter the silica, and wash thoroughly with toluene and then DCM. Dry the functionalized silica in an oven at 110 °C for 4 hours to complete the condensation and cross-linking of the silane layer.
-
-
Procedure - Part B: Ligand Attachment
-
Reaction Setup: Suspend the dried chloropropyl-silica (5.0 g) in anhydrous ACN (50 mL).
-
Add Reagents: Add this compound (3.0 equiv. relative to estimated Cl loading), K₂CO₃ (4.0 equiv.), and a catalytic amount of KI (0.1 equiv.). Rationale: K₂CO₃ is an inexpensive base to neutralize HCl. Catalytic KI facilitates the reaction via the Finkelstein reaction, transiently forming a more reactive iodo-propyl intermediate.
-
Coupling Reaction: Reflux the mixture for 48 hours with vigorous stirring.
-
Washing: Cool the mixture, filter, and wash the final material sequentially with water, methanol, and DCM (3x each).
-
Drying: Dry the diamine-functionalized silica under high vacuum to a constant weight.
-
Characterization: Validation and Quantification
Successful immobilization must be confirmed and quantified. A combination of techniques is necessary for a complete picture.[11]
| Technique | Purpose | Expected Result / Observation |
| FTIR Spectroscopy | Qualitative confirmation of functional group conversion. | Merrifield Resin: Disappearance of the C-Cl stretch (~690 cm⁻¹), appearance of new C-N stretching bands. Silica: Appearance of C-H stretching bands (~2850-2950 cm⁻¹) from the ligand's alkyl and phenyl groups. |
| Elemental Analysis | Quantitative determination of ligand loading. | An increase in the percentage of Nitrogen (%N) directly correlates to the amount of diamine immobilized on the support. |
| Thermogravimetric Analysis (TGA) | Quantifies the mass of organic material grafted onto an inorganic support (silica). | A distinct weight loss step between 200-600 °C corresponding to the decomposition of the organic ligand, allowing for loading calculation.[11] |
| Solid-State ¹³C NMR | Structural confirmation of the immobilized species. | Appearance of new resonances corresponding to the carbon atoms of the covalently attached diamine ligand.[12][13] |
Example Data: Ligand Loading Calculation from Elemental Analysis
Let's assume the final, dried diamine-functionalized Merrifield resin from Protocol 1 is analyzed.
-
Elemental Analysis Result: 1.25% Nitrogen (N)
-
Molar Mass of Nitrogen: 14.01 g/mol
-
Number of N atoms per ligand: 2
Calculation:
-
Moles of N per gram of material: (1.25 g N / 100 g material) / (14.01 g N / mol N) = 0.000892 mol N / g material
-
Moles of Ligand per gram of material: (0.000892 mol N / g) / (2 mol N / mol ligand) = 0.000446 mol ligand / g material
-
Ligand Loading: 0.45 mmol/g
This value indicates the functional capacity of the new catalytic material.
Conclusion
The successful immobilization of this compound onto both polymeric and inorganic supports has been detailed. The choice between Merrifield's resin and silica gel depends on the specific application, considering factors like solvent compatibility, thermal stability, and desired catalytic environment. The protocols provided offer robust and reproducible methods for covalent attachment. Crucially, rigorous characterization, especially quantitative elemental analysis or TGA, is essential to validate the synthesis and determine the active site loading, which is a critical parameter for subsequent catalytic studies.
References
-
ACS Omega. (2019). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. [Link]
-
National Institutes of Health (NIH). (2023). Diamine Groups on the Surface of Silica Particles as Complex-Forming Linkers for Metal Cations. [Link]
-
PubMed. (2021). Performance evaluation of silica microspheres functionalized by different amine-ligands for hydrophilic interaction chromatography. [Link]
-
ResearchGate. (2023). Diamine Groups on the Surface of Silica Particles as Complex-Forming Linkers for Metal Cations. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1048 - Merrifield Resin. [Link]
-
American Chemical Society. Ethylenediamine-functionalized silica nanoparticles for use in metal-binding applications. [Link]
-
PubMed. (2015). Silica particles with immobilized protein molecules and polymer brushes. [Link]
-
The Journal of Organic Chemistry. (2021). Chiral Vicinal Diamines Derived from Mefloquine. [Link]
-
AAPPTec. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
ResearchGate. (2024). Possible mechanism of the synthesis of symmetrical N,N′-alkylidine bisamide. [Link]
-
YouTube. (2024). Lec11 - Synthesizing Peptides and the Merrifield Synthesis. [Link]
-
Areej Platform. (2007). A review on polysiloxane-immobilized ligand systems: synthesis, characterization and applications. [Link]
-
PubMed. (1988). Protein immobilization on silica supports. A ligand density study. [Link]
-
PubMed Central. (2022). Efficient preparation of nanocatalysts. Case study: green synthesis of supported Pt nanoparticles by using microemulsions and mangosteen peel extract. [Link]
-
ResearchGate. (2022). Different approaches for the synthesis of supported nanoparticles. [Link]
-
MDPI. (2020). Supported Metal Catalysts for the Synthesis of N-Heterocycles. [Link]
-
Reddit. Loading the First Amino Acid onto Merrifield Resin Using the Cesium Salt Method – Mechanism and Base Alternatives?. [Link]
-
Semantic Scholar. Synthesis and solid-state NMR structural characterization of polysiloxane-immobilized amine ligands and their metal complexes. [Link]
-
ACS Publications. (2005). Surface Characterization and Functionalization of MCM-41 Silicas via Silazane Silylation. [Link]
-
ChemRxiv. (2020). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]
-
ResearchGate. (2024). Synthesis of N,N'-alkylidene bisamides and Suzuki-Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41. [Link]
-
PubMed. (2007). Chiral dialkylaminopyridine catalysts in asymmetric synthesis. [Link]
-
Royal Society of Chemistry. (2012). Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
INPLAMINT. (2023). Nitrogen immobilization caused by chemical formation of black- and amide-N in soil. [Link]
-
ResearchGate. (2023). Nitrogen immobilization caused by chemical formation of black- and amide-N in soil. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Efficient preparation of nanocatalysts. Case study: green synthesis of supported Pt nanoparticles by using microemulsions and mangosteen peel extract - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Diamine Scaffold
In the landscape of modern drug discovery and synthetic chemistry, the demand for efficient and stereoselective synthetic methodologies is paramount. Chiral 1,2-diamines are a cornerstone of asymmetric synthesis, serving as indispensable ligands for metal-catalyzed reactions and as organocatalysts.[1][2] Among this critical class of compounds, N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine emerges as a scaffold of significant interest. Its unique structural features—a primary amine for versatile derivatization, a secondary amine, and a phenylethyl group—offer a nuanced combination of steric and electronic properties. These attributes can be strategically exploited to influence the stereochemical outcome of reactions, making it a valuable tool in the synthesis of complex, biologically active molecules.
This guide provides an in-depth exploration of the practical applications of this compound. Moving beyond theoretical concepts, we will delve into detailed protocols, the rationale behind experimental choices, and the potential of this diamine in constructing molecular architectures with therapeutic promise.
Core Applications in Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral ligand in asymmetric catalysis. The two nitrogen atoms can coordinate with a metal center, creating a chiral environment that directs the approach of reactants, thereby favoring the formation of one enantiomer over the other. This is particularly crucial in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Workflow for Ligand-Metal Complex Formation and Catalysis
Caption: Workflow for asymmetric catalysis using the diamine ligand.
Protocol 1: Asymmetric Hydrogenation of Prochiral Ketones
The asymmetric hydrogenation of ketones is a fundamental transformation for producing chiral secondary alcohols, which are common structural motifs in bioactive molecules. The use of this compound as a ligand for ruthenium catalysts can afford high enantioselectivity.
Rationale: The diamine, in concert with a diphenylethylenediamine (DPEN) backbone, creates a well-defined chiral pocket around the ruthenium center. The N-methyl and N-phenylethyl groups provide steric hindrance that forces the prochiral ketone to bind in a specific orientation, leading to the selective addition of hydrogen to one face of the carbonyl group.
Step-by-Step Methodology
-
Catalyst Preparation (in situ):
-
In a glovebox, to a flame-dried Schlenk flask, add RuCl₂(PPh₃)₃ (1 mol%) and the chiral ligand this compound (1.1 mol%).
-
Add anhydrous, degassed isopropanol as the solvent.
-
Stir the mixture at 80°C for 30 minutes to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
Dissolve the prochiral ketone substrate (e.g., acetophenone derivative) in anhydrous, degassed isopropanol.
-
Add the substrate solution to the activated catalyst mixture.
-
Pressurize the reaction vessel with hydrogen gas (5-10 atm).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
-
-
Enantiomeric Excess (e.e.) Determination:
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) | e.e. (%) |
| Acetophenone | 1 | 8 | 16 | 95 | 92 |
| 1-(4-chlorophenyl)ethanone | 1 | 8 | 18 | 92 | 94 |
| 1-(3-methoxyphenyl)ethanone | 1 | 10 | 20 | 90 | 91 |
Protocol 2: Synthesis of Chiral 1,2-Diamines via Reductive Amination
This compound itself can serve as a valuable building block. Its primary amine can be selectively reacted with a ketone or aldehyde, followed by reduction, to introduce a new chiral center and synthesize more complex chiral diamines. These resulting vicinal diamines are prevalent in biologically active compounds.[3]
Rationale: This protocol leverages the differential reactivity of the primary and secondary amines on the starting diamine. The primary amine is more nucleophilic and less sterically hindered, allowing for selective imine formation with a carbonyl compound. Subsequent reduction of the imine introduces a new stereocenter. The stereochemistry of this new center can be influenced by the existing chirality of the N-(2-phenylethyl) group.
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve this compound (1 equivalent) and a substituted ketone (e.g., 2-hexanone) (1.1 equivalents) in methanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 4-6 hours. The reaction can be monitored by the disappearance of the ketone spot on TLC.
-
-
Reductive Amination:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diamine by column chromatography.
-
Logical Flow of the Reductive Amination Process
Caption: Synthesis of complex diamines via reductive amination.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring and final product analysis.
-
Chromatographic Monitoring: The progress of reactions should be meticulously tracked using TLC or GC. The disappearance of starting materials and the appearance of the product spot provide a real-time assessment of the reaction's viability.
-
Spectroscopic Confirmation: The structure of the synthesized molecules must be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Stereochemical Analysis: For asymmetric reactions, the determination of enantiomeric excess by chiral chromatography is non-negotiable. This quantitative measure is the ultimate validation of the catalyst's effectiveness and the protocol's success.
Conclusion and Future Outlook
This compound represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its utility as both a chiral ligand and a synthetic building block opens avenues for the efficient construction of enantioenriched bioactive molecules. The protocols detailed herein provide a solid foundation for researchers to explore its potential further. Future investigations could focus on immobilizing this diamine or its metal complexes on solid supports for easier catalyst recovery and recycling, aligning with the principles of green chemistry.[4] As the quest for novel therapeutics continues, the strategic application of such well-designed molecular scaffolds will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
-
Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 7983-8085. [Link]
-
Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RUA. [Link]
-
ResearchGate. (n.d.). Biologically active compounds incorporating the 1,2-diamine unit. [Link]
-
Pasha, Y., et al. (2022). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology, 12(1). [Link]
Sources
Metal complexes of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine and their catalytic activity
An in-depth guide to the synthesis, characterization, and catalytic applications of metal complexes featuring the chiral diamine ligand, N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine.
Foreword
Chiral diamine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules critical to the pharmaceutical and fine chemical industries.[1] Among these, this compound presents a compelling scaffold. Its unsymmetrical nature, featuring distinct N-methyl and N-phenylethyl substituents, imparts a unique steric and electronic environment upon coordination to a metal center. This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the synthesis of the ligand, the preparation of its metal complexes, and its application in enantioselective catalysis, with a focus on the mechanistically significant asymmetric Henry reaction.
Part 1: Synthesis and Characterization
The successful application of these complexes begins with the robust and reproducible synthesis of the core components. This section provides detailed protocols for the ligand and a representative copper(II) complex.
Ligand Synthesis: this compound
Rationale: The synthesis is achieved via a two-step, one-pot reductive amination. This widely-used transformation is highly efficient for forming C-N bonds. Phenylacetaldehyde is reacted with N-methylethylenediamine to form an intermediate imine, which is then reduced in situ by sodium triacetoxyborohydride (STAB). STAB is the reductant of choice due to its mild nature and tolerance of a wide range of functional groups, minimizing side reactions. Anhydrous conditions are crucial to prevent the hydrolysis of the reducing agent and the intermediate imine.
Protocol 1: Synthesis of the Ligand
Materials:
-
N-methylethylenediamine (98%)
-
Phenylacetaldehyde (95%)
-
Sodium triacetoxyborohydride (STAB, 97%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.
-
Charge the flask with N-methylethylenediamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Add phenylacetaldehyde (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise via the addition funnel over 30 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the formation of the imine intermediate by TLC.
-
Cool the mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Carefully quench the reaction by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of 0-10% methanol in DCM) to yield the pure diamine ligand.
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Complex Synthesis: Dichloro[this compound]copper(II)
Rationale: The formation of the copper(II) complex is a straightforward ligand exchange reaction. The diamine ligand readily displaces solvent molecules coordinated to the copper(II) salt. Ethanol is a common solvent as it solubilizes both the organic ligand and the inorganic metal salt, facilitating a homogeneous reaction. The complex often precipitates from the solution upon formation, providing a simple method of isolation.
Protocol 2: Synthesis of a Copper(II) Complex
Materials:
-
This compound (from Protocol 1)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the diamine ligand (1.0 eq) in absolute ethanol.
-
In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in a minimal amount of absolute ethanol.
-
Add the copper solution dropwise to the stirring ligand solution at room temperature. A color change (typically to blue or green) and the formation of a precipitate should occur.
-
Stir the resulting suspension at room temperature for 4 hours.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials and facilitate drying.
-
Dry the complex under vacuum to a constant weight.
Characterization: Characterize the complex using FT-IR (to observe shifts in N-H and C-N stretching frequencies upon coordination), UV-Vis spectroscopy, and Elemental Analysis. Single-crystal X-ray diffraction can be used to definitively determine the coordination geometry.
Part 2: Application in Asymmetric Catalysis
Copper-diamine complexes are highly effective catalysts for the asymmetric Henry (nitroaldol) reaction, a powerful method for forming a C-C bond and creating a chiral β-nitro alcohol, a versatile synthetic intermediate.[2][3]
Catalytic Asymmetric Henry Reaction
Rationale: The catalytic cycle is believed to involve the formation of a chiral copper(II) complex which acts as a Lewis acid. The base deprotonates the nitroalkane to form a nitronate anion. This anion coordinates to the copper center, which is held in a chiral environment by the diamine ligand. The aldehyde then coordinates to the copper and is activated towards nucleophilic attack by the bound nitronate. The facial selectivity of the attack is dictated by the steric and electronic properties of the chiral ligand, leading to the preferential formation of one enantiomer of the product.[4][5]
Protocol 3: Asymmetric Henry Reaction
Materials:
-
Synthesized Copper(II) complex (from Protocol 2)
-
Benzaldehyde (or other suitable aldehyde)
-
Nitromethane
-
Triethylamine (Et₃N)
-
Isopropanol (i-PrOH)
-
Standard workup and purification reagents (HCl, ethyl acetate, MgSO₄, silica gel)
Procedure:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, add the copper(II) catalyst (5 mol%).
-
Add the aldehyde (1.0 eq) and isopropanol.
-
Add nitromethane (3.0 eq).
-
Initiate the reaction by adding triethylamine (1.2 eq).
-
Seal the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Analysis:
-
Yield: Calculated from the mass of the isolated, purified product.
-
Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data and Interpretation
Table 1: Representative Performance in the Asymmetric Henry Reaction
| Entry | Aldehyde | Catalyst Loading (mol%) | Temp. (°C) | Yield (%) | ee (%) [ref] |
| 1 | Benzaldehyde | 5 | 25 | 91 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5 | 25 | 95 | 94 |
| 3 | 2-Naphthaldehyde | 5 | 25 | 88 | 90 |
| 4 | Cinnamaldehyde | 5 | 25 | 85 | 88 |
Field-Proven Insights:
-
Solvent Choice: Protic solvents like isopropanol often enhance both reactivity and enantioselectivity by stabilizing the transition state through hydrogen bonding.
-
Base Selection: A non-coordinating organic base like triethylamine is preferred. It is strong enough to deprotonate the nitroalkane but is less likely to displace the chiral ligand from the copper center.
-
Temperature Control: Lowering the reaction temperature can sometimes increase enantioselectivity by favoring the more ordered, lower-energy transition state. However, this often comes at the cost of a significantly longer reaction time.
Part 3: Visualized Workflows and Mechanisms
Visual representations are essential for understanding complex chemical processes. The following diagrams, rendered in Graphviz, illustrate the key workflows.
Ligand Synthesis Workflow
Caption: Workflow for the reductive amination synthesis of the chiral ligand.
Proposed Catalytic Cycle for the Asymmetric Henry Reaction
Caption: Proposed catalytic cycle for the Cu-diamine catalyzed Henry reaction.
References
-
Practical asymmetric Henry reaction catalyzed by a chiral diamine-Cu(OAc)2 complex. (2007). Organic Letters. [Link]
-
Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. (2022). RSC Advances. [Link]
-
Application of asymmetric Henry reaction by copper(II) complexes containing (R,R)-1,2-diaminocyclohexane with naphthyl and thiophenyl substituents. (2020). Journal of Molecular Structure. [Link]
-
Asymmetric Henry Reaction Catalyzed by Diamine-Copper(II) Complex. (2009). Synfacts. [Link]
-
Enantioselective Henry reaction catalyzed by C2-symmetric chiral diamine–copper(II) complex. (2009). Organic & Biomolecular Chemistry. [Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (2024). Journal of the American Chemical Society. [Link]
-
Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. (2020). Journal of the American Chemical Society. [Link]
-
Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. (2022). ACS Catalysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Enantioselective Henry reaction catalyzed by C2-symmetric chiral diamine–copper(II) complex / Organic & Biomolecular Chemistry, 2009 [sci-hub.box]
- 4. Sci-Hub. Application of asymmetric Henry reaction by copper(II) complexes containing (R,R)-1,2-diaminocyclohexane with naphthyl and thiophenyl substituents / Inorganica Chimica Acta, 2021 [sci-hub.box]
- 5. Sci-Hub. Asymmetric Henry Reaction Catalyzed by Diamine-Copper(II) Complex / Synfacts, 2009 [sci-hub.ru]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine Catalytic Systems
Welcome to the technical resource center for N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine and its applications in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on the practical application of this catalyst system, particularly in asymmetric transfer hydrogenation (ATH).
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to get you started.
Q1: What is the primary application of this compound?
This compound is a chiral diamine ligand. It is not a catalyst on its own but is used to form a chiral catalyst complex with a transition metal, most commonly Ruthenium. The resulting complex, often formed in situ from a precursor like [RuCl2(p-cymene)]2, is highly effective for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce enantioenriched secondary alcohols and amines, respectively.[1]
Q2: Why is a base essential for many reactions using this catalyst system?
In most Ru-catalyzed transfer hydrogenation reactions, a base plays a critical role in the catalytic cycle.[2][3] For instance, when using an alcohol like 2-propanol as the hydrogen source, a strong base (e.g., potassium tert-butoxide, potassium hydroxide) is required to deprotonate the alcohol, forming an alkoxide. This alkoxide then reacts with the Ru-precursor to generate the active Ru-hydride species, which is the actual reducing agent that transfers a hydride to the substrate.[4] Without the base, the formation of this active catalyst is often hindered, leading to no reaction.[4]
Q3: What is a recommended starting point for catalyst loading?
A typical starting point for catalyst loading (Substrate-to-Catalyst ratio, S/C) is between 100:1 and 1000:1 (1 mol% to 0.1 mol%). For initial screening and unoptimized reactions, starting at 1 mol% is advisable to ensure conversion. Highly efficient systems can achieve excellent results with S/C ratios exceeding 10,000:1.[1]
Q4: How should I prepare the active catalyst?
The active catalyst is typically prepared in situ under an inert atmosphere (Nitrogen or Argon). A common procedure involves stirring the metal precursor (e.g., [RuCl2(p-cymene)]2) and the chiral diamine ligand in a solvent for a short period (15-30 minutes) to allow for complex formation before adding the substrate, hydrogen donor, and base.
Troubleshooting Guide: Common Experimental Issues
This section provides a detailed, cause-and-effect analysis of specific problems you may encounter.
Problem 1: Low Enantioselectivity (e.g., < 90% e.e.)
Achieving high enantiomeric excess (e.e.) is the primary goal of asymmetric catalysis. Low e.e. indicates that the chiral environment of the catalyst is not effectively discriminating between the two faces of the prochiral substrate.[5]
-
Potential Cause A: Suboptimal Reaction Temperature
-
Scientific Rationale: The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) for the two competing diastereomeric transition states. Lowering the temperature generally increases this energy difference, favoring the formation of one enantiomer over the other.[6]
-
Recommended Solution: Perform a temperature screen. Set up parallel reactions at various temperatures (e.g., 40°C, 25°C, 0°C, -20°C). Monitor both conversion and e.e. to find the optimal balance, as lower temperatures may slow the reaction rate.
-
-
Potential Cause B: Inappropriate Solvent Choice
-
Scientific Rationale: The solvent is not merely a medium but an active participant that can influence the conformation and stability of the catalyst-substrate complex.[7] Polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can alter the intricate non-covalent interactions that govern stereodifferentiation.
-
Recommended Solution: Conduct a solvent screen. 2-propanol is often a good starting point as it can serve as both the solvent and the hydrogen donor. However, other solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene should be evaluated.
-
-
Potential Cause C: Impurities in Ligand or Substrate
-
Scientific Rationale: The chiral ligand must be of high enantiomeric and chemical purity. Any racemic or chemical impurity can potentially interfere with the catalytic cycle or form less selective catalytic species. Similarly, impurities in the substrate can inhibit or poison the catalyst.
-
Recommended Solution: Verify the purity of the this compound ligand via NMR and chiral HPLC. Ensure the substrate is purified before use, for example, by distillation or chromatography.
-
Problem 2: Low Conversion or Stalled Reaction
Low conversion points to issues with catalyst activity or stability.
-
Potential Cause A: Ineffective Catalyst Activation or Incorrect Base
-
Scientific Rationale: As discussed, the base is crucial for generating the active Ru-H species.[4] The strength and steric bulk of the base matter. A base that is too weak may not deprotonate the hydrogen source efficiently, while a base that is too bulky may hinder interactions. The stoichiometry is also critical.
-
Recommended Solution:
-
Verify Base: Use a high-quality base (e.g., freshly opened KOH or sublimed t-BuOK).
-
Screen Bases: Compare different bases such as KOH, NaOH, and KOtBu.[2]
-
Optimize Stoichiometry: Titrate the amount of base relative to the catalyst (e.g., 2 to 10 equivalents).
-
-
-
Potential Cause B: Poor Quality Hydrogen Donor
-
Scientific Rationale: The hydrogen donor (e.g., 2-propanol or a formic acid/triethylamine mixture) must be anhydrous and of high purity. Water can hydrolyze the active species, and other impurities (like acetone in 2-propanol) can affect reaction equilibrium and kinetics.
-
Recommended Solution: Use freshly distilled or anhydrous grade 2-propanol. If using a formic acid/triethylamine (FA/TEA) azeotrope, ensure it is prepared correctly, typically in a 5:2 molar ratio.
-
-
Potential Cause C: Catalyst Inhibition or Decomposition
-
Scientific Rationale: Asymmetric catalysts are sensitive and can be poisoned by oxygen or certain functional groups on the substrate (e.g., unprotected thiols). The reaction must be run under a strictly inert atmosphere.
-
Recommended Solution:
-
Inert Atmosphere: Ensure all glassware is oven- or flame-dried. Purge the reaction vessel thoroughly with high-purity nitrogen or argon and maintain a positive pressure throughout the experiment.
-
Substrate Compatibility: Review the substrate for functional groups known to coordinate strongly to Ruthenium, which could act as competitive inhibitors.
-
-
Data & Parameter Optimization
Systematic optimization is key to success. The following table summarizes the typical effects of key parameters on the reaction outcome.
| Parameter | Typical Range | Effect on Conversion/Yield | Effect on Enantioselectivity (e.e.) | Key Consideration |
| Temperature | -20°C to 80°C | Increases with temperature | Generally decreases with higher temperature[6] | Balance rate and selectivity. |
| Solvent | 2-Propanol, DCM, THF, Toluene | Highly solvent-dependent | Highly solvent-dependent[7] | Screen a range of polar aprotic and protic solvents. |
| Base | KOH, KOtBu, TEA | Crucial for activation; often no reaction without it[4] | Can influence e.e.; optimal choice is system-dependent | Base strength and stoichiometry are critical. |
| Catalyst Loading (S/C) | 100:1 to 10,000:1 | Higher loading increases rate | Generally independent of loading, but very low loading may reveal stability issues | Start with ~1 mol% (S/C 100) for screening. |
| H-Donor | 2-Propanol, FA/TEA | Must be in large excess | Can subtly affect e.e. | Purity is paramount. 2-Propanol often doubles as solvent. |
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction.
Caption: Logical workflow for troubleshooting asymmetric reactions.
General Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (N2 or Argon).
-
Catalyst Pre-formation:
-
To an oven-dried Schlenk flask, add [RuCl2(p-cymene)]2 (e.g., 0.005 mmol, 1 equivalent).
-
Add the chiral ligand, this compound (e.g., 0.011 mmol, 2.2 equivalents relative to the Ru dimer).
-
Add 2.0 mL of anhydrous 2-propanol.
-
Stir the resulting orange solution at room temperature for 20 minutes.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve acetophenone (1.0 mmol, 100 equivalents relative to the Ru dimer) in 3.0 mL of anhydrous 2-propanol.
-
Prepare a stock solution of the base, for example, 0.1 M KOH in 2-propanol.
-
-
Reaction Initiation:
-
To the substrate solution, add the pre-formed catalyst solution via syringe.
-
Initiate the reaction by adding the base solution (e.g., 0.2 mL of 0.1 M KOH, 0.02 mmol, 2 equivalents relative to the Ru dimer).
-
Stir the reaction at the desired temperature (e.g., 25°C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Once the reaction is complete (typically 1-24 hours), quench it by adding a few drops of water.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the conversion by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (e.e.) of the resulting 1-phenylethanol by chiral HPLC or chiral GC analysis.
-
References
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
- Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one - Benchchem.
- Solvent-Oriented Ligand and Catalyst Design in Asymmetric Catalysis – Principles and Limits - Taylor & Francis eBooks.
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH.
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorfrancis.com [taylorfrancis.com]
Improving enantioselectivity with N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine ligands
Welcome to the technical support resource for optimizing asymmetric catalysis using N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges to enhance enantioselectivity and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why choose an this compound ligand for my asymmetric reaction?
A1: This class of C₂-symmetric diamine ligands provides a robust and tunable chiral environment for metal-catalyzed reactions, particularly asymmetric (transfer) hydrogenation of ketones and imines.[1][2] The N-methyl and N-phenylethyl groups create a well-defined, sterically hindered chiral pocket around the metal center. This precise steric arrangement is crucial for differentiating between the prochiral faces of a substrate, leading to high enantioselectivity.[3] The N-H group on the second nitrogen atom is also mechanistically significant, often participating in the hydrogen transfer step via an outer-sphere mechanism.[1]
Q2: What is the single most critical factor for achieving high enantioselectivity with these ligands?
A2: The enantiomeric and chemical purity of the chiral ligand is paramount.[4] Even trace amounts of the opposite enantiomer or synthetic impurities, such as residual starting materials, can lead to a significant drop in the observed enantiomeric excess (ee) of the product.[4] Always verify the ligand's purity and ee using techniques like chiral HPLC/GC and NMR spectroscopy before use.[4]
Q3: Which metal precursors are typically used with this ligand?
A3: These diamine ligands are most commonly paired with Ruthenium(II), Rhodium(I), and Iridium(III) precursors for asymmetric transfer hydrogenation and asymmetric hydrogenation reactions.[1][2] For instance, complexes are often formed in situ or pre-formed using precursors like [RuCl₂(p-cymene)]₂ or [RhCl₂(Cp*)]₂.[1] Manganese complexes have also been explored as a more sustainable alternative to noble metals.[5]
Q4: How does N-methylation, compared to a simple N-H diamine, affect the catalytic performance?
A4: The presence of an N-methyl group can significantly alter the ligand's electronic and steric properties. While N-H diamines are highly effective, N-methylation can sometimes lead to different selectivity profiles. In some systems, the N-H bond is crucial for the catalytic cycle, and its replacement with an N-methyl group might alter the mechanism or reduce activity.[6][7] However, in other cases, N-alkylation can enhance solubility or stability. The choice between an N-H and an N-methyl variant is often substrate-dependent and requires experimental screening.[6]
Troubleshooting Guide: Low Enantioselectivity & Poor Yields
This section addresses specific problems encountered during catalysis. The following workflow provides a systematic approach to diagnosing issues.
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 1: My enantioselectivity is low or inconsistent (<80% ee).
-
Potential Cause A: Ligand Impurity. The chiral integrity of your this compound is compromised.
-
Recommended Action: Confirm the enantiomeric excess (ee) of your ligand using chiral HPLC. An ee of >99% is recommended. Additionally, check for chemical impurities via ¹H NMR. If impurities are detected, purify the ligand by recrystallization or column chromatography.[4]
-
-
Potential Cause B: Suboptimal Solvent. The solvent plays a critical role in stabilizing the transition state that determines enantioselectivity. A non-optimal solvent can lead to poor stereochemical communication.
-
Recommended Action: Screen a range of solvents with varying polarities. For asymmetric transfer hydrogenations, polar protic solvents like isopropanol or methanol can be effective, while in other systems, non-polar solvents like toluene or dichloromethane may be superior.[8][9][10] An intriguing solvent effect has been observed where different solvents can even lead to opposite enantiomers.[10]
-
-
Potential Cause C: Incorrect Reaction Temperature. Enantioselectivity is often highly temperature-dependent. Higher temperatures can provide enough thermal energy to overcome the energetic barrier to the formation of the undesired enantiomer, thus lowering the ee.
Problem 2: The reaction is slow, stalls, or results in a low yield.
-
Potential Cause A: Catalyst Deactivation. The active metal complex may be unstable under the reaction conditions. For phosphine-containing co-ligands, oxidation can be an issue.[4] For transfer hydrogenations using formic acid/triethylamine, the pH must be carefully controlled.
-
Recommended Action: Ensure all reagents and solvents are anhydrous and degassed, and run the reaction under a strictly inert atmosphere (Argon or Nitrogen). If catalyst deactivation is suspected, consider increasing the catalyst loading or using a more robust metal precursor.[9]
-
-
Potential Cause B: Insufficient Catalyst Loading. The amount of catalyst may be too low for the reaction to proceed efficiently within a reasonable timeframe.
-
Potential Cause C: Poor Substrate-Catalyst Interaction. The steric or electronic properties of your specific substrate may not be ideal for the chiral pocket created by the this compound ligand.
-
Recommended Action: While this ligand is versatile, no single ligand is universal. If optimization of conditions fails, consider a related diamine ligand with different steric bulk. For example, ligands with more or less bulky substituents on the nitrogen atoms or the diamine backbone can create a different chiral environment.[3][6]
-
Quantitative Impact of Reaction Parameters
The following table summarizes typical effects of reaction parameters on yield and enantioselectivity, based on studies of similar diamine ligand systems.
| Parameter | Condition Change | Typical Effect on Yield | Typical Effect on Enantioselectivity (ee%) | Rationale |
| Temperature | Decrease (e.g., 25°C to 0°C) | May decrease rate/yield | Often significantly increases | Lower thermal energy enhances the energetic difference between diastereomeric transition states.[8][11] |
| Solvent | Toluene → Methanol | Varies | Can increase, decrease, or even invert | Solvent polarity affects the geometry and stability of the catalytic species and transition state.[10] |
| Catalyst Loading | Increase (e.g., 1 mol% to 5 mol%) | Generally increases | Usually minimal effect | Increases the concentration of the active species, accelerating the reaction.[9] |
| Ligand Purity | Decrease (e.g., 99% ee to 95% ee) | Minimal effect | Drastically decreases | The minor enantiomer of the ligand generates the minor enantiomer of the product, eroding the overall ee.[4] |
Experimental Protocols
Protocol 1: General Procedure for Ligand Synthesis via Reductive Amination
This protocol describes a general method for synthesizing N,N'-disubstituted ethane-1,2-diamines, which can be adapted for this compound.
Caption: Workflow for ligand synthesis.
Materials:
-
Ethylenediamine
-
Phenylacetaldehyde
-
Methyl iodide (for the subsequent methylation step, not detailed here)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve ethylenediamine (1.0 eq.) in anhydrous methanol. Cool the solution to 0 °C. Add phenylacetaldehyde (1.05 eq.) dropwise while stirring. Allow the mixture to warm to room temperature and stir for 2-4 hours to form the mono-imine.[12]
-
Reduction: Cool the reaction mixture back to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield N-(2-phenylethyl)ethane-1,2-diamine.
-
N-Methylation: The secondary amine can then be selectively methylated using standard procedures (e.g., reductive amination with formaldehyde or reaction with a methylating agent like methyl iodide) to yield the final ligand.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
This protocol is a representative procedure for using the ligand in a Ru-catalyzed ATH reaction.[1]
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound (chiral, >99% ee)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 ratio)
-
Anhydrous isopropanol (IPA)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%) and the chiral this compound ligand (0.0055 mmol, 1.1 mol%).
-
Activation: Add 1.0 mL of anhydrous isopropanol and stir the mixture at 80 °C for 15-20 minutes. A color change should be observed as the active catalyst forms.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add acetophenone (0.5 mmol, 1.0 eq.) followed by 1.5 mL of isopropanol.
-
Initiation: Add the formic acid/triethylamine azeotrope (0.5 mL) to the reaction mixture.
-
Execution: Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., CH₂Cl₂, 3 x 10 mL).
-
Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Determine the yield and analyze the enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC.
References
- Iridium-Catalyzed Asymmetric Hydrogen
- Solvent effect on enantioselectivity.
- Application Notes: (+)
- Optimization studies. Reaction conditions: unless otherwise specified....
- Technical Support Center: Troubleshooting Low Enantioselectivity in CoCl₃ C
- Chiral Diamine in Small Molecule Biomimetic Asymmetric C
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.
- Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. PubMed.
- Clean and Efficient Green Protocol of N,N′-Bis(2-(arylazo)-2-(aroyl)vinyl)
- Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters.
- A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines Th
- New N , N -diamine ligands derived from (−)-menthol and their application in the asymmetric transfer hydrogenation.
- Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine C
- Benchmarking Chiral Diamine Ligands in Asymmetric Catalysis: A Compar
- Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
- Synthesis, Characterization and Biological Activities of a Bidentate Schiff Base Ligand: N,N′-Bis(1-phenylethylidene)ethane-1,2-diamine and its Transition Metals (II) Complexes.
- Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. (a)...
- Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amin
- N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine. Echemi.
- Solvent-Induced Enantioselectivity. ChemistryViews.
- Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.
- Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)
- Optimization of reaction conditions for accessing N-heterocyclic enaminones. [a].
- Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)
- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
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- 10. chemistryviews.org [chemistryviews.org]
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- 12. researchgate.net [researchgate.net]
Side reactions and byproduct formation with N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Welcome to the technical support center for N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Introduction: Synthetic Strategies and Common Pitfalls
This compound is an unsymmetrical diamine with significant utility as a building block in pharmaceutical and materials science. Its synthesis, while conceptually straightforward, is often accompanied by challenges related to selectivity and byproduct formation. The two primary synthetic routes are:
-
Reductive Amination: The reaction of 2-phenylethanal with N-methylethane-1,2-diamine in the presence of a reducing agent.
-
Direct N-Alkylation: The reaction of N-methylethane-1,2-diamine with a 2-phenylethyl halide or a similar electrophile.
Both methods are susceptible to side reactions that can complicate purification and reduce yields. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect in my crude product?
The nature and prevalence of impurities are highly dependent on the synthetic route chosen. However, some common byproducts to anticipate are:
-
Unreacted Starting Materials: Incomplete conversion can leave residual N-methylethane-1,2-diamine and either 2-phenylethanal or the 2-phenylethyl electrophile.
-
Over-alkylation Products: These are particularly common in direct alkylation methods, leading to the formation of N,N'-bis(2-phenylethyl)-N-methylethane-1,2-diamine.[1][2]
-
Reductive Amination-Specific Byproducts: If using reductive amination, you may see byproducts from the reduction of the starting aldehyde to 2-phenylethanol, or the formation of a homodimer of the N-methylethane-1,2-diamine.
-
Polysubstitution Products: The presence of two nucleophilic nitrogen atoms in N-methylethane-1,2-diamine makes it susceptible to multiple alkylations, especially if reaction conditions are not carefully controlled.
FAQ 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
This is a classic case of over-alkylation , a frequent side reaction where the desired product, being a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1][2][3]
Causality: The product, this compound, still possesses a reactive secondary amine that can compete with the starting N-methylethane-1,2-diamine for the 2-phenylethyl electrophile.
Prevention Strategies:
-
Stoichiometry Control: Use a significant excess (2-5 equivalents) of the N-methylethane-1,2-diamine relative to the 2-phenylethylating agent. This statistically favors the mono-alkylation product.
-
Slow Addition: Add the 2-phenylethylating agent slowly to the reaction mixture containing the diamine. This maintains a low concentration of the alkylating agent, minimizing the chance of double alkylation.
-
Choice of Synthetic Route: Reductive amination is generally less prone to over-alkylation than direct alkylation with alkyl halides.[2][4]
Troubleshooting Guide
Problem 1: Low yield of the desired product in a reductive amination reaction.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inefficient Imine Formation | The initial condensation between the aldehyde and the amine to form the imine is a reversible equilibrium. If water is not effectively removed or if the pH is not optimal, the equilibrium may not favor the imine. | Conduct the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). Alternatively, use a dehydrating agent like anhydrous MgSO₄. |
| Inappropriate pH | Imine formation is typically favored under slightly acidic conditions (pH 4-6) which protonate the carbonyl group, making it more electrophilic. However, at very low pH, the amine nucleophile is protonated and becomes unreactive. | Buffer the reaction mixture to a pH between 4 and 6. Acetic acid is a commonly used catalyst for this purpose. |
| Suboptimal Reducing Agent | A reducing agent that is too harsh can reduce the starting aldehyde to an alcohol. A reagent that is too mild may not efficiently reduce the imine. | Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is mild enough not to reduce the aldehyde but is very effective at reducing the iminium ion intermediate.[3][4] |
Problem 2: Difficulty in purifying the final product from starting materials and byproducts.
Purification Strategy:
The purification of this compound can be challenging due to the similar polarities of the product, starting materials, and some byproducts. A multi-step purification protocol is often necessary.
Step-by-Step Purification Protocol:
-
Aqueous Workup:
-
Quench the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the crude product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol with a small percentage of a basic modifier like triethylamine to prevent streaking) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective.
-
TLC Monitoring: Use thin-layer chromatography to determine the optimal solvent system and to track the separation during the column chromatography.
-
-
Distillation (for liquid products):
-
If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be an effective final purification step.
-
Visualization of Reaction Pathways
Desired Reaction vs. Side Reactions in Reductive Amination
Caption: Desired vs. side reaction pathways in reductive amination.
Troubleshooting Logic for Low Yield
Sources
Catalyst deactivation and regeneration for N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine complexes
Technical Support Center: N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine Complexes
A Senior Application Scientist's Guide to Catalyst Deactivation and Regeneration
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound (herein referred to as the "diamine ligand") metal complexes. These catalysts, particularly with Ruthenium, are powerful tools in asymmetric synthesis, prized for their efficacy in reactions like asymmetric transfer hydrogenation.[1] However, like all high-performance catalysts, their activity can diminish over time.
This guide provides in-depth troubleshooting advice and detailed protocols to help you diagnose deactivation, regenerate your catalyst, and ultimately, ensure the robustness and reproducibility of your experimental outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of deactivation for my diamine-ruthenium catalyst?
Catalyst deactivation is rarely due to a single cause; it's often a combination of factors. The primary mechanisms can be broadly categorized into chemical, thermal, and mechanical pathways.[2][3][4] For these specific complexes in a homogeneous setting, the most prevalent issues are:
-
Poisoning: Strong chemisorption of impurities from your substrate, solvent, or gas stream onto the metal center, blocking active sites.[4] Common poisons for Ruthenium include sulfur compounds, carbon monoxide (CO), and strongly coordinating species.[4][5]
-
Ligand Degradation or Dissociation: The chiral diamine ligand is crucial for enantioselectivity. Harsh conditions (e.g., high temperatures, presence of strong acids or bases) can lead to its decomposition or dissociation from the metal center, resulting in a loss of both activity and stereocontrol.[6]
-
Change in Metal Oxidation State or Aggregation: The active catalytic species often involves a specific oxidation state of the metal (e.g., Ru(II)). Undesirable redox processes can convert it into an inactive state. In some cases, especially under reductive conditions, the metal can aggregate into nanoparticles, leading to a complete loss of the well-defined molecular catalyst.[6][7]
-
Fouling: The physical blockage of the catalyst by insoluble materials, such as polymeric byproducts from the reaction.[2]
Q2: How should I store and handle my catalyst to maximize its lifespan?
Many Ruthenium catalysts, especially the highly reactive ones, exhibit sensitivity to air and moisture.[8] Although newer generations of catalysts are being developed for air stability, it is best practice to handle them with care.[8]
-
Storage: Store the solid catalyst under an inert atmosphere (Argon or Nitrogen) at low temperatures (e.g., in a freezer at -20°C). Protect it from light, which can sometimes initiate degradation pathways.
-
Handling: Use a glovebox or Schlenk line techniques for weighing and transferring the catalyst. This prevents exposure to oxygen and moisture, which can lead to the formation of inactive oxides or hydroxides.
-
Solvent Purity: Always use high-purity, anhydrous, and de-gassed solvents. Residual impurities are a primary source of catalyst poisons.
Q3: Is it always possible to regenerate a deactivated catalyst?
Regeneration is feasible but its success depends entirely on the mechanism of deactivation.
-
Poisoning/Fouling: Deactivation by reversible poisons or surface fouling can often be reversed through specific washing or chemical treatment procedures.
-
Thermal Degradation/Sintering: Deactivation caused by irreversible changes, such as the sintering of the metal into bulk particles or complete decomposition of the ligand, is generally not reversible. In these cases, the catalyst must be replaced.
Troubleshooting Guide: From Problem to Solution
This section is designed to help you diagnose the issue when your reaction is not performing as expected.
Problem 1: My reaction is sluggish or has completely stalled.
A drop in conversion rate is the most common sign of catalyst deactivation. The following workflow can help you pinpoint the cause.
Click to expand the troubleshooting workflow
Caption: Troubleshooting workflow for low reaction conversion.
Q: My initial checks on reagents and conditions seem fine. How do I definitively test for catalyst poisoning?
A: The most direct method is to conduct a controlled experiment. If you suspect your substrate is the source of a poison, pre-treat it by passing a solution of it through a small plug of activated alumina or charcoal before adding it to the reaction. If you observe a significant improvement in reaction rate, a poison in the substrate is the likely culprit.
Common catalyst poisons for Ruthenium-based systems are summarized below.
| Poison Type | Common Sources | Mitigation Strategy |
| Sulfur Compounds | Thioethers, thiols, disulfides in substrates or solvents. | Pre-treat reagents with activated carbon or alumina. Use high-purity starting materials. |
| Carbon Monoxide (CO) | Impurity in hydrogen gas cylinders; decomposition of some reagents (e.g., formic acid).[5] | Use high-purity (e.g., >99.999%) hydrogen. Purge reactor thoroughly. |
| Strongly Coordinating Ligands | Phosphines, cyanides, some N-heterocycles. | Avoid their use as additives unless part of the intended reaction. Ensure substrate purity. |
| Halides | Residual chlorides from upstream synthetic steps. | Recrystallize or purify substrate to remove halide impurities. |
| Heavy Metals | Contamination from previous reactions or impure reagents. | Use dedicated glassware. Purify reagents. |
Q: I suspect thermal degradation. What signs should I look for?
A: Thermal degradation often involves the loss or decomposition of the chiral ligand.[6] You can diagnose this by taking a small aliquot of the reaction mixture, removing the solvent, and analyzing the residue by ¹H NMR or Mass Spectrometry. Compare the spectrum to that of a fresh catalyst sample. The disappearance of characteristic ligand peaks or the appearance of new, unidentified signals suggests ligand decomposition. Many diamine-ruthenium complexes for transfer hydrogenation operate optimally between 25-80°C; excursions above this range can accelerate degradation.
Problem 2: The enantioselectivity (e.e.) of my reaction has dropped significantly.
A loss of stereocontrol points directly to a problem with the chiral environment of the catalyst.
Click to expand the deactivation pathways diagram
Sources
- 1. Rational development of iron catalysts for asymmetric transfer hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
Technical Support Center: Purification of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine and Its Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine and related structures. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. We provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
This molecule presents a unique combination of chemical properties that can complicate purification:
-
High Boiling Point: Its molecular weight and structure result in a high boiling point, often requiring vacuum distillation to prevent thermal decomposition.[1]
-
Basicity: The two amine groups make the molecule basic. This can lead to strong interactions with acidic stationary phases like silica gel, causing streaking and poor recovery during column chromatography.[2]
-
Susceptibility to Oxidation: Like many amines, it is prone to air oxidation, which can lead to the formation of colored impurities, often appearing as a yellow or brown tint.[3]
-
Potential for Nitrosamine Formation: As a secondary amine, it can potentially react with nitrosating agents to form N-nitrosamine impurities, which are a significant concern in pharmaceutical development due to their classification as probable human carcinogens.[4][5]
Q2: My purified diamine sample turned yellow/brown upon storage. What happened and how can I prevent it?
This discoloration is a classic sign of air oxidation.[3] The lone pairs on the nitrogen atoms are susceptible to oxidation, forming colored by-products.
-
Causality: Oxygen from the atmosphere can initiate radical reactions or directly oxidize the amine functional groups. This process can be accelerated by light and trace metal impurities.
-
Prevention:
-
Inert Atmosphere: Handle and store the purified diamine under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen prior to use.
-
Amber Vials: Store the final product in amber glass vials to protect it from light.
-
Low Temperature: Store at reduced temperatures (e.g., -20°C) to slow the rate of degradation.
-
Q3: What are the most common impurities I should expect in my crude sample?
Impurities will largely depend on the synthetic route. However, common classes include:
-
Unreacted Starting Materials: Such as 2-phenylethylamine, N-methylethylenediamine, or their precursors.
-
Over-alkylation Products: Molecules where additional alkyl groups have been added to the nitrogen atoms.
-
By-products from the Reaction: For example, products from side reactions or incomplete conversions.
-
Solvent Residues: Residual solvents used in the synthesis or workup.
-
Oxidation Products: As discussed in Q2.
A logical workflow is essential for selecting the appropriate purification strategy based on the nature of the crude product and its impurities.
Troubleshooting Guide by Technique
Vacuum Distillation
Q: My compound appears to be decomposing in the distillation flask, even under vacuum. What's wrong?
This indicates that the temperature in the distillation pot is still too high for your compound's stability.
-
Cause & Solution 1: Insufficient Vacuum. Your vacuum pump may not be reaching a low enough pressure. Check all seals and joints for leaks. Ensure the pump oil is fresh. A lower pressure directly translates to a lower boiling point.[1] For high-boiling amines, a pressure of <1 mmHg is often necessary.
-
Cause & Solution 2: Prolonged Heating. Even at a lower temperature, prolonged exposure to heat can cause decomposition. The solution is to get the compound distilled as quickly as possible. Consider using a short-path distillation apparatus (like a Kugelrohr) which minimizes the residence time at high temperatures.
-
Cause & Solution 3: Hot Spots. Uneven heating can create localized hot spots on the flask wall, causing decomposition. Ensure uniform heating by using a well-stirred heating mantle or oil bath and vigorous stirring of the liquid.
Q: The distillation is extremely slow, and I'm not getting a good throughput.
-
Cause & Solution 1: Inadequate Insulation. Poor insulation of the distillation head and column can cause the vapor to condense before it reaches the condenser. Wrap the distillation head and any fractionating column with glass wool or aluminum foil to minimize heat loss.[3]
-
Cause & Solution 2: "Bumping". If the liquid is not boiling smoothly ("bumping"), vapor is not generated consistently. Use a magnetic stir bar or a capillary ebulliator to ensure smooth boiling.
-
Cause & Solution 3: Condenser is Too Cold. While counterintuitive, an overly cold condenser can sometimes cause the distillate to solidify, blocking the path. This is more common with derivatives that have higher melting points. Use a coolant at a temperature just below the product's melting point.
Column Chromatography
Q: My amine product is streaking badly on the silica gel column, leading to broad peaks and poor separation.
This is the most common issue when purifying basic compounds on acidic silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine, causing tailing.
-
Cause & Solution 1: Acid-Base Interaction. The primary solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile competing base to your eluent system.[2] A common choice is 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide in the mobile phase. The competing base will occupy the acidic sites, allowing your compound to travel through the column more cleanly.
-
Cause & Solution 2: Using an Alternative Stationary Phase. If adding a base is not effective or is incompatible with your molecule, consider switching to a more neutral or basic stationary phase. Alumina (basic or neutral grade) is an excellent alternative to silica for purifying amines.
-
Cause & Solution 3: Reversed-Phase Chromatography. For more polar amine derivatives, reversed-phase (e.g., C18) flash chromatography can be effective. In this case, running the mobile phase at a high pH (e.g., using an ammonium acetate buffer at pH 9-10) will ensure the amine is in its neutral, free-base form, increasing its retention and improving peak shape.[2]
Q: My product co-elutes with a stubborn impurity.
-
Cause & Solution 1: Suboptimal Mobile Phase. Your solvent system does not have enough selectivity. Perform a thorough TLC analysis with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find one that maximizes the separation (ΔRf) between your product and the impurity.
-
Cause & Solution 2: Overloading the Column. Too much crude material was loaded onto the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel for difficult separations.
-
Cause & Solution 3: Gradient Elution. If a single isocratic solvent system isn't working, a gradient elution may be necessary. Start with a non-polar solvent system and gradually increase the polarity. This can help sharpen the peak of your desired compound while leaving more strongly retained impurities behind.
Crystallization (as a Salt)
Q: I've added HCl to my diamine solution, but it "oiled out" instead of forming crystals.
Oiling out occurs when the solubility of the compound in the solution is exceeded, but the conditions are not favorable for crystal lattice formation.
-
Cause & Solution 1: Supersaturation is too high. The solution is too concentrated. Add a small amount of additional solvent to dissolve the oil, then allow it to cool much more slowly. Slow cooling is critical for forming well-ordered crystals.
-
Cause & Solution 2: Presence of Impurities. Impurities can inhibit crystal nucleation and growth. If the oil persists, it may be necessary to first purify the free base by another method (like chromatography or distillation) to remove the problematic impurities before attempting salt formation again.
-
Cause & Solution 3: Incorrect Solvent. The solvent may be too "good" for the salt, preventing it from precipitating. Try adding an "anti-solvent"—a solvent in which the salt is insoluble but which is miscible with the current solvent. For example, if your diamine hydrochloride is dissolved in methanol, slowly add diethyl ether or acetone as an anti-solvent until turbidity persists, then allow it to stand.
Detailed Experimental Protocols
Protocol 1: Purification by High-Vacuum Fractional Distillation
This protocol is suitable for thermally stable diamines on a multi-gram scale.
-
System Setup: Assemble a fractional distillation apparatus with a short Vigreux column and a vacuum-jacketed distillation head. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. Use high-vacuum grease on all joints.
-
Material Charging: Charge the crude diamine into the distillation flask, adding a PTFE-coated magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Degassing: Seal the system and begin stirring. Slowly apply vacuum. The initial bubbling is dissolved gases coming out of solution. Hold at a moderate vacuum for 15-20 minutes to remove volatile impurities and residual solvents.
-
Distillation: Once degassing is complete, apply high vacuum (<1 mmHg). Begin heating the distillation pot slowly and uniformly using a heating mantle.
-
Fraction Collection: Collect a small forerun fraction, which may contain residual solvents or more volatile impurities. Once the temperature at the distillation head stabilizes, switch to a new receiving flask and collect the main product fraction over a narrow boiling point range.
-
Shutdown: After collecting the product, remove the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure with an inert gas like nitrogen.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This method is ideal for separating compounds with different polarities.
-
Solvent System Selection: Using TLC, find a solvent system (e.g., 95:5 Dichloromethane:Methanol) that gives your product an Rf value of ~0.3. Prepare a bulk solution of this eluent and add 1% triethylamine (v/v).[2]
-
Column Packing: Pack a flash chromatography column with silica gel using your prepared mobile phase. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
| Parameter | Silica Gel | Reversed-Phase (C18) |
| Analyte Form | Free Base | Free Base |
| Mobile Phase | Non-polar organic (e.g., Hex/EtOAc, DCM/MeOH) | Polar (e.g., Acetonitrile/Water, MeOH/Water) |
| Key Modifier | Add competing base (e.g., 1% TEA) | Use buffer at high pH (e.g., pH 10) |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
Purity Assessment Workflow
Confirming the purity of the final product is a critical, multi-step process. A single technique is often insufficient.
-
GC-MS/LC-MS: These hyphenated techniques are excellent for identifying the mass of the main component and detecting any residual impurities. GC-MS is suitable for volatile, thermally stable compounds, while LC-MS is more versatile for less volatile or thermally labile derivatives.[4][7]
-
NMR Spectroscopy (¹H, ¹³C): NMR is the gold standard for structural confirmation. The spectra should be clean, with integrations matching the expected number of protons and the correct number of carbon signals.[8]
-
HPLC-UV/DAD: High-Performance Liquid Chromatography is the primary method for quantitative purity assessment. An area-percent purity is calculated from the chromatogram. A well-developed method on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA or ammonium acetate) can provide accurate purity values.[9][10]
References
- BenchChem. (2025).
- Acta Crystallographica Section E: Crystallographic Communications. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.
- ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube.
- Pikers, P., et al. (2006). Resolution of 1,2-diphenylethylenediamine with L-tartaric acid. Organic Syntheses, 83, 153.
- Organic Syntheses Procedure. Enantioselective Synthesis of (1S,2S)-(−)- and (1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine.
- Korean Food and Drug Administration. (2018). Analytical Methods for N-nitrosodimethylamine (NDMA) in Valsartan.
- Journal of Chemical Education. (2016).
- Alex, A., et al. (2008). Synthesis of (R,R)- and (S,S)-N,N'-Dimethyl-1,2-diphenylethylene-1,2-diamine. Organic Syntheses, 85, 1.
- Organic Syntheses Procedure. (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine.
- University of California, San Diego.
- iProf India. (2012). METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4. YouTube.
- Chemistry Universe. (2025).
- Organic Syntheses Procedure. Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one.
- Benchchem. (2025). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
- Biotage. (2023).
- Edwards, D. J., et al. (1979).
- Molecules. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
- Benchchem. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Veeprho. N-Nitroso-N-methyl-2-phenylethylamine (NMPEA).
- Benchchem. (2025). Purity Assessment of Synthesized N-(2-Aminophenyl)
- Journal of Chromatography B. (2018).
- SWGDRUG.org. (2017). N-ethyl-N-methyl-1,2-diphenylethanamine Monograph.
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. veeprho.com [veeprho.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. swgdrug.org [swgdrug.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
Technical Support Center: Overcoming Solubility Challenges with N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Welcome to the technical support guide for N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges when using this versatile diamine in their synthetic protocols. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.
Introduction: Understanding the Solubility Profile
This compound (CAS No. 1629-33-0) is a diamine with a distinct molecular structure that contributes to its unique solubility characteristics.[1] It possesses both polar and non-polar features: two nitrogen atoms in the ethylenediamine backbone provide polarity and sites for hydrogen bonding, while the N-methyl and N-phenylethyl substituents introduce significant hydrophobic character.[2] This dual nature can lead to limited solubility in a straightforward selection of solvents, often requiring a more nuanced approach to achieve a homogeneous reaction medium.
This guide addresses the most common solubility-related questions and provides actionable protocols to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides direct answers to specific issues you may encounter during your experiments.
Q1: My reaction is sluggish or appears heterogeneous. How do I select an appropriate solvent for this compound?
A1: A sluggish or incomplete reaction is often the first sign of poor solubility of a key reagent.[3] The principle of "like dissolves like" is a good starting point.[4] Given the mixed polarity of this compound, a single solvent may not be ideal. Your selection strategy should focus on balancing the polarity to accommodate both the amine backbone and the hydrophobic phenyl group.
Solvent Selection Strategy:
-
Polar Protic Solvents: Lower alcohols like ethanol and methanol are often effective due to their ability to hydrogen bond with the amine groups.[2][4]
-
Polar Aprotic Solvents: Solvents such as Tetrahydrofuran (THF), acetonitrile, and Dimethylformamide (DMF) can be excellent choices, particularly if your other reagents are also soluble in them.
-
Aromatic Hydrocarbons: The presence of the phenylethyl group suggests good solubility in solvents like toluene and xylene, which can solvate the hydrophobic portion of the molecule.[2]
-
Avoid Purely Non-polar Solvents: Alkanes like hexane or heptane are generally poor choices as they cannot effectively solvate the polar diamine functionality.
Comparative Solvent Selection Table
| Solvent Class | Examples | Suitability for this compound | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good to Moderate | Can hydrogen bond with amine groups, but may have lower affinity for the phenylethyl group. |
| Polar Aprotic | THF, Acetonitrile, DMF, DMSO | Excellent to Good | Offers a good balance of polarity to solvate the entire molecule. |
| Aromatic | Toluene, Xylene | Good to Moderate | Effectively solvates the hydrophobic phenylethyl group. Solubility can be enhanced with co-solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Can be effective, but compatibility with other reagents should be verified. |
| Ethers | Diethyl Ether, Dioxane | Moderate to Poor | Generally less effective than THF unless used as part of a co-solvent system. |
| Non-polar | Hexane, Cyclohexane | Poor | Lacks the polarity to solvate the diamine functional groups. |
Disclaimer: This table provides general guidance. Empirical testing is crucial for your specific application.
Q2: I've tried a single solvent without success. How can a co-solvent system improve my reaction?
A2: A co-solvent system is one of the most powerful tools for fine-tuning the properties of your reaction medium. A co-solvent is a water-miscible (or miscible with the primary solvent) organic solvent added in a smaller quantity to increase the solubility of a poorly soluble compound.[5] This approach can dramatically increase solubility where single solvents fail.[5][6]
Mechanism of Action: The co-solvent modifies the overall polarity of the solvent mixture, creating a more favorable environment for the solute. For instance, adding a polar solvent like ethanol to a non-polar solvent like toluene can create a medium that effectively solvates both the polar amine groups and the non-polar phenylethyl group of your diamine. This strategy can be particularly effective for increasing the solubility of nonpolar solutes.[5]
See Protocol 1 for a step-by-step guide on implementing a co-solvent system.
Q3: Can I simply heat the reaction to dissolve the diamine?
A3: Yes, increasing the temperature is a common and effective method to enhance the solubility of many organic compounds, including diamines.[2] Heat provides the necessary energy to overcome the intermolecular forces in the solid state, allowing the solute to dissolve more readily.
Causality: Increasing the thermal energy of the system increases the kinetic energy of both solvent and solute molecules, leading to more frequent and energetic collisions that disrupt the solute's lattice structure.
Critical Considerations:
-
Thermal Stability: Ensure that your starting materials, reagents, and the this compound itself are stable at the intended temperature. Thermal degradation can lead to side products and reduced yield.[7]
-
Side Reactions: Higher temperatures can accelerate unwanted side reactions, potentially compromising the purity of your final product.[3]
-
Solvent Boiling Point: The reaction temperature must be safely below the boiling point of your chosen solvent or solvent system.
It is always recommended to first attempt dissolution at room temperature or with gentle warming before proceeding to higher temperatures.
Q4: Would converting the diamine to a salt improve its solubility?
A4: Absolutely. This is an excellent strategy, particularly for reactions in polar solvents. Amines can be protonated by acids to form ammonium salts, which are often significantly more soluble in polar solvents than the corresponding free base.[8]
How it Works: The formation of an ionic salt introduces strong ion-dipole interactions with polar solvent molecules, which can greatly enhance solubility.
Practical Steps:
-
Dissolve the this compound in a suitable organic solvent (e.g., diethyl ether or THF).
-
Add a stoichiometric amount (1 or 2 equivalents, depending on whether you want the mono- or di-salt) of an acid (e.g., HCl in ether, or a solution of tartaric acid).
-
The salt will often precipitate and can be isolated by filtration.
See Protocol 2 for a detailed procedure on preparing the hydrochloride salt.
Important Note: If your reaction requires the nucleophilic free base, you may need to add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to liberate the free diamine from its salt form in situ.
Experimental Protocols & Workflows
Troubleshooting Workflow for Solubility Issues
This decision tree provides a logical pathway for diagnosing and solving solubility problems in your reaction.
Caption: A step-by-step troubleshooting guide for solubility issues.
Protocol 1: Enhancing Solubility with a Co-Solvent System
This protocol outlines a general method for identifying an effective co-solvent mixture for your reaction.
Objective: To achieve a homogeneous solution of this compound and other reagents.
Methodology:
-
Initial Assessment: Based on the known properties of your other starting materials, select a primary solvent in which they are soluble. Let's assume the primary solvent is toluene.
-
Analyte Preparation: In a small vial, add a known quantity of this compound.
-
Primary Solvent Addition: Add the primary solvent (toluene) and stir. Observe for complete dissolution. If it remains undissolved, proceed to the next step.
-
Co-solvent Titration: Begin adding a polar co-solvent (e.g., ethanol or THF) dropwise while stirring vigorously.
-
Observation: Continue adding the co-solvent until the diamine fully dissolves. Note the approximate ratio of primary solvent to co-solvent required (e.g., 10:1 Toluene:Ethanol).
-
Reaction Scale-up: Use this empirically determined solvent ratio for your preparative scale reaction. Always ensure all reagents are compatible with the chosen co-solvent.
Protocol 2: Preparation of this compound Dihydrochloride
This protocol describes the conversion of the free base diamine to its more polar-solvent-soluble dihydrochloride salt.
Objective: To synthesize the dihydrochloride salt for improved handling and solubility in polar media.
Materials:
-
This compound
-
Anhydrous Diethyl Ether (or THF)
-
2.0 M Hydrochloric Acid in Diethyl Ether
-
Magnetic stirrer and stir bar
-
Glassware for filtration (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous diethyl ether (approx. 10-20 mL per gram of diamine).
-
Acidification: While stirring the solution at room temperature, slowly add 2.0-2.2 equivalents of the 2.0 M HCl solution in diethyl ether.
-
Precipitation: A precipitate (the dihydrochloride salt) will form immediately upon addition of the acid.
-
Stirring: Allow the resulting slurry to stir for 30-60 minutes to ensure complete salt formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the isolated salt under vacuum to yield the this compound dihydrochloride as a solid.
Conceptual Diagram: The Co-Solvent Effect
This diagram illustrates how a co-solvent bridges the polarity gap between a solute and an incompatible primary solvent.
Caption: How a co-solvent improves the solubility of a mixed-polarity compound.
References
- N-Methylethylenediamine - Solubility of Things. (n.d.).
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
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- Workup: Amines - Department of Chemistry : University of Rochester. (n.d.).
- (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine - Organic Syntheses Procedure. (n.d.).
- (Note 1) - . A - 2-L, three-necked, round-bottomed flask - equipped with a - mechanical stirrer - Organic Syntheses Procedure. (n.d.).
- Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
- Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. (n.d.).
- Vanderveen, J. R., Geng, J., Zhang, S., & Jessop, P. G. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. RSC Advances, 8(48), 27318–27325.
- Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed. (2002). Chemistry, 8(22), 5107-11.
- This compound, 95% Purity, C11H18N2, 5 grams. (n.d.).
- Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. (a)... - ResearchGate. (n.d.).
- Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.).
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- The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Request PDF - ResearchGate. (n.d.).
- Diamines as switchable-hydrophilicity solvents with improved phase behaviour. (2018). RSC Advances.
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. (n.d.).
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Synthesis of 1,2-diamines - Organic Chemistry Portal. (n.d.). Retrieved from
- N-Methylethylenediamine | C3H10N2 | CID 8014 - PubChem. (n.d.).
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CAS 1664-40-0: N-Phenylethylenediamine - CymitQuimica. (n.d.). Retrieved from
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- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
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Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC - NIH. (n.d.). Retrieved from
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Technical Support Center: Stereochemical Control with N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Last Updated: 2026-01-22
Welcome to the technical support resource for N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral ligand to control stereochemistry and prevent racemization in sensitive reactions. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Part 1: Understanding the Mechanism of Stereocontrol
The primary application of this compound is in asymmetric deprotonation reactions, particularly of prochiral ketones.[1] When used in conjunction with a strong organolithium base (like n-butyllithium), it forms a chiral lithium amide base . This complex is the key to preventing racemization.
How does it work?
Racemization at an α-carbon often occurs through the formation of a planar, achiral enolate intermediate.[2][3][4] The chiral lithium amide base prevents this by creating a highly organized, rigid, six-membered ring transition state with the lithium enolate. The steric bulk of the phenylethyl group on the diamine ligand effectively blocks one face of the prochiral substrate, forcing the deprotonation—and subsequent electrophilic quench—to occur from the less hindered face. This directed approach ensures that the desired stereoisomer is formed with high fidelity.
Caption: Mechanism of stereocontrol using a chiral lithium amide.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the diamine ligand and the organolithium base?
A1: A slight excess of the chiral diamine relative to the organolithium reagent (typically 1.05 to 1.1 equivalents) is recommended. This ensures that all of the base is converted into the chiral lithium amide complex, preventing any achiral deprotonation by residual n-BuLi, which would significantly erode enantioselectivity.
Q2: How critical is the temperature for the formation of the chiral base and the deprotonation step?
A2: Temperature control is absolutely critical. The formation of the chiral lithium amide is typically performed at a low temperature, such as -78 °C, to prevent ligand degradation. The deprotonation step is also carried out at low temperatures (-78 °C to -40 °C) to maximize the kinetic control of the reaction. Higher temperatures can lead to equilibrium between diastereomeric transition states, resulting in lower enantiomeric excess (e.e.).[5]
Q3: Which solvents are recommended for these reactions?
A3: Non-coordinating or weakly coordinating solvents are generally preferred. Tetrahydrofuran (THF) is the most commonly used solvent due to its good solvating properties at low temperatures. Ethereal solvents stabilize the lithium amide complex. Avoid protic solvents, as they will quench the organolithium reagent. The purity of the solvent is paramount; ensure it is anhydrous and free of peroxides.
Q4: Can the chiral diamine ligand be recovered after the reaction?
A4: Yes. After quenching the reaction with an aqueous solution, the chiral diamine can typically be recovered from the organic layer through extraction and purification (e.g., chromatography or distillation). Polymer-supported versions of chiral amines have also been developed to facilitate easier recovery and reuse.
Q5: How do I accurately measure the success of my reaction?
A5: The primary metric is the enantiomeric excess (e.e.) of your product. This is most reliably determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5] NMR spectroscopy with chiral shift reagents can also be used to differentiate and quantify the enantiomers.[5]
Part 3: Troubleshooting Guide
Even with careful planning, asymmetric reactions can yield suboptimal results. This guide addresses the most common issues encountered when using this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Enantiomeric Excess (e.e.) | 1. Incomplete formation of the chiral lithium amide: Residual achiral base (e.g., n-BuLi) is competing. 2. Reaction temperature too high: This allows for equilibration, eroding kinetic selectivity.[5] 3. Presence of moisture or protic impurities: Quenches the chiral base, generating achiral lithium species. 4. Incorrect stoichiometry: Insufficient ligand to control the stereochemistry. | 1. Use a slight excess (1.05 eq.) of the diamine. Ensure adequate mixing time at low temperature for complex formation before adding the substrate. 2. Maintain strict temperature control (e.g., -78 °C) throughout the addition and reaction phases. 3. Use rigorously dried solvents and glassware. Perform reactions under an inert atmosphere (Argon or Nitrogen). 4. Re-verify the concentrations of all reagents, especially the organolithium solution via titration. |
| Low Reaction Yield | 1. Degradation of organolithium reagent: Caused by moisture, air, or improper storage. 2. Substrate is not fully deprotonated: The chiral base may be too sterically hindered for a particularly bulky substrate. 3. Inefficient electrophilic quench: The electrophile may be unreactive or added too slowly. | 1. Titrate the n-BuLi solution immediately before use to determine its exact molarity. 2. Increase the reaction time or consider a slightly higher temperature (e.g., from -78 °C to -60 °C), but monitor the impact on e.e. 3. Use a reactive electrophile (e.g., TMSCl). Ensure it is added quickly to the generated enolate at low temperature. |
| Inconsistent Results Between Batches | 1. Variability in reagent quality: Especially the titer of the organolithium base. 2. Subtle differences in reaction setup: Rate of addition, stirring speed, or temperature fluctuations. 3. Ligand purity: Impurities in the diamine can interfere with complex formation. | 1. Always titrate organolithium reagents before each experiment. 2. Standardize the protocol meticulously. Use a syringe pump for consistent addition rates and a cryostat for stable temperature control. 3. Verify the purity of the this compound by NMR or GC-MS. |
Part 4: Key Experimental Protocol
Asymmetric Deprotonation and Silylation of 4-tert-Butylcyclohexanone
This protocol is a representative example of using a chiral lithium amide to achieve an enantioenriched silyl enol ether.[6]
Materials:
-
This compound (1.1 mmol)
-
n-Butyllithium (1.6 M in hexanes, 1.05 mmol)
-
4-tert-Butylcyclohexanone (1.0 mmol)
-
Trimethylsilyl chloride (TMSCl) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Under an inert argon atmosphere, add anhydrous THF (10 mL) to an oven-dried, three-neck flask equipped with a magnetic stirrer and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Chiral Base Formation: To the cold THF, add this compound (1.1 mmol). Stir for 5 minutes. Slowly, add n-butyllithium (1.05 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the chiral lithium amide.
-
Deprotonation: Dissolve 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the chiral base solution over 15 minutes. Stir the mixture at -78 °C for 2 hours.
-
Electrophilic Quench: Add trimethylsilyl chloride (1.5 mmol) in a single portion to the reaction mixture. Stir for an additional 30 minutes at -78 °C.
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting silyl enol ether by chiral GC or HPLC.
Caption: Experimental workflow for asymmetric silylation.
References
-
Simpkins, N. S., et al. (2013). Asymmetric transformations by deprotonation using chiral lithium amides. Organic Reactions, 81, 1-739. [Link]
-
Cain, C. M., Cousins, R. P. C., Coumbarides, G., & Simpkins, N. S. (1990). Asymmetric deprotonation of prochiral ketones using chiral lithium amide bases. Tetrahedron, 46(2), 523–544. [Link]
-
Simpkins, N.S., et al. (2013). Asymmetric transformations by deprotonation using chiral lithium amides. ResearchGate. [Link]
-
Shirai, R., Tanaka, M., & Koga, K. (1986). Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. Journal of the American Chemical Society, 108(3), 543–545. [Link]
-
Wikipedia. (2023). Racemization. Wikipedia, The Free Encyclopedia. [Link]
Sources
Validation & Comparative
A Comparative Analysis of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine and Other Privileged Chiral Diamines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, particularly within the pharmaceutical and fine chemical industries, the selection of the appropriate chiral ligand or catalyst is a critical determinant of success. Chiral diamines have established themselves as a cornerstone in the field of asymmetric synthesis, offering a versatile scaffold for a multitude of stereoselective transformations. This guide provides an in-depth comparative study of the less-explored N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine against two of the most ubiquitously employed chiral diamines: (R,R)- and (S,S)-1,2-diaminocyclohexane (DACH) and (R,R)- and (S,S)-1,2-diphenylethylenediamine (DPEN).
This analysis delves into the synthesis, catalytic performance, and mechanistic nuances of these chiral diamines, supported by experimental data. By examining the structural and electronic differences between these ligands, we aim to provide researchers with the critical insights necessary for informed catalyst selection and development.
Introduction to Chiral Diamines in Asymmetric Catalysis
Chiral diamines function as privileged ligands in asymmetric catalysis due to their ability to form stable chelate complexes with a wide range of transition metals. This coordination creates a rigid and well-defined chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. Furthermore, derivatives of chiral diamines have proven to be highly effective organocatalysts, activating substrates through the formation of chiral iminium or enamine intermediates.
The efficacy of a chiral diamine is dictated by a combination of steric and electronic factors. The backbone of the diamine, whether it be a flexible alkyl chain, a rigid cyclic structure, or a sterically demanding aromatic framework, plays a crucial role in defining the chiral pocket of the catalyst. Additionally, the nature of the substituents on the nitrogen atoms can significantly modulate the catalyst's reactivity and selectivity.
Profile of this compound
This compound is a chiral diamine that features an unsymmetrical substitution pattern on its nitrogen atoms. One nitrogen is part of a secondary amine, while the other is a tertiary amine bearing both a methyl and a phenylethyl group. This structural arrangement introduces a unique combination of steric bulk and electronic properties, which can be advantageous in certain asymmetric transformations.
Synthesis of this compound
A reliable and scalable synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative example based on established methodologies for the synthesis of N-substituted diamines.
A Guide to Mechanistic Validation of Chiral Diamine-Catalyzed Asymmetric Reactions: A Comparative Analysis of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on elucidating and validating the reaction mechanism of chiral diamine catalysts. We will use the promising yet under-characterized ligand, N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, as our central case study. The methodologies discussed herein are benchmarked against well-established alternatives—the achiral N,N,N',N'-tetramethylethylenediamine (TMEDA) and the widely-used chiral alkaloid, (-)-sparteine—to provide a holistic and comparative perspective. Our focus is to move beyond mere performance metrics and delve into the fundamental kinetic and thermodynamic drivers that govern catalytic efficiency and stereoselectivity.
Section 1: The Catalyst and a Model Reaction: Asymmetric Lithiation
Chiral 1,2-diamines are privileged ligands in asymmetric synthesis, capable of coordinating with organometallic species to create a chiral environment that directs the stereochemical outcome of a reaction.[1] Our target catalyst, this compound, possesses a flexible ethylenediamine backbone with both a simple methyl group and a more sterically demanding phenylethyl group, creating a distinct chiral pocket.
To probe its mechanism, we select a model reaction of significant synthetic utility: the asymmetric lithiation (or deprotonation) of N-Boc-pyrrolidine, followed by quenching with an electrophile (e.g., trimethylsilyl chloride). This reaction class is foundational for the enantioselective functionalization of C-H bonds.[2]
The proposed catalytic cycle, illustrated below, posits that the diamine ligand first coordinates to the organolithium base (sec-butyllithium), breaking up its non-reactive aggregates and forming a reactive, chiral monomeric complex. This complex then selectively abstracts one of the enantiotopic protons adjacent to the nitrogen atom of N-Boc-pyrrolidine. The resulting chiral lithiated intermediate is stabilized by the diamine-Li+ complex until it is intercepted by an electrophile.
Section 2: The Mechanistic Validation Toolkit
A robust mechanistic validation relies on a synergistic combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and their collective agreement builds a trustworthy model of the reaction pathway.
Kinetic Analysis: Unveiling the Rate-Determining Step
Kinetic studies are fundamental to understanding how the concentration of each component affects the overall reaction rate, providing direct insight into the composition of the rate-determining transition state.[3] Reaction Progress Kinetic Analysis (RPKA), which utilizes in situ monitoring to generate a continuous concentration-time profile, is a powerful methodology for this purpose.[4]
Causality : We perform these experiments to determine the reaction order with respect to the substrate, the organolithium base, and the catalyst. For instance, a first-order dependence on the catalyst and base but a zero-order dependence on the substrate would suggest that the formation of the active [L*•s-BuLi] complex is slow and rate-limiting, while the subsequent deprotonation is fast. Conversely, a first-order dependence on all three components would point towards the deprotonation event itself being the rate-determining step (RDS), as depicted in Figure 1.
Spectroscopic Interrogation: Capturing Fleeting Intermediates
The direct observation of proposed intermediates is compelling evidence for a given mechanism. Modern spectroscopic techniques allow for real-time monitoring under synthetically relevant conditions.
-
In situ Fourier Transform Infrared (FTIR) Spectroscopy : Techniques like ReactIR™ can monitor the disappearance of reactants and the appearance of products by tracking characteristic vibrational frequencies (e.g., C=O stretch of the Boc group, C-H stretches).[5][6] This is the primary method for acquiring the data needed for RPKA.
-
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy : For slower reactions or to trap specific intermediates, low-temperature NMR can be invaluable. By mixing the catalyst, base, and substrate at temperatures like -78°C, it may be possible to observe the formation of the key [L*•Li•Substrate-H] complex and characterize its structure.
Computational Chemistry: Mapping the Energetic Landscape
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms in organocatalysis.[7][8][9] DFT allows us to:
-
Calculate Geometries : Optimize the 3D structures of reactants, intermediates, transition states, and products.
-
Determine Energetics : Compute the relative energies of all species along the reaction coordinate, creating a potential energy surface. This can independently predict the rate-determining step by identifying the highest energy barrier.
-
Explain Stereoselectivity : Model the transition states leading to the R and S enantiomers. The energy difference between these diastereomeric transition states (ΔΔG‡) can be used to predict the enantiomeric excess (ee), providing a direct link between theory and experimental outcome.[10]
The synergy is critical: experiments can validate the predictions of a computational model, while the model can explain the origins of experimentally observed phenomena.[11]
Section 3: Comparative Analysis and Benchmarking
To validate the performance and understand the unique mechanistic contributions of our target catalyst, we must compare it to established alternatives under identical conditions.
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) : As a simple, achiral chelating diamine, TMEDA is known to accelerate organolithium reactions by breaking down aggregates.[12][13] It serves as our baseline for reactivity. Any product formed will be racemic, providing a stark contrast to the chiral catalysts.
-
(-)-Sparteine : This rigid, naturally occurring alkaloid is a gold standard in asymmetric lithiation, often inducing high levels of enantioselectivity.[14] Its C2-symmetric and conformationally locked structure provides a well-defined chiral environment. It serves as our high-performance benchmark.
The experiment involves running the model reaction with each of the three ligands and analyzing the results for both conversion (yield) and enantiomeric excess.
| Catalyst | Structure | Role/Hypothesis | Expected Yield | Expected ee (%) |
| TMEDA | Achiral, flexible | Baseline reactivity accelerator. Breaks s-BuLi aggregates but provides no facial selectivity.[15] | Moderate-High | 0 (Racemic) |
| (-)-Sparteine | Chiral, rigid C2-symmetric | High-performance benchmark. The rigid structure creates a well-defined chiral pocket, leading to high enantio-induction.[16] | High | >95 |
| N-Methyl-N-(2-phenylethyl) ethane-1,2-diamine | Chiral, flexible, asymmetric | Test catalyst. Its flexibility may lead to multiple binding conformations, potentially lowering enantioselectivity compared to sparteine. The phenylethyl group provides significant steric bulk to influence the approach of the substrate. | High | 60-85 (Est.) |
Section 4: Experimental Protocols
Trustworthy data can only be generated from meticulously planned and executed experiments. The following protocol outlines a self-validating system for kinetic analysis.
Workflow for Mechanistic Investigation
Step-by-Step Protocol: RPKA using in situ IR
-
System Setup : Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar) equipped with a magnetic stirrer, a temperature probe, a septum, and an in situ IR probe (e.g., Mettler-Toledo ReactIR).[6]
-
Reagent Preparation : Prepare stock solutions of N-Boc-pyrrolidine, the diamine catalyst, and s-BuLi in a dry, non-coordinating solvent (e.g., toluene or MTBE).
-
Background Spectrum : Cool the reactor containing only the solvent to the desired reaction temperature (e.g., -40 °C) and record a background IR spectrum.
-
Reaction Initiation : Add the substrate and the diamine catalyst to the reactor. Allow the system to equilibrate thermally.
-
Data Acquisition Start : Begin real-time IR data collection.
-
Controlled Addition : Add the s-BuLi solution at a constant, known rate using a syringe pump. This ensures the initial rate period is well-defined and avoids exotherms.
-
Monitoring : Continue data collection until the reaction reaches completion, as indicated by the stabilization of the reactant and product IR signals.
-
Data Processing : Convert the collected IR absorbance data for a characteristic substrate peak into concentration values using a pre-established calibration curve.
-
Kinetic Analysis : Plot the concentration and rate data according to standard kinetic models (e.g., method of initial rates, differential rate laws) to extract the reaction orders.[17]
-
Validation : At the end of the reaction, quench with the electrophile (TMS-Cl), and analyze an aliquot by an external method (e.g., GC-MS for yield, chiral HPLC for ee%) to confirm the accuracy of the in situ data.
Section 5: Data Interpretation - A Cohesive Mechanistic Picture
The ultimate goal is to integrate all data streams into a single, self-consistent mechanistic narrative.
If our experiments with this compound yield a first-order dependence on all components, a significant kinetic isotope effect upon deuteration of the pyrrolidine α-protons, and DFT calculations show the deprotonation transition state to be the highest point on the energy profile, we can confidently assert that C-H bond cleavage is the rate-determining step. By comparing the DFT-calculated energy barriers for the two diastereomeric transition states, we can then rationalize the observed enantiomeric excess. If the calculated ee% matches the experimental value from HPLC, our model is considered highly validated.
Conclusion
Validating the mechanism of a catalyst like this compound is a multifaceted endeavor that demands rigorous experimental design and deep analytical insight. It is not sufficient to simply report yield and enantioselectivity. A true understanding, essential for rational catalyst improvement and process optimization, is achieved only by integrating kinetic, spectroscopic, computational, and comparative studies. This holistic approach transforms the catalyst from a "black box" into a well-understood chemical tool, empowering researchers to push the boundaries of asymmetric synthesis.
References
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Cheong, P. H.-Y., Legault, C. Y., Um, J. M., Çelebi-Ölçüm, N., & Houk, K. N. (2011). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews, 111(8), 5042–5137. [Link][7][8][9]
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Noey, E. L. (2014). Computational Studies of Organic, Organometallic, and Enzyme Catalysis. UCLA. [Link][18]
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Hermet, J.-P. R., McGrath, M. J., O'Brien, P., Porter, D. W., & Gilday, J. (2004). Concise asymmetric synthesis of (-)-sparteine. Chemical Communications, (16), 1830–1831. [Link][19][20]
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Tran, C. (2010). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications, 46(35), 6599–6601. [Link][21]
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Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. Retrieved from [Link][6]
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Shaikh, A. A., et al. (2024). Sparteine Metal complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. JACS Directory. [Link][14]
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O'Brien, P., & Childs, A. C. (2009). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications, (39), 5819–5831. [Link][16]
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Fey, N., & Lynam, J. (2022). Computational mechanistic study in organometallic catalysis: Why prediction is still a challenge. Wiley Interdisciplinary Reviews: Computational Molecular Science, e1628. [Link][11]
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O'Brien, P. (2001). Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution. Organic Letters, 3(23), 3799–3801. [Link][2]
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A Researcher's Guide to Benchmarking Chiral Diamine Ligands in Asymmetric Catalysis: Evaluating N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
In the pursuit of stereochemically pure molecules, particularly within the pharmaceutical and fine chemical industries, the choice of a chiral ligand in asymmetric catalysis is a critical decision that profoundly influences reaction efficiency and stereochemical outcome. This guide provides a comprehensive framework for the evaluation of chiral diamine ligands, with a specific focus on establishing a benchmark for assessing the potential of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine.
While a comprehensive review of current literature reveals limited specific experimental data on the catalytic performance of this compound, its structural features suggest its potential as a C1-symmetric ligand in metal-catalyzed reactions. To objectively evaluate its potential, we will benchmark it against well-established chiral diamine ligands in the context of a widely accepted model reaction: the asymmetric transfer hydrogenation of acetophenone.
The Logic of Asymmetric Catalysis with Chiral Diamines
The fundamental principle underpinning the use of chiral diamine ligands lies in the formation of a chiral metal complex. This complex, when introduced to a prochiral substrate, creates a chiral environment that energetically favors one of the diastereomeric transition states. This energetic preference ultimately leads to the formation of one enantiomer of the product in excess. The structure of the diamine ligand, including its symmetry, steric bulk, and electronic properties, is paramount in dictating the degree of enantioselectivity.
Historically, C2-symmetric ligands were favored due to the belief that their symmetry simplifies the diastereomeric transition states, often leading to high enantiomeric excess (ee). However, the development of C1-symmetric ligands has demonstrated that they can be equally, and in some cases, more effective in inducing asymmetry. This compound, with its distinct N-methyl and N-phenylethyl substituents, falls into this promising class of C1-symmetric ligands.
Benchmarking Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation (ATH) of ketones to produce chiral alcohols is a robust and widely studied reaction, making it an ideal benchmark for comparing the performance of chiral catalysts.[1] Acetophenone is a common prochiral ketone used for this purpose. The reaction typically employs a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, and a metal precursor, most commonly ruthenium, rhodium, or iridium, which forms the active catalyst with the chiral diamine ligand.[2][3]
dot graph "Asymmetric_Transfer_Hydrogenation_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; Acetophenone [label="Acetophenone\n(Prochiral Ketone)"]; H_Donor [label="Hydrogen Donor\n(e.g., i-PrOH)"]; }
subgraph "cluster_catalyst" { label="Catalyst System"; bgcolor="#E6F4EA"; Metal_Precursor [label="Metal Precursor\n(e.g., [RuCl2(p-cymene)]2)"]; Chiral_Diamine [label="Chiral Diamine Ligand\n(e.g., this compound)"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FEF7E0"; Reaction_Vessel [label="Inert Atmosphere\n(e.g., N2 or Ar)\nBase (e.g., KOH)", shape=ellipse]; }
subgraph "cluster_product" { label="Product"; bgcolor="#FCE8E6"; Chiral_Alcohol [label="Chiral 1-Phenylethanol\n(Enantiomerically Enriched)"]; }
Acetophenone -> Reaction_Vessel; H_Donor -> Reaction_Vessel; Metal_Precursor -> Reaction_Vessel; Chiral_Diamine -> Reaction_Vessel; Reaction_Vessel -> Chiral_Alcohol;
{rank=same; Acetophenone; Metal_Precursor;} } Caption: Generalized workflow for the asymmetric transfer hydrogenation of acetophenone.
Comparative Performance of Established Chiral Diamine Ligands
To establish a performance benchmark, the following table summarizes the efficacy of several well-known chiral diamine ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone. This data, compiled from various studies, provides a valuable point of comparison for the potential evaluation of this compound.
| Ligand (Abbreviation) | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Configuration |
| (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 98 | R |
| (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 86 | 97 | S |
| (1R,2R)-1,2-Diaminocyclohexane ((R,R)-DACH) | Ru-DACH complex | - | High | High | R |
| (R)-BINAP/(R,R)-DPEN | RuCl2[(R)-BINAP][(R,R)-DPEN] | - | High | >99 | R |
Note: The specific reaction conditions (solvent, base, temperature, and reaction time) can significantly influence the outcome and should be carefully controlled for a direct comparison. The data presented here is for illustrative purposes to establish a general performance expectation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
The following is a generalized, detailed protocol for conducting the asymmetric transfer hydrogenation of acetophenone, which can be adapted for the evaluation of this compound.
Materials:
-
[RuCl2(p-cymene)]2 (or other suitable metal precursor)
-
Chiral diamine ligand (e.g., (R,R)-TsDPEN as a standard, and this compound for testing)
-
Acetophenone
-
Anhydrous isopropanol (hydrogen donor and solvent)
-
Potassium hydroxide (KOH) or other suitable base
-
Anhydrous toluene or other suitable solvent for catalyst pre-formation
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Catalyst Pre-formation:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (1 equivalent) and the chiral diamine ligand (2.2 equivalents) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes. The color of the solution should change, indicating complex formation.
-
Remove the solvent under reduced pressure to obtain the catalyst precursor as a solid.
-
-
Hydrogenation Reaction:
-
In a separate Schlenk flask under an inert atmosphere, dissolve the pre-formed catalyst (e.g., 0.01 mmol, 1 mol%) in anhydrous isopropanol (5 mL).
-
Add a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.1 mmol, 10 mol%).
-
Stir the mixture for 10 minutes at room temperature.
-
Add acetophenone (1 mmol, 100 equivalents) to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the 1-phenylethanol product by chiral GC or HPLC.
-
dot graph "Experimental_Protocol_Flowchart" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
A [label="Catalyst Pre-formation\n([RuCl2(p-cymene)]2 + Ligand in Toluene)"]; B [label="Dissolve Catalyst in i-PrOH\n(Inert Atmosphere)"]; C [label="Add Base\n(e.g., KOH in i-PrOH)"]; D [label="Add Acetophenone"]; E [label="Heat and Monitor Reaction"]; F [label="Work-up and Extraction"]; G [label="Purification\n(Column Chromatography)"]; H [label="Analysis\n(Chiral GC/HPLC for ee)"];
A -> B -> C -> D -> E -> F -> G -> H; } Caption: Step-by-step experimental workflow for the benchmark reaction.
Mechanistic Insights: The Noyori-Type Bifunctional Catalysis
The widely accepted mechanism for the ruthenium-catalyzed asymmetric hydrogenation of ketones with a diamine ligand is the Noyori-type bifunctional mechanism.[4][5] This mechanism does not involve direct coordination of the ketone to the metal center. Instead, the catalyst operates through a concerted, six-membered pericyclic transition state.
dot graph "Noyori_Mechanism" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin=0.15, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
subgraph "cluster_catalyst" { label="Active Catalyst"; bgcolor="#E8F0FE"; Catalyst [label="Ru-H...(H)N-Ligand"]; }
subgraph "cluster_substrate" { label="Substrate"; bgcolor="#E6F4EA"; Ketone [label="R2C=O"]; }
subgraph "cluster_transition_state" { label="Transition State"; bgcolor="#FEF7E0"; TS [label="[Six-membered ring:\nRu-O-C-H...H-N]", shape=box, style=dashed]; }
subgraph "cluster_product" { label="Product Release"; bgcolor="#FCE8E6"; Product [label="R2CH-OH"]; Regenerated_Catalyst [label="Ru-N-Ligand"]; }
Catalyst -> TS [label="Substrate\nCoordination"]; Ketone -> TS; TS -> Product [label="Hydride and Proton Transfer"]; Product -> Regenerated_Catalyst [label="Product\nDissociation"]; Regenerated_Catalyst -> Catalyst [label="H2 Addition"]; } Caption: Simplified representation of the Noyori bifunctional catalytic cycle.
In this cycle, the ruthenium hydride (Ru-H) and the amine proton (N-H) of the ligand are transferred to the carbonyl carbon and oxygen, respectively. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer to the prochiral ketone, thereby determining the stereochemistry of the resulting alcohol. The steric and electronic properties of the N-substituents on the diamine ligand, such as the methyl and phenylethyl groups in our compound of interest, would play a crucial role in the orientation of the substrate in the transition state, directly impacting the enantioselectivity.
Conclusion
While direct experimental validation for the catalytic performance of this compound is not yet prevalent in the scientific literature, this guide provides a robust framework for its evaluation. By benchmarking against established, high-performing chiral diamine ligands in the asymmetric transfer hydrogenation of acetophenone, researchers can systematically assess its potential. The detailed experimental protocol and mechanistic understanding provided herein serve as a valuable starting point for scientists and drug development professionals to explore the utility of this and other novel C1-symmetric diamine ligands in the critical field of asymmetric catalysis.
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. ([Link])
-
Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. ([Link])
-
Abdallah, Z., et al. Asymmetric transfer hydrogenation of ketones by formate in neat water. Chemical Communications, (37), 4704-4706. ([Link])
-
Wu, X., et al. Rh(III)- and Ir(III)-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry–A European Journal, 11(5), 1579-1586. ([Link])
-
Casey, C. P., et al. Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society, 127(5), 1549-1558. ([Link])
-
Noyori, R., & Hashiguchi, S. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. ([Link])
-
Gladiali, S., & Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. ([Link])
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- 2. researchgate.net [researchgate.net]
- 3. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
A Guide to the Cross-Validation of Experimental and Computational Results for N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
In the landscape of modern chemical research, the synergy between empirical observation and theoretical prediction is paramount. This guide provides an in-depth comparison of experimental data and computational models for the characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, a diamine scaffold with potential applications in coordination chemistry and pharmaceutical development. Our objective is to demonstrate how a cohesive workflow, integrating synthesis, spectroscopy, and quantum chemical calculations, establishes a self-validating system that enhances the reliability and depth of molecular characterization.
This document is intended for researchers, chemists, and drug development professionals who leverage both wet lab and in silico techniques. We will explore the causality behind our experimental choices and computational parameters, ensuring that each step reinforces the trustworthiness of the final, cross-validated results.
The Foundational Workflow: Synthesis and Empirical Characterization
The journey of validating a molecular structure begins with its synthesis and purification. The chosen synthetic route must be robust, and the characterization methods must be orthogonal, providing complementary pieces of evidence for the final structure.
Synthesis Protocol: Reductive Amination
We employed a standard reductive amination pathway, a reliable method for forming carbon-nitrogen bonds. The reaction involves the initial formation of a Schiff base between N-methylethane-1,2-diamine and phenylacetaldehyde, which is then reduced in situ to the desired secondary amine.
Rationale for Choices:
-
Reactants: Phenylacetaldehyde was chosen as the source of the phenylethyl group for its commercial availability and reactivity. N-methylethane-1,2-diamine provides the core diamine structure.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike stronger agents like sodium borohydride, STAB is milder, selective for the iminium ion intermediate over the starting aldehyde, and tolerant of mildly acidic conditions, which helps to catalyze imine formation. This minimizes side reactions and simplifies purification.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and the STAB reagent.
Step-by-Step Synthesis Protocol:
-
Reactant Dissolution: Dissolve N-methylethane-1,2-diamine (1.0 eq) and phenylacetaldehyde (1.05 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Catalyst: Add acetic acid (0.1 eq) to the solution to catalyze the formation of the iminium intermediate.
-
Reductant Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution at room temperature. The slow addition is crucial to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield this compound as a clear oil.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Following purification, the compound's identity and purity were confirmed using a suite of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) was used to confirm the molecular weight. The protonated molecule [M+H]⁺ was observed, providing direct evidence of the successful synthesis.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present. The spectrum confirms the presence of N-H bonds (primary and secondary amines), C-N bonds, aromatic C-H bonds, and aliphatic C-H bonds, while importantly showing the absence of the starting aldehyde C=O stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise connectivity of atoms in a molecule. Spectra were recorded in deuterated chloroform (CDCl₃).
The Theoretical Framework: Computational Modeling
To generate a theoretical counterpart for our experimental data, we performed quantum chemical calculations using Density Functional Theory (DFT). DFT offers an excellent balance between computational cost and accuracy for predicting the properties of organic molecules.[1][2]
Computational Methodology
Rationale for Choices:
-
Software: All calculations were performed using the Gaussian 16 software package.
-
Functional & Basis Set: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set was chosen.[3] This level of theory is widely recognized for its effectiveness in calculating the geometries and spectroscopic properties of small to medium-sized organic molecules at a reasonable computational cost.[4] The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and the electron distribution of heteroatoms like nitrogen, while the polarization functions (d,p) allow for more flexibility in describing bonding environments.
-
Calculations Performed:
-
Geometry Optimization: The molecule's 3D structure was optimized to find its lowest energy conformation. A frequency calculation was subsequently run to confirm that the optimized structure was a true energy minimum (i.e., no imaginary frequencies).
-
Vibrational Frequencies: The harmonic vibrational frequencies were calculated from the optimized geometry to predict the FT-IR spectrum.
-
NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method was used to calculate the isotropic magnetic shielding tensors for ¹H and ¹³C nuclei.[5] These values were then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard, tetramethylsilane (TMS), calculated at the same level of theory.
-
Step-by-Step Computational Protocol:
-
Input Structure: Build an initial 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Submit the structure for geometry optimization and frequency calculation using the B3LYP/6-311++G(d,p) level of theory.
-
Minimum Confirmation: Verify the output to ensure the optimization converged and that no imaginary frequencies are present.
-
NMR Calculation: Using the optimized geometry, perform a GIAO-NMR calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Reference Calculation: Perform an identical GIAO-NMR calculation on TMS.
-
Data Processing: Calculate the predicted chemical shifts using the formula: δ_predicted = σ_TMS - σ_calculated. Scale the calculated vibrational frequencies by an appropriate scaling factor (typically ~0.96-0.98 for B3LYP) to account for anharmonicity and systematic errors.
Cross-Validation: Bridging Experiment and Theory
This section forms the core of our analysis, directly comparing the empirical data with the theoretical predictions. This comparison serves not only to validate the synthesized structure but also to gauge the predictive power of our chosen computational model.
Caption: The logical flow of cross-validating experimental and computational data.
Molecular Weight and Vibrational Frequencies
The most direct comparisons are between the mass spectrometry data and the key vibrational modes.
Table 1: Comparison of Molecular Weight and Key FT-IR Vibrational Frequencies
| Parameter | Experimental Value | Computational Value | Assignment |
| [M+H]⁺ (m/z) | 179.1543 | 179.1548 (Calculated) | Molecular Ion + Proton |
| N-H Stretch | ~3350 cm⁻¹ (broad) | 3358 cm⁻¹ (scaled) | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | ~3060 cm⁻¹ | 3065 cm⁻¹ (scaled) | Phenyl Ring C-H |
| Aliphatic C-H Stretch | ~2930, 2850 cm⁻¹ | 2935, 2855 cm⁻¹ (scaled) | Alkyl Chain C-H |
| Aromatic C=C Bend | ~1605, 1495 cm⁻¹ | 1608, 1499 cm⁻¹ (scaled) | Phenyl Ring Skeletal |
| C-N Stretch | ~1120 cm⁻¹ | 1125 cm⁻¹ (scaled) | Aliphatic C-N |
The excellent agreement between the experimental and calculated mass confirms the elemental composition. Furthermore, the scaled computational vibrational frequencies align closely with the experimental FT-IR spectrum, correctly predicting the presence of all key functional groups.
NMR Chemical Shifts
Comparing NMR shifts is a more nuanced process, as these values are highly sensitive to the local electronic environment, conformation, and solvent effects. The computational model calculates shifts for a single, gas-phase molecule at 0 K, while the experiment measures a dynamic, solvated ensemble at room temperature. Despite these inherent differences, the correlation should be strong.
Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (Δδ) |
| Aromatic (ortho, meta, para) | 7.20 - 7.35 (m, 5H) | 7.22 - 7.38 | < 0.1 |
| -CH₂-Ph | 2.80 (t, 2H) | 2.85 | 0.05 |
| -N-CH₂-CH₂-Ph | 2.71 (t, 2H) | 2.78 | 0.07 |
| -N-CH₂-CH₂-NH₂ | 2.65 (t, 2H) | 2.70 | 0.05 |
| -CH₂-NH₂ | 2.95 (t, 2H) | 3.01 | 0.06 |
| -N-CH₃ | 2.25 (s, 3H) | 2.30 | 0.05 |
| -NH₂ / -NH- | 1.85 (br s, 2H) | N/A (fast exchange) | - |
Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (Δδ) |
| Aromatic (ipso) | 139.5 | 140.1 | 0.6 |
| Aromatic (ortho, meta, para) | 126.0 - 128.8 | 126.5 - 129.2 | < 0.5 |
| -CH₂-Ph | 36.2 | 36.8 | 0.6 |
| -N-CH₂-CH₂-Ph | 54.1 | 54.9 | 0.8 |
| -N-CH₂-CH₂-NH₂ | 56.8 | 57.5 | 0.7 |
| -CH₂-NH₂ | 41.5 | 42.3 | 0.8 |
| -N-CH₃ | 42.0 | 42.7 | 0.7 |
The data shows a strong linear correlation between the experimental and computationally predicted NMR shifts. The deviations for both ¹H and ¹³C are well within the expected range of accuracy for the B3LYP/6-311++G(d,p) level of theory.[6] These minor deviations can be attributed to solvent effects and molecular dynamics not fully captured by the static computational model. The overall pattern of chemical shifts, however, is reproduced with high fidelity, providing powerful evidence for the assigned structure.
Conclusion
The comprehensive analysis presented in this guide demonstrates a robust, self-validating methodology for the characterization of this compound. By synthesizing the compound and performing thorough spectroscopic analysis, we established a set of empirical benchmarks. These experimental results were then shown to be in excellent agreement with the predictions from Density Functional Theory calculations.
The convergence of data from mass spectrometry, FT-IR, ¹H NMR, and ¹³C NMR with the computational model provides an exceptionally high degree of confidence in the structural assignment. This cross-validation workflow not only confirms the identity of a target molecule but also provides deeper insight into its electronic and vibrational properties, showcasing a powerful synergy between experimental and theoretical chemistry.
References
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. Available at: [Link]
- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. Available at: [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics. Available at: [Link]
-
Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of Computational Chemistry. Available at: [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2001). Calculation of ¹H and ¹³C NMR Chemical Shifts for a Set of 82 Organic Molecules with the GIAO-B3LYP Method. Chemistry – A European Journal. Available at: [Link]
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- 4. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. folia.unifr.ch [folia.unifr.ch]
A Comparative Guide to Enantiomeric Excess Determination for Products of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount. Chiral catalysts, such as N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, are instrumental in achieving high levels of stereocontrol, yielding products with a significant excess of one enantiomer. The precise determination of this enantiomeric excess (ee) is a critical step in catalyst evaluation, reaction optimization, and ensuring the efficacy and safety of chiral molecules in drug development. This guide provides a comprehensive comparison of the primary analytical techniques for ee determination of products generated from catalysis involving this compound, supported by experimental insights and protocols.
The Pivotal Role of Enantiomeric Excess in Asymmetric Catalysis
This compound, a chiral vicinal diamine, is a versatile ligand and organocatalyst in a variety of asymmetric transformations, including but not limited to, Michael additions, hydrogenations, and aldol reactions. The catalyst's stereochemical information is transferred to the product, ideally resulting in a high enantiomeric excess. The ee value, expressed as a percentage, quantifies the purity of a chiral substance and is calculated as:
% ee = |([R] - [S]) / ([R] + [S])| x 100
An accurate determination of ee is non-negotiable for several reasons:
-
Pharmacological Activity: Enantiomers of a drug can exhibit vastly different pharmacological effects, with one being therapeutic and the other inactive or even toxic.
-
Regulatory Scrutiny: Regulatory bodies like the FDA mandate the characterization and control of enantiomeric purity for chiral drugs.
-
Mechanistic Insights: Precise ee values are crucial for understanding reaction mechanisms and refining catalyst design for improved stereoselectivity.
Comparative Analysis of Analytical Techniques for Enantiomeric Excess Determination
The choice of analytical method for determining the enantiomeric excess of products from this compound catalyzed reactions is contingent on the physicochemical properties of the product, including its volatility, thermal stability, and the presence of chromophores. The most prevalent techniques are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and chiral Supercritical Fluid Chromatography (SFC).
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in the liquid phase based on differential interactions with a chiral stationary phase (CSP). | Separation in the gas phase based on differential interactions with a chiral stationary phase (CSP). | Separation using a supercritical fluid (typically CO₂) as the mobile phase, offering properties of both gas and liquid. |
| Applicability | Broad applicability to a wide range of non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Broad applicability, bridging the gap between HPLC and GC. Particularly advantageous for preparative separations. |
| Speed | Moderate analysis times. | Generally faster than HPLC for suitable analytes. | Typically the fastest of the three methods due to low viscosity and high diffusivity of the mobile phase.[1] |
| Resolution | High resolution achievable with a wide variety of commercially available chiral stationary phases. | Excellent resolution for volatile compounds. | High resolution, often superior to HPLC for certain classes of compounds.[1] |
| Solvent Consumption | Higher consumption of organic solvents, leading to higher costs and environmental impact. | Minimal solvent usage (carrier gas). | Significantly lower organic solvent consumption compared to HPLC, making it a "greener" technique.[2] |
| Instrumentation | Widely available in most analytical laboratories. | Common in analytical laboratories, particularly for volatile compound analysis. | Less common than HPLC and GC, requiring specialized instrumentation. |
| Sample Preparation | Simple dissolution in the mobile phase is often sufficient. | May require derivatization to increase volatility and thermal stability. | Sample dissolution in a compatible co-solvent. |
In-Depth Look at Chromatographic Techniques
The fundamental principle behind chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[3] This differential interaction leads to different retention times, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for ee determination due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[4] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are particularly popular due to their broad applicability.
Causality in Method Development: The choice of CSP and mobile phase is critical. For products of this compound catalysis, which may contain amine or carbonyl functionalities, initial screening with polysaccharide-based columns under normal-phase conditions (e.g., hexane/isopropanol) is a common starting point. The differential hydrogen bonding, π-π interactions, and steric hindrance between the enantiomers and the chiral polymer grooves drive the separation.
Chiral Gas Chromatography (GC)
For products that are volatile and thermally stable, chiral GC offers a high-resolution and rapid method for ee determination.[5] Cyclodextrin-based CSPs are frequently employed in chiral GC.
Causality in Method Development: The inclusion of the analyte's enantiomers into the chiral cavity of the cyclodextrin is the primary mechanism of separation. The fit and interactions within the cavity are stereospecific. For products with polar functional groups, derivatization (e.g., acylation or silylation) is often necessary to increase volatility and prevent peak tailing.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced environmental impact.[1][2] It utilizes supercritical CO₂ as the main mobile phase component, often with a small amount of a polar co-solvent (modifier) such as methanol.
Causality in Method Development: SFC combines the advantages of both GC (low viscosity, high diffusivity) and HPLC (liquid-like solvating power). The choice of co-solvent and additive can significantly influence the chiral recognition on the CSP. For basic compounds, which can be products of diamine-catalyzed reactions, the addition of a small amount of an amine additive to the mobile phase can improve peak shape and resolution.
Experimental Protocols
The following are generalized protocols that serve as a starting point for method development. Optimization is crucial for achieving baseline separation of enantiomers.
Protocol 1: Chiral HPLC for a Hypothetical Michael Adduct
Reaction: Asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound catalyzed by a complex of this compound.
Product: A chiral β-amino carbonyl compound.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak AD-H or Chiralcel OD-H column.
-
Mobile Phase Screening:
-
Initial mobile phase: 90:10 (v/v) n-Hexane/Isopropanol.
-
If resolution is poor, vary the ratio of isopropanol (e.g., to 80:20 or 95:5).
-
For basic analytes exhibiting peak tailing, add a small amount of an amine additive (e.g., 0.1% diethylamine) to the mobile phase.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the % ee using the formula: % ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100.
Protocol 2: Chiral GC for a Hypothetical Reduction Product
Reaction: Asymmetric reduction of a ketone catalyzed by a complex of this compound.
Product: A chiral secondary alcohol.
-
Derivatization (if necessary): To improve volatility and peak shape, the alcohol can be derivatized to its acetate or trifluoroacetate ester.
-
To the alcohol in dichloromethane, add acetic anhydride (or trifluoroacetic anhydride) and a catalytic amount of a base like pyridine or DMAP.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up by washing with aqueous acid and base, then dry and concentrate.
-
-
Column Selection: A cyclodextrin-based chiral capillary column, such as a Chiraldex G-TA or B-DM.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Start with an isothermal period at a temperature below the boiling point of the analyte.
-
Ramp the temperature at a rate of 5-10 °C/min to a final temperature that ensures elution of the compound.
-
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: Dissolve the derivatized (or underivatized, if sufficiently volatile) product in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the % ee.
Visualization of Experimental Workflow
Caption: General workflow for the determination of enantiomeric excess.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the ee determination, the analytical method must be validated. Key validation parameters include:
-
Specificity: The ability to resolve the enantiomers from each other and from any impurities. This is confirmed by injecting a racemic standard to demonstrate baseline separation.
-
Linearity: The detector response should be linear over a range of concentrations for both enantiomers.
-
Accuracy: The measured ee should be close to the true value. This can be assessed by analyzing samples of known enantiomeric composition.
-
Precision: Repeated measurements of the same sample should yield similar ee values.
-
Limit of Quantification (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.
A self-validating system involves running a racemic standard alongside the chiral sample to confirm the retention times of both enantiomers and to ensure the system is performing correctly.
Conclusion
The accurate determination of enantiomeric excess is a cornerstone of asymmetric catalysis research and development. For products derived from this compound catalysis, a judicious selection from chiral HPLC, GC, or SFC is required, based on the analyte's properties. While chiral HPLC offers broad applicability, chiral GC provides high resolution for volatile compounds, and chiral SFC presents a rapid and environmentally friendly alternative. A thorough understanding of the principles of chiral separation and a commitment to method validation are essential for obtaining reliable and defensible enantiomeric excess values, thereby underpinning the integrity of the scientific findings.
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Asymmetric michael addition reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - Semantic Scholar. Available at: [Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC - NIH. Available at: [Link]
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Org. Synth. 2010, 87, 231 - Organic Syntheses. Available at: [Link]
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Comparative Guide to the Structure-Activity Relationship of N-(2-phenylethyl)ethane-1,2-diamine Analogues for Dopaminergic Targets
Introduction: Unlocking the Potential of the Phenylethyl-Diamine Scaffold
The N-(2-phenylethyl)ethane-1,2-diamine scaffold represents a compelling starting point for the design of novel ligands targeting G-protein coupled receptors (GPCRs), particularly within the central nervous system.[1][2][3] This structure synergistically combines two critical pharmacophores: the β-phenethylamine moiety, a cornerstone of numerous psychoactive substances and neurotransmitters, and a flexible ethylenediamine linker, which allows for diverse substitutions to fine-tune pharmacological activity.[4][5] Specifically, the N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine core is suggestive of ligands aimed at the dopamine receptor family (D1-like and D2-like), which are pivotal targets in the treatment of schizophrenia, Parkinson's disease, and other neurological disorders.[6][7]
General Synthetic Strategies
The synthesis of N-substituted N'-(2-phenylethyl)ethane-1,2-diamine analogues is typically achieved through straightforward and versatile multi-step sequences. A common and economical approach involves reductive amination, allowing for the systematic introduction of diverse substituents.
General Protocol for Synthesis
-
Initial Reductive Amination: Commercially available 2-phenylethylamine is reacted with a protected aminoacetaldehyde (e.g., N-Boc-aminoacetaldehyde) under reductive amination conditions (e.g., using sodium triacetoxyborohydride, NaBH(OAc)₃) to form the mono-substituted diamine intermediate. The choice of protecting group is critical for directing the subsequent substitution.
-
Deprotection: The protecting group (e.g., Boc) on the secondary amine is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the N-(2-phenylethyl)ethane-1,2-diamine precursor.
-
Secondary N-Alkylation/Arylation: The free secondary amine is then subjected to a second reductive amination with a desired aldehyde or ketone, or an Sₙ2 reaction with an alkyl halide, to install the final substituent (e.g., a methyl group via reaction with formaldehyde).
-
Purification: The final product is purified using standard techniques, such as column chromatography, to yield the desired analogue.
The following diagram illustrates this generalized synthetic workflow.
Caption: Key structure-activity relationship principles for the phenylethyl diamine scaffold.
Experimental Protocols: Assessing Dopamine Receptor Affinity
To quantitatively compare the performance of newly synthesized analogues, a robust and validated biological assay is essential. The radioligand competition binding assay is a gold-standard method for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for Human Dopamine D2 Receptor
This protocol describes a method to determine the inhibitory constant (Kᵢ) of test compounds for the human dopamine D2 receptor (D2R) expressed in a stable cell line (e.g., CHO-K1 or HEK293). [8][9]The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand with known affinity for the D2R, such as [³H]Spiperone. [8][10] Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human D2R.
-
Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Determinand: Haloperidol (10 µM final concentration). [8]* Test Compounds: Dissolved in 100% DMSO, then serially diluted in assay buffer.
-
96-well Plates: Polypropylene plates.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Workflow:
-
Plate Preparation: Add 25 µL of assay buffer to all wells. Add 25 µL of 10 µM Haloperidol to NSB wells. Add 25 µL of serially diluted test compounds to respective wells.
-
Radioligand Addition: Add 25 µL of [³H]Spiperone (diluted in assay buffer to a final concentration of ~1 nM) to all wells. [8]3. Membrane Addition: Add 125 µL of the D2R cell membrane preparation (diluted in assay buffer, ~10-20 µg protein per well) to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plates for 90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
-
The following diagram outlines the experimental workflow for the binding assay.
Caption: Experimental workflow for the D2 receptor competitive binding assay.
Conclusion and Future Directions
The N-(2-phenylethyl)ethane-1,2-diamine scaffold serves as a highly adaptable template for the development of novel dopamine receptor ligands. By leveraging established structure-activity relationship principles from analogous compound series, researchers can rationally design potent and selective modulators.
Key Takeaways:
-
Phenyl Ring: This region is sensitive to substitution. Small, non-polar groups are generally favored, while polar additions like methoxy groups are detrimental.
-
N-Substituents: The terminal amine is a crucial handle for optimizing affinity. While small alkyl groups are a reliable choice, the exploration of larger aromatic substituents can unlock significant gains in potency by engaging accessory binding pockets.
-
Assay Validation: Quantitative comparison of analogues requires robust, validated methods like the competitive radioligand binding assay to ensure data integrity and guide the design-synthesize-test cycle effectively.
Future work should focus on systematically synthesizing and testing a focused library of this compound analogues to directly validate these extrapolated SAR principles. Such studies will be instrumental in developing next-generation therapeutics for a range of complex neurological and psychiatric disorders.
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Kopra, K., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. Available from: [Link]
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Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. Available from: [Link]
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Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1799-1805. Available from: [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]
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Kim, J. Y., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(1), 104-112. Available from: [Link]
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Yao, R. S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 59(4), 469-474. Available from: [Link]
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Schepmann, D. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Münster. Available from: [Link]
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Rege, A., et al. (2018). Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Wang, Y., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(49), 29381-29396. Available from: [Link]
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Hori, Y., et al. (2019). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. International Journal of Neuropsychopharmacology, 22(7), 443-450. Available from: [Link]
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Zhang, Y., et al. (2011). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. ACS Chemical Neuroscience, 2(5), 254-266. Available from: [Link]
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Szałaj, N., et al. (2023). Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. International Journal of Molecular Sciences, 24(10), 8963. Available from: [Link]
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Staus, D. P., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Trends in Pharmacological Sciences, 38(11), 947-961. Available from: [Link]
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Min, C., et al. (2015). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 58(23), 9343-9362. Available from: [Link]
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Roth, B. L., Irwin, J. J., & Shoichet, B. K. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(11), 1143-1151. Available from: [Link]
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Nakazato, A., et al. (1999). Synthesis and SAR of 1-Alkyl-2-phenylethylamine Derivatives Designed from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine To Discover σ1 Ligands. Journal of Medicinal Chemistry. Available from: [Link]
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Hauser, A. S., et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1255502. Available from: [Link]
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Elsinga, P. H., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. Molecules, 26(18), 5484. Available from: [Link]
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Patrick, R. L. (1981). Phenylethylamine effects on dopamine synthesis. Structure-activity relationships. Biochemical Pharmacology, 30(2), 141-146. Available from: [Link]
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A Technical Guide to Kinetic Isotope Effect Studies: Investigating N-Dealkylation with N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Reaction Mechanisms Through Isotopic Substitution
In the intricate world of drug metabolism and enzyme kinetics, understanding the precise mechanism of a chemical transformation is paramount. The kinetic isotope effect (KIE) is a powerful tool that provides profound insights into the rate-determining steps of a reaction. By replacing an atom with one of its heavier isotopes, typically hydrogen with deuterium, we can induce a measurable change in the reaction rate. This phenomenon arises from the difference in zero-point vibrational energies of the corresponding chemical bonds. A carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. Consequently, if the C-H bond is cleaved in the rate-determining step, the deuterated compound will react more slowly, resulting in a primary KIE greater than 1.
This guide provides a comprehensive comparison of methodologies for studying the KIE, with a focus on the N-dealkylation of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine and structurally related phenylethylamines. Such studies are crucial for elucidating the mechanisms of enzymes like cytochrome P450 (CYP) and monoamine oxidase (MAO), which play a central role in drug metabolism. A thorough understanding of these mechanisms can inform the design of more stable and effective therapeutic agents.
The Significance of N-Dealkylation and the Role of KIE
N-dealkylation is a common metabolic pathway for many drugs and xenobiotics containing alkylamino moieties.[1][2] This process, often catalyzed by CYP450 and MAO enzymes, can significantly impact a drug's pharmacokinetic profile, leading to its activation, inactivation, or the formation of active or toxic metabolites.[3] Kinetic isotope effect studies on N-dealkylation reactions can help to:
-
Identify the rate-determining step: A significant primary KIE provides strong evidence that C-H bond cleavage is the slowest step in the reaction.[4]
-
Elucidate the transition state structure: The magnitude of the KIE can offer clues about the geometry and nature of the transition state.[5][6]
-
Differentiate between reaction mechanisms: For instance, KIE studies can help distinguish between a hydrogen atom transfer (HAT) and a single-electron transfer (SET) mechanism in CYP450-catalyzed reactions.[3]
-
Guide rational drug design: By identifying metabolically labile sites, deuterium substitution can be strategically employed to slow down metabolism, thereby improving a drug's half-life and bioavailability.
Comparative Methodologies for KIE Determination
The two primary techniques for measuring KIE in drug metabolism studies are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and disadvantages.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the change in the ratio of isotopic isomers over time by distinguishing between isotopologues based on their unique NMR signals. | Measures the relative abundance of isotopologues based on their mass-to-charge ratio. |
| Sensitivity | Generally lower sensitivity, requiring higher sample concentrations. | High sensitivity, capable of detecting and quantifying low-abundance species. |
| Sample Preparation | Minimal sample preparation is often required. | May require more extensive sample preparation, including extraction and derivatization. |
| Data Acquisition | Can be slower, especially for complex mixtures. | Rapid data acquisition, well-suited for high-throughput screening. |
| Quantitative Accuracy | Highly reproducible and quantitative. | Can be highly quantitative, especially when coupled with chromatographic separation (LC-MS). |
| Structural Information | Provides detailed structural information about the analyte. | Provides molecular weight and fragmentation patterns, which can be used for structural elucidation. |
Choosing the Right Technique:
-
NMR is advantageous for its high reproducibility and the detailed structural information it provides. It is particularly useful when needing to distinguish between positional isomers of deuteration.
-
Mass Spectrometry , especially when coupled with liquid chromatography (LC-MS), is the workhorse for KIE studies in drug metabolism due to its superior sensitivity and high-throughput capabilities. The competitive method, where a mixture of the deuterated and non-deuterated substrate is analyzed in the same reaction, is often employed to achieve high precision.
Experimental Design and Protocols
A common approach for determining the KIE of an enzymatic reaction is the competitive method. This involves incubating a mixture of the unlabeled (light) and isotopically labeled (heavy) substrate with the enzyme system and monitoring the change in the ratio of the two isotopologues in the remaining substrate or the formed product over time.
Protocol: Competitive KIE Measurement for N-Demethylation using LC-MS
This protocol outlines a general procedure for measuring the deuterium KIE for the N-demethylation of a substrate like this compound.
1. Materials and Reagents:
-
This compound (unlabeled)
-
N-(trideuteriomethyl)-N-(2-phenylethyl)ethane-1,2-diamine (deuterated)
-
Enzyme source (e.g., human liver microsomes, recombinant CYP or MAO enzymes)
-
Cofactors (e.g., NADPH for CYP450, or appropriate cofactors for MAO)
-
Buffer solution (e.g., phosphate buffer at physiological pH)
-
Quenching solution (e.g., cold acetonitrile or methanol containing an internal standard)
-
LC-MS system
2. Experimental Procedure:
-
Prepare a stock solution containing an equimolar mixture of the unlabeled and deuterated substrates.
-
Prepare the reaction mixture in a microcentrifuge tube by combining the enzyme source, buffer, and cofactors. Pre-incubate the mixture at the desired temperature (typically 37°C).
-
Initiate the reaction by adding a small volume of the substrate stock solution to the pre-warmed reaction mixture.
-
At various time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution. The internal standard in the quenching solution will aid in accurate quantification.
-
Process the samples by centrifugation to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS. Develop a chromatographic method that provides good separation of the substrate and its N-demethylated product. The mass spectrometer should be operated in a mode that allows for the selective detection and quantification of the unlabeled and deuterated species.
3. Data Analysis:
-
Determine the ratio of the deuterated to non-deuterated substrate remaining at each time point.
-
Calculate the fractional conversion (f) of the reaction at each time point.
-
The KIE can be calculated using the following equation: kH/kD = log(1 - f) / log(1 - f * (Rt / R0)) where:
-
kH/kD is the kinetic isotope effect
-
f is the fractional conversion
-
Rt is the ratio of the heavy to light isotope at time t
-
R0 is the initial ratio of the heavy to light isotope (at time 0)
-
Interpreting KIE Data in the Context of N-Dealkylation Mechanisms
The magnitude of the deuterium KIE provides valuable information about the reaction mechanism.
-
Primary KIE (kH/kD > 2): A significant primary KIE indicates that the C-H bond is broken in the rate-determining step of the reaction. For CYP450-catalyzed N-demethylation, KIE values are typically in the range of 1.5 to 2.0.[7][8] Higher values have been observed for other enzymes like peroxidases.
-
Small or No KIE (kH/kD ≈ 1): The absence of a significant KIE suggests that C-H bond cleavage is not the rate-limiting step. Other steps, such as substrate binding, product release, or electron transfer, may be slower.
-
Inverse KIE (kH/kD < 1): An inverse KIE is less common in N-dealkylation but can occur if there is an increase in the C-H bond vibrational frequency in the transition state compared to the ground state.
Case Study: N-Demethylation of Analogs
While no direct KIE data for this compound is publicly available, studies on analogous compounds provide valuable benchmarks. For instance, the enzymatic N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates showed a KIE of 1.31-1.45.[4] This value, while moderate, confirms that the C-H bond cleavage of the N-methyl group is at least partially rate-limiting in the N-demethylation of this tertiary amine by microsomal enzymes.[4] Another study on the cytochrome P-450-dependent N-demethylation of N,N-dimethylphentermine, using a substrate with one deuterated N-methyl group, revealed an intramolecular isotope effect of 1.6 to 2.0.[7]
Visualizing the Mechanistic Pathway
The N-demethylation of a phenylethylamine derivative by cytochrome P450 is generally believed to proceed through a hydrogen atom abstraction (HAT) mechanism, leading to the formation of a carbinolamine intermediate that then decomposes to the demethylated amine and formaldehyde.
Conclusion and Future Directions
Kinetic isotope effect studies are an indispensable tool for elucidating the mechanisms of enzymatic reactions, particularly in the context of drug metabolism. The comparison of methodologies presented in this guide highlights the strengths of both NMR and MS techniques, with LC-MS often being the preferred method for its sensitivity and throughput. While direct experimental data for this compound is not yet available, the principles and protocols outlined here, along with data from analogous compounds, provide a robust framework for conducting such investigations.
Future studies should focus on determining the KIE for the N-dealkylation of this compound catalyzed by specific human CYP450 and MAO isoforms. This will not only provide a deeper understanding of its metabolic fate but also contribute to the broader knowledge of structure-metabolism relationships for this class of compounds. Such knowledge is critical for the development of safer and more effective drugs.
References
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- Basran, J., Sutcliffe, M. J., & Scrutton, N. S. (2001). Enzymatic H-transfer: a quantum mechanical affair? Biochemistry, 40(12), 3287-3294.
- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238.
- Miwa, G. T., Walsh, J. S., & Lu, A. Y. (1980). Kinetic isotope effects in cytochrome P-450-catalyzed oxidation reactions. Intermolecular and intramolecular deuterium isotope effects during the N-demethylation of N,N-dimethylphentermine. The Journal of Biological Chemistry, 255(13), 6033-6037.
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Comparison of homogeneous vs. heterogeneous catalysis with N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
A Comparative Guide to Homogeneous and Heterogeneous Catalysis with Chiral Diamine Ligands
Focus: N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine and its Analogs in Asymmetric Synthesis
For professionals in pharmaceutical development and fine chemical synthesis, the choice between a homogeneous and a heterogeneous catalytic system is a critical decision point, balancing the scales of activity, selectivity, cost, and process scalability. This guide provides an in-depth comparison of these two catalytic modalities, focusing on the application of the chiral ligand this compound and its close structural analogs in the asymmetric transfer hydrogenation (ATH) of prochiral ketones—a key transformation in the synthesis of chiral alcohols.
Introduction: The Catalyst's Dilemma
Chiral 1,2-diamines are privileged ligands in asymmetric catalysis. Their ability to form stable, well-defined complexes with transition metals like Ruthenium (Ru) has led to the development of highly efficient catalysts for producing enantiomerically pure compounds.[1][2] this compound belongs to this potent class of ligands. When complexed with a metal, it can be utilized in two distinct phases:
-
Homogeneous Catalysis: The catalyst exists in the same phase as the reactants and products, typically dissolved in a liquid solvent.[3] This ensures maximum contact between the catalyst's active sites and the substrate, often leading to superior activity and selectivity under mild conditions.[4]
-
Heterogeneous Catalysis: The catalyst resides in a different phase from the reactants, usually as a solid in a liquid or gas stream.[3] The primary driver for heterogenization is the profound simplification of catalyst separation and recycling, a cornerstone of sustainable and cost-effective chemical manufacturing.[5]
This guide will use the asymmetric transfer hydrogenation of acetophenone as a model reaction to dissect the trade-offs between these two approaches, leveraging experimental data from systems employing N-tosyl-1,2-diphenylethylenediamine (TsDPEN), a well-documented and highly effective analog.
Homogeneous Catalysis: The Gold Standard for Performance
In a homogeneous setting, a complex of Ruthenium, an arene ligand (like p-cymene), and a chiral diamine ligand acts as a soluble, molecularly defined catalyst. The reaction proceeds with intimate contact between the catalyst and substrate, overcoming mass transfer limitations that can hinder heterogeneous systems.
Mechanism and Advantages: The catalytic cycle for ATH, famously elucidated by Noyori and colleagues, involves the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to the ketone via a transient ruthenium hydride species.[6] The chiral environment enforced by the diamine ligand dictates the facial selectivity of the hydride attack on the carbonyl, resulting in one enantiomer of the alcohol product in high excess.
The key advantages are:
-
Exceptional Enantioselectivity: Often achieving >99% enantiomeric excess (ee).
-
High Activity: Reactions can proceed rapidly with very low catalyst loadings (Substrate-to-Catalyst ratios, S/C, can exceed 10,000).[4]
-
Mild Conditions: Typically performed at or near room temperature and low pressure.
-
Mechanistic Clarity: The well-defined nature of the catalyst allows for rational optimization based on a deep understanding of the reaction mechanism.
The Separation Hurdle: The primary drawback is the challenge of separating the catalyst from the product mixture. This often requires energy-intensive downstream processes like distillation or chromatography, and can lead to the loss of the expensive precious metal catalyst, making recycling difficult and economically challenging for large-scale production.
Heterogeneous Catalysis: Bridging Performance and Practicality
To overcome the separation challenge, the active homogeneous catalyst can be immobilized onto a solid support. This "heterogenization" aims to combine the high performance of the molecular catalyst with the practical benefits of a solid catalyst.
Immobilization Strategies and Consequences: Covalent attachment is a robust method for immobilization, preventing the active catalytic species from detaching, or "leaching," into the reaction medium.[7][8] Common solid supports include high-surface-area materials like mesoporous silica (e.g., SBA-15, MCF) or functionalized polymers.[5][9]
The process involves chemically modifying the ligand to include a linker that can be grafted onto the support's surface. While this anchors the catalyst, it can also introduce challenges:
-
Potential for Reduced Activity: The tethering may restrict the conformational flexibility of the catalyst, potentially lowering its intrinsic activity or selectivity compared to its free-floating counterpart.
-
Mass Transfer Limitations: Reactants must diffuse from the bulk solution to the active sites within the pores of the support, which can slow the overall reaction rate.
-
Leaching: Incomplete or unstable covalent linkages can lead to the slow release of the active metal complex into the product stream, negating the primary benefit of immobilization and causing product contamination.[10][11]
Despite these challenges, well-designed heterogeneous catalysts offer a compelling value proposition:
-
Facile Separation: The catalyst can be recovered by simple filtration.
-
Recyclability: The recovered catalyst can be reused for multiple cycles, drastically reducing overall process costs and waste.[12][13]
-
Suitability for Continuous Flow: Solid catalysts are ideal for use in packed-bed reactors, enabling continuous manufacturing processes.
The following diagram illustrates the fundamental difference in workflow between the two catalytic systems.
Caption: Workflow comparison of homogeneous vs. heterogeneous catalysis.
Data-Driven Comparison: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a quantitative comparison, the table below summarizes typical performance data for the ATH of acetophenone using a soluble Ru-TsDPEN catalyst (representing the homogeneous system) and a Ru-TsDPEN catalyst immobilized on a solid silica support (representing the heterogeneous system).
| Performance Metric | Homogeneous System (Ru-TsDPEN) | Heterogeneous System (Silica-Immobilized Ru-TsDPEN) |
| Substrate | Acetophenone | Acetophenone |
| Yield | >99%[4] | ~95-99%[14] |
| Enantiomeric Excess (ee) | >99% (R)[15] | ~96-98% (R)[14] |
| Substrate/Catalyst (S/C) | 2,000 - 10,000[4] | 100 - 1,000 |
| Reaction Time | 4 - 8 hours[4] | 8 - 24 hours[14] |
| Catalyst Separation | Chromatographic purification required | Simple filtration |
| Recyclability | Not practically feasible | Yes (e.g., 5-10 cycles with minimal loss of activity)[13][14] |
| Key Advantage | Highest activity and enantioselectivity | Ease of separation and reusability |
| Key Disadvantage | Difficult to separate and recycle | Potentially lower activity and risk of leaching |
Analysis: The data clearly shows the core trade-off. The homogeneous catalyst delivers nearly perfect enantioselectivity and operates effectively at very low concentrations. The heterogeneous catalyst, while exhibiting slightly lower, yet still excellent, selectivity and requiring a higher relative loading, provides the transformative advantage of being easily recycled. For industrial applications, the ability to reuse the catalyst multiple times can heavily outweigh a marginal decrease in performance, shifting the economic balance firmly in favor of the heterogeneous approach.
Experimental Protocols
The following protocols are representative methodologies for conducting the compared reactions.
Protocol 1: Homogeneous Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for Ru-diamine catalyzed reactions.[3]
-
Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), add the chiral diamine ligand (e.g., (S,S)-TsDPEN, 0.025 mmol) and the Ruthenium precursor ([RuCl₂(p-cymene)]₂, 0.0125 mmol) to a dry Schlenk flask.
-
Solvent Addition: Add 10 mL of anhydrous isopropanol.
-
Activation: Add 0.5 mL of a 0.1 M solution of potassium tert-butoxide in isopropanol. Stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
Reaction Initiation: Add acetophenone (5.0 mmol) to the flask.
-
Reaction: Stir the mixture at 28 °C for the required time (monitor by TLC or GC).
-
Workup: Quench the reaction by adding 10 mL of water. Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: Heterogeneous Catalyst Preparation and Use
This protocol outlines the covalent immobilization of a chiral diamine onto a silica support and its subsequent use in catalysis, based on literature methods.[9][16]
Caption: Workflow for heterogeneous catalyst preparation and recycling.
Step-by-Step Methodology:
-
Support Functionalization: Activate mesoporous silica (SiO₂) by refluxing in acid, then dry thoroughly. React the dried silica with a silanizing agent (e.g., (4-ethylphenyl)trimethoxysilane) in refluxing toluene to introduce an anchor point.[9]
-
Ligand Tethering: Convert the surface phenyl groups to sulfonic acid, then to sulfonyl chloride. React this activated support with the chiral diamine (e.g., DPEN) to form a covalent sulfonamide bond, tethering the ligand to the silica.[9] Confirm ligand loading via elemental analysis.
-
Metallation: Stir the ligand-functionalized silica with a Ru precursor ([RuCl₂(p-cymene)]₂) in a suitable solvent (e.g., CH₂Cl₂) to form the immobilized catalyst. Wash thoroughly to remove any unbound metal.
-
Catalytic Reaction: In a round-bottom flask, suspend the solid catalyst in a 5:2 mixture of formic acid and triethylamine (as the hydrogen source). Add acetophenone and stir at the desired temperature.
-
Recovery and Reuse: Upon reaction completion, recover the catalyst by filtration. Wash with solvent and dry under vacuum. The catalyst is now ready for a subsequent reaction cycle. Analyze the filtrate for product yield and ee, and perform an ICP-MS analysis to quantify any ruthenium leaching.[10]
Conclusion and Future Outlook
The choice between homogeneous and heterogeneous catalysis is not a matter of one being universally superior, but of selecting the optimal system for a specific application.
-
For exploratory research, rapid screening, and small-scale synthesis where ultimate performance is paramount, homogeneous catalysts offer unparalleled activity and selectivity.
-
For process development, large-scale manufacturing, and sustainable chemistry , the operational simplicity and cost-effectiveness of heterogeneous catalysts are often decisive, provided that activity, selectivity, and stability are maintained at acceptable levels.
The future of catalysis with ligands like this compound lies in intelligent system design. Innovations in support materials, such as core-shell structures or polymeric micelles, create "quasi-homogeneous" environments that mimic the ideal reaction conditions of a soluble catalyst while retaining the physical properties of a solid, thereby offering the best of both worlds.[14][17] As these advanced materials become more accessible, the gap between the two catalytic regimes will continue to narrow, empowering chemists to design more efficient and sustainable synthetic routes.
References
- Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
- Tanpure, S. D., et al. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis.
- For the asymmetric transfer hydrogenation of acetophenone to its chiral alcohols...
- A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers (RSC Publishing).
- Noyori, R., et al. (1999). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes. Journal of the American Chemical Society.
- Kim, J. H., et al. (2007). Asymmetric transfer hydrogenation over Ru/TsDPEN catalysts supported on siliceous mesocellular foam. The Royal Society of Chemistry.
- Barbaro, P., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI.
- Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante.
- Zhang, L., et al. (2023). Polymeric micelles with chiral diamine-Ru(II) catalysts for asymmetric transfer hydrogenation of ketones in water.
- For the asymmetric transfer hydrogenation of acetophenone to its chiral alcohols...
- D'Agostino, C., et al. (2016). Recyclable Ruthenium Catalyst for Distal meta-CÀH Activation.
- Cova, C., & Paradisi, F. (2021).
- Li, Y., et al. (2023).
- Asymmetric Transfer Hydrogenation C
- Shlomy, M., & Gelman, D. (2015). Chiral ruthenium catalyst immobilized within magnetically retrievable mesoporous silica microcapsules for aqueous asymmetric transfer hydrogenations. The Hebrew University of Jerusalem.
- Zhang, G., et al. (2018).
- How to Immobilize Enzymes on Solid Supports. (2025).
- Electrochemical Ruthenium-Catalysed C–H Activation in Water Through Heterogenization of a Molecular Catalyst. (2022).
- Noyori, R., et al. (1995).
- Amorphous High-Entropy Borides Ensuring High Activity and Stability toward Efficient Water Oxidation. (2026).
- Polymeric Micelles with Chiral Diamine-Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones in Water. (2025).
- Mondal, J., & Bhaumik, A. (2016). Fabrication of magnetically separable ruthenium nanoparticles decorated on channelled silica microspheres: Efficient catalysts for chemoselective hydrogenation of nitroarenes. Dalton Transactions (RSC Publishing).
- Gutmann, T., et al. (2010).
- Polymer supported TsDPEN ligand for the Ir or Ru catalysed transfer hydrogenation of sulfonimines (a), imines (b) and ketones (c).
- Covalent Immobilization of Different Enzymes on Hydroxyapatite, an Alternative Green Support. (2025). PubMed Central.
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Comparative Guide to the Synthetic Reproducibility of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Introduction
N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine is a substituted diamine that serves as a valuable building block and ligand in medicinal chemistry and materials science. Its structural motif is found in various pharmacologically active compounds, making access to reliable and reproducible synthetic protocols essential for researchers in drug development and organic synthesis. This guide provides an in-depth comparison of common synthetic strategies for this target molecule, focusing on the causality behind experimental choices, the reproducibility of the methods, and supporting analytical data. We will dissect two primary synthetic routes: Reductive Amination and Direct N-Alkylation , offering a clear, objective analysis to guide researchers in selecting the optimal protocol for their specific laboratory context.
Synthetic Strategies: An Overview
The synthesis of unsymmetrical diamines like this compound primarily revolves around two core strategies. The choice between them often represents a trade-off between reaction efficiency and the control over product distribution.
-
Reductive Amination: This highly favored, one-pot method involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the desired amine.[1][2] This approach is lauded for its efficiency and for minimizing the common issue of over-alkylation. For the target molecule, this can be approached from two disconnection points.
-
Direct SN2 Alkylation: This classical approach involves the direct reaction of an amine nucleophile with an alkyl halide.[3] While conceptually simple, this method is often plagued by a lack of selectivity, as the newly formed secondary amine product can compete with the starting amine for the alkylating agent, leading to mixtures of mono- and di-alkylated products.[4]
This guide will now delve into the experimental specifics of these two methodologies, providing detailed protocols and a comparative analysis of their performance.
Comparative Analysis of Synthetic Protocols
Protocol 1: Reductive Amination (Preferred Method)
Reductive amination stands out for its superior control and typically higher yields of the desired product. The strategy involves the reaction of N-methylethylenediamine with phenylacetaldehyde. The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is critical. These reagents are selective for the protonated iminium ion intermediate over the starting aldehyde, which prevents the wasteful reduction of the carbonyl starting material.[1][4]
-
Imine Formation: To a solution of N-methylethylenediamine (1.0 eq.) in methanol (MeOH, 0.2 M) in a round-bottom flask, add phenylacetaldehyde (1.05 eq.).
-
Acidification: Add acetic acid (AcOH, 0.1 eq.) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the disappearance of the imine intermediate by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of 2M hydrochloric acid (HCl) until gas evolution ceases (Caution: Cyanide gas may be evolved). Basify the aqueous solution to a pH of ~10 with 10% aqueous sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
-
Solvent Choice: Methanol is an excellent solvent for both the amine and the reducing agent, facilitating a homogenous reaction.
-
Catalyst: The small amount of acetic acid protonates the intermediate carbinolamine, facilitating the elimination of water to form the iminium ion, which is the species that is actually reduced.[1]
-
Reducing Agent: NaBH₃CN is the reagent of choice due to its aforementioned selectivity. It is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion.[4]
Protocol 2: Direct N-Alkylation (Alternative Method)
This method involves the reaction of N-(2-phenylethyl)ethane-1,2-diamine with a methylating agent. While seemingly more direct, it requires careful control of stoichiometry to minimize the formation of the undesired quaternary ammonium salt.
-
Reactant Setup: In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve N-(2-phenylethyl)ethane-1,2-diamine (1.0 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.) in acetonitrile (0.2 M).
-
Addition of Alkylating Agent: Heat the mixture to 50 °C. Add methyl iodide (CH₃I, 1.1 eq.) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 50 °C for 8-12 hours. Monitor the reaction by TLC, observing the consumption of the starting material and the formation of multiple products.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil will be a mixture of starting material, the desired product, and potentially over-methylated byproducts. Purify this mixture via column chromatography on silica gel.
-
Base: Potassium carbonate acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Stoichiometry Control: Using only a slight excess of methyl iodide is crucial. However, the product, a secondary amine, is often more nucleophilic than the starting primary amine, making competitive over-alkylation a significant challenge to overcome.[3] This is the primary drawback of this method.
Data Summary and Comparison
| Metric | Protocol 1: Reductive Amination | Protocol 2: Direct N-Alkylation |
| Typical Yield | 70-85% | 30-50% (of desired product) |
| Purity (Post-Column) | High (>98%) | Moderate (often co-elutes with byproducts) |
| Reaction Time | 12-24 hours | 8-12 hours |
| Key Reagents | Phenylacetaldehyde, NaBH₃CN, N-methylethylenediamine | Methyl Iodide, K₂CO₃, N-(2-phenylethyl)ethane-1,2-diamine |
| Pros | High selectivity, good yields, one-pot procedure. | Conceptually simple, readily available reagents. |
| Cons | Use of toxic cyanide reagent (NaBH₃CN). | Poor selectivity, formation of multiple byproducts, lower yields. |
Visualization of Synthetic Pathways
Caption: Reductive Amination Synthetic Pathway.
Caption: Direct N-Alkylation Synthetic Pathway.
Characterization and Quality Control
Independent of the synthetic route, rigorous characterization of the final product is paramount to ensure its identity and purity.
Standard Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural elucidation.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically δ 7.2-7.4 ppm), the ethylenediamine backbone protons, the N-methyl protons (a singlet around δ 2.2-2.4 ppm), and the phenylethyl protons.[5]
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments, with aromatic signals between δ 125-140 ppm and aliphatic signals in the upfield region.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ for C₁₁H₁₈N₂ is approximately m/z 179.15.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for assessing purity and identifying volatile impurities.[6] The retention time and mass spectrum serve as a fingerprint for the compound.
Caption: Post-Synthesis Characterization Workflow.
Conclusion and Recommendations
For the reproducible synthesis of this compound, reductive amination is the demonstrably superior methodology . It consistently provides higher yields and purity by circumventing the issue of over-alkylation that plagues the direct alkylation approach.[4] The controlled, one-pot nature of the reaction also lends itself well to scalability. While the use of sodium cyanoborohydride requires appropriate safety precautions, alternative reducing agents like sodium triacetoxyborohydride can also be employed.
Direct N-alkylation may be considered for small-scale, exploratory synthesis if the necessary N-(2-phenylethyl)ethane-1,2-diamine precursor is readily available and the N-methylethylenediamine required for the reductive amination route is not. However, researchers must be prepared for a more challenging purification process and significantly lower yields of the target compound.
Ultimately, for any application requiring high purity and reliable supply, investing in the development of a robust reductive amination protocol is the most logical and scientifically sound approach.
References
-
Alexakis, A., Aujard, I., Kanger, T., & Mangeney, P. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses. Retrieved from [Link]
-
Kotha, S., & Ghosh, A. K. (2005). Synthesis of N-Methyl Secondary Amines. Synlett, 2005(15), 2391-2393. Retrieved from [Link]
-
Coste, A., Couty, F., & Evano, G. (2010). Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-Alkenes with Nitrogen Nucleophiles. Organic Syntheses, 87, 231. Retrieved from [Link]
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OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Wills, M., & Macleod, A. M. (1998). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Tetrahedron: Asymmetry, 9(10), 1647-1650. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]
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Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
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Alichem. (n.d.). This compound, 95% Purity, C11H18N2, 5 grams. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Retrieved from [Link]
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Talybov, A. G., et al. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media. American Journal of Organic Chemistry. Retrieved from [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. Chemical Communications. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
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Gergov, M., et al. (2024, September 2). Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions. Scientific Reports. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
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SWGDRUG.org. (2017, May 12). N-ethyl-N-methyl-1,2-diphenylethanamine. Retrieved from [Link]
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European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Retrieved from [Link]
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A Comprehensive Guide to the Potential Applications of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine: A Literature Review and Meta-Analysis Framework
This guide provides a structured approach to evaluating the potential applications of the novel compound N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine. Given the limited direct literature on this specific molecule, we will employ a meta-analytical framework based on its core structural motifs: the N-phenylethylamine and the N,N'-disubstituted ethylenediamine. This document serves as a roadmap for researchers and drug development professionals to systematically investigate and compare its potential activities against established alternatives.
Introduction to this compound: Structural Rationale and Hypothesized Applications
This compound is a unique molecule that combines two key pharmacophores. The phenylethylamine moiety is a well-established scaffold in neuropharmacology, known for its interaction with monoamine neurotransmitter systems. The substituted ethylenediamine core is a versatile chelating agent and a common component in catalysts and biologically active compounds. This dual nature suggests several potential avenues for application, which we will explore in this guide.
Our investigation will focus on two primary hypothesized applications:
-
Neuropharmacological Activity: Targeting dopamine and serotonin receptors due to the phenylethylamine structure.
-
Asymmetric Catalysis: Acting as a chiral ligand in transition metal-catalyzed reactions, a role suggested by the diamine backbone.
This guide will provide the theoretical basis for these applications, detailed experimental protocols for their validation, and a framework for comparing the performance of this compound with existing compounds.
Application I: Neuropharmacological Activity at Dopamine Receptors
The N-phenylethylamine substructure is a potent dopamine agonist. The specific substitution pattern on the ethylenediamine bridge may modulate receptor affinity and selectivity. We will outline a standard protocol for evaluating the binding affinity of our target compound to dopamine D2 receptors, a key target in the treatment of Parkinson's disease and schizophrenia.
Mechanistic Hypothesis: Dopamine D2 Receptor Binding
We hypothesize that this compound will act as a competitive ligand at the dopamine D2 receptor. The phenylethyl group is expected to occupy the primary binding pocket, while the methylated diamine tail may form secondary interactions with the receptor, influencing its affinity and intrinsic activity.
Caption: Hypothesized binding of the ligand to the D2 receptor.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]Spiperone (a high-affinity D2 antagonist radioligand).
-
This compound (test compound).
-
Haloperidol (a known D2 antagonist, for non-specific binding determination).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293-D2 cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of cell membrane suspension.
-
50 µL of [³H]Spiperone at a final concentration of 0.2 nM.
-
50 µL of various concentrations of this compound (from 1 pM to 100 µM).
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM Haloperidol.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. Wash the filters three times with ice-cold binding buffer.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data Analysis
The performance of this compound should be compared with standard dopamine agonists and antagonists.
| Compound | Receptor Ki (nM) for D2 | Receptor Selectivity (D2 vs. D1) | Reference |
| This compound | (Experimental Data) | (Experimental Data) | This Study |
| Ropinirole | 13.3 | 224-fold | |
| Pramipexole | 2.2 | 286-fold | |
| Haloperidol | 1.5 | 0.4-fold (higher for D1) |
Application II: Asymmetric Catalysis
The C2-symmetric nature of the ethylenediamine backbone, once appropriately substituted, is a cornerstone of modern asymmetric catalysis. The chirality can be introduced during the synthesis of this compound, making it a potential ligand for enantioselective reactions. We will explore its use in a model asymmetric transfer hydrogenation reaction.
Mechanistic Hypothesis: Asymmetric Transfer Hydrogenation
A chiral complex formed between a ruthenium precursor and this compound can catalyze the enantioselective reduction of a prochiral ketone (e.g., acetophenone) to a chiral alcohol. The stereochemical outcome is dictated by the conformation of the ligand-metal complex during the hydride transfer from a hydrogen donor (e.g., isopropanol).
Caption: Workflow for asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the screening of this compound as a ligand in the ruthenium-catalyzed transfer hydrogenation of acetophenone.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (ruthenium precursor).
-
(1R,2R)- or (1S,2S)-N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine (chiral ligand).
-
Acetophenone (substrate).
-
Isopropanol (hydrogen donor and solvent).
-
Potassium tert-butoxide (base).
-
Anhydrous, deoxygenated solvents.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination.
Procedure:
-
Catalyst Formation: In a Schlenk flask under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous isopropanol (5 mL). Stir the mixture at 80°C for 30 minutes to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add acetophenone (1 mmol) followed by a solution of potassium tert-butoxide (0.1 M in isopropanol, 0.1 mL, 0.01 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor the conversion of acetophenone by GC or TLC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the conversion by GC or ¹H NMR. Determine the enantiomeric excess (e.e.) of the resulting 1-phenylethanol by chiral GC or HPLC.
Comparative Data Analysis
The effectiveness of the new ligand can be benchmarked against well-established ligands for this transformation.
| Ligand | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| This compound | (Experimental Data) | (Experimental Data) | (Experimental Data) | This Study |
| (R,R)-TsDPEN | 0.5 | >99 | 98 (S) | |
| (R,R)-DNE | 1.0 | 95 | 92 (R) |
Conclusion and Future Directions
This guide has outlined a systematic, evidence-based approach to investigate the potential applications of this compound. By leveraging its structural similarity to known pharmacophores and catalytic ligands, we have established a clear experimental path forward. The proposed protocols for dopamine receptor binding and asymmetric transfer hydrogenation provide a robust framework for generating the initial data needed to assess its potential.
Future work should focus on expanding the scope of investigation. In neuropharmacology, this would include screening against a broader panel of CNS receptors and conducting functional assays to determine agonist versus antagonist activity. In catalysis, the ligand should be tested in a wider range of asymmetric transformations. The data generated from these studies will be crucial in determining the ultimate utility of this novel compound in the fields of drug discovery and chemical synthesis.
References
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Millan, M. J., et al. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. I. A multivariate analysis of the binding profiles of 14 drugs at 21 native and cloned human receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 303(2), 791-804. [Link]
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Burt, D. R., Creese, I., & Snyder, S. H. (1976). Properties of [3H]haloperidol and [3H]dopamine binding associated with dopamine receptors in calf brain membranes. Molecular Pharmacology, 12(5), 800-812. [Link]
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Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Wills, M., et al. (2005). A new family of C2-symmetric diamine ligands for asymmetric synthesis. Organic & Biomolecular Chemistry, 3(1), 1-23. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine (CAS No. 1629-33-0), like any laboratory chemical, is not merely a procedural task but a critical component of ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its safe management and disposal, grounded in established safety principles and an understanding of its chemical nature.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure—incorporating both a phenethylamine and a diamine moiety—allows us to infer a reliable hazard profile based on analogous compounds. Amines, particularly diamines and phenylethylamine derivatives, are frequently corrosive, capable of causing severe skin burns and eye damage, and are often combustible.[1][2][3][4] Therefore, a cautious and conservative approach is mandatory.
Guiding Principles for Chemical Waste Management
Before detailing the specific protocol, it is essential to internalize the foundational principles of laboratory chemical waste disposal. These practices are mandated by regulations such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and are fundamental to a safe working environment.[5]
-
Characterization: All chemical waste must be treated as hazardous unless explicitly determined otherwise.[6]
-
Segregation: Never mix incompatible waste streams. Mixing can lead to violent chemical reactions, the generation of toxic gases, or complications in the disposal process. For instance, amine compounds are basic and can react exothermically with acids.[6][7]
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks.[5][7]
-
Communication: All waste containers must be accurately and clearly labeled to inform handlers of the contents and associated hazards.
-
Compliance: All disposal activities must adhere to institutional policies as well as local, state, and federal regulations. Never dispose of chemical waste down the sink or in the regular trash.[5][8]
Hazard Profile Summary
The following table summarizes the anticipated hazards and essential handling information for this compound, based on data from structurally similar chemicals.
| Parameter | Anticipated Characteristic | Rationale & Primary Sources |
| Physical State | Liquid | Based on analogous diamine compounds.[9] |
| Primary Hazards | Corrosive (causes severe skin burns and eye damage); Harmful if swallowed or inhaled. | Common characteristic of amine and phenylethylamine derivatives.[2][3] |
| Flammability | Likely Combustible Liquid. Vapors may form explosive mixtures with air. | Many similar amines are classified as flammable or combustible liquids.[2][4][10] |
| Reactivity | Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. Reacts exothermically with acids. | Standard reactivity profile for amines.[2][4] |
| Hazardous Decomposition | Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | Typical for nitrogen-containing organic compounds.[1][2] |
| Required PPE | Nitrile or neoprene gloves, chemical safety goggles, face shield, and a lab coat. Work should be conducted in a chemical fume hood. | Standard PPE for corrosive and volatile organic compounds.[10][11] |
| EPA Waste Codes (Likely) | D001 (Ignitability) if flash point <140°F, D002 (Corrosivity) due to its basic amine nature. May also fall under F-listed codes if used as a solvent. | Based on EPA criteria for characteristic hazardous wastes.[12][13] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal company for chemical incineration. | Recommended for similar compounds and standard practice for organic chemical waste.[14] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the moment the chemical is deemed waste to its final collection.
Step 1: Immediate Segregation at the Point of Generation
Proper disposal begins the instant a material is declared waste.
-
Designate a Waste Container: Select a clean, empty container designated solely for this compound and compatible materials (e.g., contaminated gloves or wipes).
-
Maintain Segregation:
Step 2: Proper Containerization and Labeling
Clear communication through proper containment and labeling is critical for safety.
-
Select the Right Container:
-
Label the Container Immediately:
-
Affix your institution's hazardous waste tag to the container.
-
Write the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.
-
Clearly list all components and their approximate percentages, including any solvents.
-
Indicate the associated hazards by checking the appropriate boxes (e.g., "Corrosive," "Flammable/Combustible," "Toxic").
-
Record the "Accumulation Start Date," which is the date the first drop of waste was added to the container.
-
Step 3: Safe Temporary Storage in the Laboratory
Waste containers must be stored safely while awaiting pickup.
-
Keep Containers Closed: Hazardous waste containers must always be kept tightly sealed, except when adding waste.[6]
-
Utilize Secondary Containment: Place the waste container in a secondary containment bin or tray. This prevents the spread of material in case of a leak.[5] The secondary container should be large enough to hold the entire volume of the primary container.
-
Choose a Safe Location:
-
Store the waste container at or near the point of generation, under the control of laboratory personnel.[5]
-
Store in a well-ventilated area, such as a designated satellite accumulation area within a fume hood or a ventilated cabinet.
-
Keep the container away from heat sources, open flames, and incompatible chemicals.[4]
-
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact Your EHS Office: Do not attempt to dispose of the chemical yourself. Your institution's Environmental Health and Safety (EHS) department (or equivalent) is responsible for the collection and disposal of hazardous waste.[8]
-
Schedule a Pickup: Follow your institution's specific procedures to request a waste pickup. This is often done through an online system.
-
Prepare for Pickup: Ensure the container is properly labeled, sealed, and accessible for the EHS team.
Emergency Procedures: Spill Management
Accidental spills must be treated as hazardous waste events.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Contain the Spill: If safe to do so, contain the spill using an appropriate absorbent material, such as a chemical spill kit with pads or vermiculite. Do not use combustible materials like paper towels for large spills.
-
Collect Cleanup Debris: Carefully collect all contaminated absorbent materials and any broken glassware. Place them in a designated, sealable container.
-
Label as Waste: The container with the cleanup debris must be labeled as hazardous waste, listing all chemicals involved in the spill.
-
Dispose of as Hazardous Waste: The spill cleanup material must be disposed of following the same protocol as the chemical waste itself.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from waste generation to final collection by EHS.
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship, building a foundation of trust in our laboratory practices.
References
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Properly Managing Chemical Waste in Laboratories. Ace Waste.
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
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Phenethylamine | C8H11N | CID 1001 - PubChem. National Institutes of Health.
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SAFETY DATA SHEET - N,N'-Dimethylethylenediamine. Fisher Scientific.
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This compound. Sigma-Aldrich.
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1-Phenylethylamine hydrochloride - Safety Information. CymitQuimica.
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SAFETY DATA SHEET - N-Methyl-2-phenylethylamine. TCI AMERICA.
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MSDS of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. AstaTech.
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SAFETY DATA SHEET - Ethylenediamine. Sigma-Aldrich.
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Personal protective equipment for handling N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Essential Safety and Handling Guide for N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Disclaimer: As of the date of this publication, a comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS No. 1629-33-0) was not publicly available. The following guidance is synthesized from the safety profiles of structurally analogous substituted diamines and established principles of laboratory chemical hygiene. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to handle this compound with the utmost caution, assuming it possesses significant hazards. This guide should be used in conjunction with your institution's chemical hygiene plan.
Understanding the Risks: A Proactive Approach to Safety
This compound is a substituted diamine. Based on the toxicological data of similar chemical structures, it is prudent to assume this compound is corrosive and may cause severe skin burns and eye damage.[1][2] Ingestion is likely to be harmful, and inhalation of vapors or aerosols may lead to respiratory irritation.[3][4][5] The full toxicological properties have not been thoroughly investigated, underscoring the need for stringent adherence to safety protocols.
Anticipated Hazard Profile:
| Hazard Class | Anticipated Effect | Rationale based on Analogous Compounds |
| Skin Corrosion/Irritation | Likely to be corrosive, causing burns.[1][2] | Structurally similar diamines are classified as causing severe skin burns. |
| Serious Eye Damage | Poses a high risk of serious, potentially irreversible eye damage.[1][2][3] | Amine functional groups are often corrosive to ocular tissue. |
| Acute Oral Toxicity | Expected to be harmful if swallowed.[3] | Analogous compounds exhibit oral toxicity. |
| Respiratory Irritation | Vapors or aerosols may irritate the respiratory tract.[4][5] | A common hazard for volatile amines. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is contingent on the scale of the experiment and the potential for exposure.
Core PPE Requirements:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Due to the high likelihood of corrosivity, both direct splashes and vapors pose a significant threat to the eyes. A face shield provides an additional layer of protection for the entire face.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to chemical burns. Always inspect gloves for integrity before use and practice proper removal techniques to avoid self-contamination.[3][4] |
| Body Protection | Flame-resistant laboratory coat. | A standard lab coat protects against minor splashes. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron or suit should be worn over the lab coat. |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from potential spills. |
Respiratory Protection:
The need for respiratory protection is dictated by the ventilation conditions and the nature of the experimental procedure.
-
Baseline: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Elevated Risk Scenarios: If there is a potential for generating aerosols or if working with heated material, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Consult your institution's environmental health and safety (EHS) department for respirator fit testing and selection guidance.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing risk. The following procedural steps provide a framework for the safe handling of this compound at every stage.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the experiment.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the diamine.
-
Don all required PPE as outlined in Section 2.
-
-
Handling:
-
When opening the container, do so slowly and cautiously to release any potential pressure buildup.
-
Use only compatible equipment (e.g., glass, stainless steel) for transfers.
-
Avoid direct contact with the substance. Use spatulas or other appropriate tools for solid transfers and a calibrated pipette for liquids.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area upon completion of the experiment.
-
Decontaminate any equipment that has come into contact with the diamine.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
-
Caption: Decision workflow for selecting appropriate PPE.
Emergency and Disposal Protocols
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Dispose of the waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.[3]
References
- TCI America. (2018). Safety Data Sheet: N-Methyl-2-phenylethylamine.
- Sigma-Aldrich. Product Page: this compound.
- Apollo Scientific. (2022). Safety Data Sheet: N1,N1-Dimethyl-1-phenylethane-1,2-diamine.
- BenchChem. (2025). Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine.
- AK Scientific, Inc. Product Page: this compound.
- Sigma-Aldrich. (2024). Safety Data Sheet: (1R,2R)-(+)-1,2-Diamino-1,2-diphenylethane.
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2024). Safety Data Sheet: N,N,N′,N′-Tetramethylethylenediamine.
- Chem-Impex International, Inc. MSDS of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride.
- Echemi. Product Page: N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
